molecular formula C8H4BrNO2S B1389649 7-Bromobenzothiazole-2-carboxylic acid CAS No. 1187928-54-6

7-Bromobenzothiazole-2-carboxylic acid

Cat. No.: B1389649
CAS No.: 1187928-54-6
M. Wt: 258.09 g/mol
InChI Key: UUHPYSFOZUWXIC-UHFFFAOYSA-N
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Description

7-Bromobenzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPYSFOZUWXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672194
Record name 7-Bromo-1,3-benzothiazole-2-carboxylic acid
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Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-54-6
Record name 7-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-benzothiazole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromobenzothiazole-2-carboxylic acid (CAS Number: 1187928-54-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and pharmaceutical activities.[1][2] Its rigid, planar structure and the presence of heteroatoms facilitate interactions with a wide range of biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The functionalization of the benzothiazole ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a versatile building block in medicinal chemistry.[3] This guide focuses on a specific, valuable derivative: 7-Bromobenzothiazole-2-carboxylic acid, a molecule poised for further elaboration in drug development programs.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource/Method
CAS Number 1187928-54-6Chemical Abstracts Service
Molecular Formula C₈H₄BrNO₂SCalculated
Molecular Weight 258.09 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in waterGeneral knowledge of similar structures
pKa ~2.8 - 3.5 (predicted for carboxylic acid)Estimated based on similar aromatic carboxylic acids

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the benzothiazole-2-carboxylic acid core, followed by the regioselective bromination at the C7 position.

Stage 1: Synthesis of the Benzothiazole-2-carboxylic acid Core

Two primary, reliable methods for the synthesis of the benzothiazole-2-carboxylic acid core are the oxidation of 2-methylbenzothiazole and the hydrolysis of benzothiazole-2-carbonitrile.

This classic approach involves the oxidation of the readily available 2-methylbenzothiazole. While traditional methods often employ harsh oxidants like potassium permanganate, a greener, catalytic approach offers improved safety and environmental considerations.[4]

  • Causality of Experimental Choices: The use of a metalloporphyrin catalyst with oxygen or hydrogen peroxide as the terminal oxidant provides a milder and more selective oxidation compared to stoichiometric permanganate, minimizing over-oxidation and byproduct formation.[4] The basic medium (NaOH) is crucial for deprotonating the carboxylic acid as it forms, enhancing its solubility in the aqueous-alcoholic solvent system and driving the reaction to completion.

Experimental Protocol: Catalytic Oxidation of 2-Methylbenzothiazole

  • To a high-pressure autoclave, add 2-methylbenzothiazole (1 equivalent), sodium hydroxide (2-3 equivalents), and a catalytic amount of a suitable metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) cobalt porphyrin, 0.002 equivalents).[4]

  • Add ethanol as the solvent.

  • Seal the autoclave and pressurize with oxygen to 1.5-2.0 MPa.

  • Heat the reaction mixture to 120-140°C and maintain for 8-12 hours with vigorous stirring.

  • After cooling to room temperature, carefully vent the autoclave.

  • Dilute the reaction mixture with water and filter to remove the catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield benzothiazole-2-carboxylic acid.

This method is advantageous if benzothiazole-2-carbonitrile is a more accessible starting material. The nitrile group can be efficiently hydrolyzed to a carboxylic acid under acidic conditions.[5]

  • Causality of Experimental Choices: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[5] Refluxing in aqueous acid ensures sufficient thermal energy to overcome the activation barrier for both the initial hydration of the nitrile to an amide and the subsequent hydrolysis of the amide to the carboxylic acid.

Experimental Protocol: Acidic Hydrolysis of Benzothiazole-2-carbonitrile

  • Suspend benzothiazole-2-carbonitrile (1 equivalent) in a 6M aqueous solution of hydrochloric acid.[5]

  • Heat the mixture to reflux (approximately 100-110°C).

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum to yield benzothiazole-2-carboxylic acid.

Stage 2: Regioselective C7-Bromination

The introduction of a bromine atom specifically at the C7 position of the benzothiazole ring is a critical step. While electrophilic aromatic substitution on the benzothiazole ring can occur at multiple positions, directed halogenation can achieve the desired regioselectivity. Drawing parallels from the C7-halogenation of 2-arylbenzoxazoles, a transition metal-catalyzed approach is a plausible and modern strategy.[6]

  • Causality of Experimental Choices: A ruthenium catalyst can facilitate a single-electron-transfer (SET) mechanism, which can favor halogenation at the C7 position.[6] N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine. The choice of solvent can influence the reaction's efficiency and selectivity.

Proposed Experimental Protocol: Regioselective C7-Bromination

  • In a round-bottom flask, dissolve benzothiazole-2-carboxylic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or acetic acid.

  • Add a catalytic amount of a ruthenium catalyst, for example, [Ru(p-cymene)Cl₂]₂ (0.02-0.05 equivalents).

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • If the product precipitates, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Bromination SM1 2-Methylbenzothiazole Core Benzothiazole-2-carboxylic acid SM1->Core Method A: Catalytic Oxidation (e.g., Co-porphyrin, O₂) SM2 Benzothiazole-2-carbonitrile SM2->Core Method B: Acidic Hydrolysis (e.g., 6M HCl, reflux) FinalProduct 7-Bromobenzothiazole-2- carboxylic acid Core->FinalProduct Regioselective C7-Bromination (e.g., Ru-catalyst, NBS)

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm.

  • Aromatic Protons: The three protons on the benzene ring will form a complex splitting pattern.

    • H4: Expected to be a doublet of doublets around 8.2-8.4 ppm, coupled to H5 and H6.

    • H5: Expected to be a triplet (or doublet of doublets) around 7.5-7.7 ppm, coupled to H4 and H6.

    • H6: Expected to be a doublet of doublets around 7.9-8.1 ppm, coupled to H4 and H5.

¹³C NMR Spectroscopy
  • Carboxylic Acid Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

  • Benzothiazole Carbons:

    • C2: Expected around 160-165 ppm.

    • C3a & C7a (bridgehead): Expected between 130-155 ppm.

    • C7 (bearing Br): Expected around 115-125 ppm.

    • Aromatic CH Carbons (C4, C5, C6): Expected in the range of 120-135 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1730 cm⁻¹.[10]

  • C=N Stretch (Thiazole): A medium intensity band around 1550-1620 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 257 and 259.

  • Key Fragmentation Pathways:

    • Loss of OH (M-17)

    • Loss of COOH (M-45)

    • Loss of Br (M-79/81)

Fragmentation_Pathway M [M]⁺˙ m/z 257/259 M_minus_OH [M-OH]⁺ m/z 240/242 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 212/214 M->M_minus_COOH - •COOH M_minus_Br [M-Br]⁺ m/z 178 M->M_minus_Br - •Br

Caption: Predicted major fragmentation pathways in mass spectrometry.

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule, offering two distinct points for chemical modification.

  • Carboxylic Acid Group: This group can undergo standard transformations such as:

    • Esterification: Reaction with alcohols under acidic catalysis.

    • Amide Coupling: Activation (e.g., with HATU, HOBt) followed by reaction with amines to form amides, a key linkage in many pharmaceuticals.

    • Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride.

  • C7-Bromo Group: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents.

    • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.

    • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

    • Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The strategic manipulation of these two functional groups allows for the use of this compound as a key intermediate in the synthesis of complex molecules for drug discovery and materials science.

Potential Applications in Drug Development

The benzothiazole scaffold is associated with a broad spectrum of pharmacological activities. The introduction of substituents at the C7 position can modulate these activities and improve pharmacokinetic profiles.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The 7-bromo position can be functionalized to introduce moieties that interact with specific residues in the kinase active site.

  • Antimicrobial Agents: Benzothiazole derivatives have shown potent antibacterial and antifungal properties.[1] Modification at C7 can enhance potency and broaden the spectrum of activity.

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents and therapeutics for conditions like Alzheimer's disease.[11] The C7 position offers a site for attaching linkers or other functional groups to optimize properties for CNS penetration and target engagement.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its strategic synthesis, involving the formation of the benzothiazole-2-carboxylic acid core followed by regioselective bromination, provides a reliable route to this important intermediate. The presence of two distinct and reactive functional groups—the carboxylic acid and the C7-bromo substituent—opens up a multitude of possibilities for creating diverse libraries of compounds for screening in drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity is paramount for researchers and scientists aiming to leverage the potential of the benzothiazole scaffold in developing the next generation of therapeutics.

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Sources

physical and chemical properties of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzothiazole-2-carboxylic Acid for Advanced Research

Introduction: Unveiling a Key Heterocyclic Building Block

This compound (CAS No: 1187928-54-6) is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] The benzothiazole scaffold is a "privileged structure," known for its wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][3][4] The strategic placement of a bromine atom at the 7-position and a carboxylic acid at the 2-position provides two distinct, reactive handles for synthetic diversification. This dual functionality makes it an exceptionally versatile building block for creating complex molecules and chemical libraries aimed at novel drug discovery and the development of functional materials.[1][5]

This guide offers an in-depth exploration of the core physicochemical properties, reactivity, and analytical characterization of this compound, designed for researchers, chemists, and drug development professionals.

PART 1: Physicochemical Properties

The physical characteristics of a compound govern its behavior in both chemical reactions and biological systems. Understanding these properties is paramount for designing experimental conditions, formulating drug candidates, and predicting bioavailability.

Core Data Summary

A compilation of essential physicochemical data for this compound is presented below. These values are critical for laboratory handling, reaction setup, and analytical method development.

PropertyValueSource
CAS Number 1187928-54-6[1][2]
Molecular Formula C₈H₄BrNO₂S[1]
Molecular Weight 258.09 g/mol [1]
Appearance Typically a solid
Boiling Point 433.0 ± 37.0 °C (Predicted)[1]
Density 1.912 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.70 (Predicted)[1]
LogP 2.757 (Predicted)[6]
Solubility & Polarity Insights

The solubility of this compound is a direct consequence of its molecular structure. The carboxylic acid group is polar and capable of forming strong hydrogen bonds with protic solvents like water and alcohols.[7][8] However, the fused aromatic benzothiazole ring system is large and nonpolar (hydrophobic). This duality means:

  • Aqueous Solubility : It is expected to have low solubility in neutral water. Its solubility significantly increases in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide) due to the formation of the highly polar carboxylate salt.[9]

  • Organic Solubility : It is generally soluble in polar organic solvents such as ethanol, methanol, and diethyl ether.[7]

This differential solubility is the basis for straightforward purification via acid-base extraction, a common and effective technique for isolating carboxylic acids from neutral or basic impurities.[9]

PART 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its two primary functional groups: the carboxylic acid and the aryl bromide.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization.

  • Esterification & Amidation : The carboxyl group can be readily converted into esters or amides. These reactions are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties (e.g., lipophilicity, cell permeability). The conversion typically proceeds via activation of the carboxylic acid, for instance, by forming an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol or amine.[10][11]

  • Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens another avenue for synthetic modification.

Reactions of the Aryl Bromide

The bromine atom on the benzothiazole ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a vast array of substituents, making it a powerful tool for structure-activity relationship (SAR) studies.[3]

Stability and Storage

Halogenated benzothiazoles are generally stable but should be stored under inert conditions (e.g., under nitrogen or argon) at cool temperatures (2–8°C) to prevent potential degradation over long periods.[1] The presence of the carboxylic acid group enhances its stability compared to more reactive derivatives like acid chlorides.

PART 3: Synthesis and Characterization

A reliable synthesis and robust analytical characterization are the bedrock of any research involving this molecule.

General Synthesis Workflow

The synthesis of this compound can be approached through several routes. A common strategy involves the initial formation of a benzothiazole-2-carboxylic acid core, followed by regioselective bromination. An alternative involves building the ring from a pre-brominated aniline precursor.

Below is a generalized workflow illustrating the key synthetic transformations.

G cluster_0 Route A: Oxidation First cluster_1 Route B: Bromination First A1 2-Methylbenzothiazole A2 Benzothiazole-2-carboxylic acid A1->A2 Oxidation (e.g., KMnO₄ or catalytic) A3 This compound A2->A3 Bromination (Br₂ or NBS) B1 3-Bromoaniline Derivative B2 Intermediate B1->B2 Cyclization Precursor Formation B3 This compound B2->B3 Ring Cyclization

Caption: Generalized synthetic routes to this compound.

The oxidation of 2-methylbenzothiazole represents a direct approach, though it can require harsh conditions.[1][9] Modern methods utilize catalytic systems to achieve this transformation under milder, greener conditions.[1][12] Regioselective bromination is then performed, which requires careful control to achieve substitution at the desired 7-position.[1]

Experimental Protocol: ¹H NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring and interpreting a proton Nuclear Magnetic Resonance (¹H NMR) spectrum to validate the structure of this compound.

Objective: To confirm the chemical structure by identifying the characteristic proton signals.

Materials & Equipment:

  • Sample of this compound (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable).

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument according to standard operating procedures to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • Data Interpretation (Expected Signals):

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-13 ppm.[13][14] The broadness is due to hydrogen bonding and chemical exchange. This peak may sometimes be difficult to distinguish from the baseline.[14]

    • Aromatic Protons (Ar-H): The benzothiazole ring has three aromatic protons. Their chemical shifts and coupling patterns will depend on the electronic environment. Based on the substitution pattern, one would expect three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The coupling constants (J-values) between adjacent protons will help confirm their relative positions on the ring.

Anticipated Spectroscopic Data

A summary of expected spectroscopic features is crucial for analytical confirmation.

Spectroscopy TypeCharacteristic FeatureExpected Region/Value
¹H NMR Carboxylic acid proton (-COOH)10-13 ppm (very broad singlet)[13][14]
Aromatic protons (-CH)7.0-8.5 ppm (complex multiplets)
¹³C NMR Carboxyl carbon (-COOH)160-185 ppm (often a weak signal)[14]
Aromatic/heterocyclic carbons110-160 ppm
IR Spectroscopy O-H stretch (carboxylic acid)2500-3500 cm⁻¹ (very broad)[13][15]
C=O stretch (carboxylic acid)~1680-1710 cm⁻¹ (strong)[13][15]
C=C stretch (aromatic)~1500-1600 cm⁻¹[15]
Mass Spectrometry Molecular Ion Peak [M]+m/z ≈ 257/259 (due to bromine isotopes)

PART 4: Applications in Drug Discovery and Development

The benzothiazole core is a cornerstone in medicinal chemistry, and the specific functionalization of this compound makes it a valuable starting point for developing novel therapeutics.[1][4]

  • Scaffold for Library Synthesis : As previously discussed, the dual functionality allows for the rapid generation of diverse chemical libraries. This is essential in the early "hit-to-lead" and "lead optimization" phases of drug discovery, where numerous analogs are synthesized and tested to improve potency, selectivity, and pharmacokinetic profiles.[5]

  • Bioisosteric Replacement : The carboxylic acid group is a common pharmacophore but can sometimes lead to poor metabolic stability or membrane permeability.[16][17] This molecule can be used to synthesize derivatives where the carboxylic acid is replaced with a bioisostere to overcome these liabilities.[16]

  • Target-Specific Inhibitors : Benzothiazole derivatives have been investigated as inhibitors for a range of biological targets, including various kinases and enzymes like microsomal triglyceride transfer protein (MTP).[5][18] this compound provides a robust scaffold for designing potent and selective inhibitors against such targets.

References

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7-Bromobenzothiazole-2-carboxylic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzothiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core molecular attributes, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references.

Core Molecular Characteristics

This compound is a derivative of the benzothiazole scaffold, a bicyclic heterocyclic system containing a benzene ring fused to a thiazole ring. The strategic placement of a bromine atom at the 7-position and a carboxylic acid group at the 2-position imparts unique physicochemical properties and reactivity, making it a valuable building block in synthetic chemistry.[1]

Molecular Structure and Identifiers

The structural arrangement of this molecule is key to its function. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density of the benzothiazole ring system, impacting its interaction with biological targets and its reactivity in chemical transformations.

  • IUPAC Name: 7-bromo-1,3-benzothiazole-2-carboxylic acid[2]

  • CAS Number: 1187928-54-6[1]

  • Molecular Formula: C₈H₄BrNO₂S[1]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The quantitative properties of a compound are critical for designing experimental conditions, predicting its behavior in biological systems, and ensuring its stability. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Weight 258.09 g/mol [1]
Molecular Formula C₈H₄BrNO₂S[1]
Boiling Point 433.0 ± 37.0 °C[1]
Density 1.912 ± 0.06 g/cm³[1]
pKa 2.70 ± 0.30[1]

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of this compound leverages established heterocyclic chemistry principles. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, and methods for its synthesis are well-documented.[3]

General Synthetic Strategy

A common route to benzothiazole-2-carboxylic acids involves the catalytic oxidation of a 2-methylbenzothiazole precursor.[1][4] The subsequent introduction of the bromine atom at the 7-position is typically achieved through electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[1] The regioselectivity for the 7-position is a key consideration in this step.

SynthesisWorkflow start Substituted 2-Methylbenzothiazole oxidation Oxidation (e.g., KMnO4, O2/H2O2) start->oxidation intermediate Benzothiazole-2- Carboxylic Acid oxidation->intermediate bromination Electrophilic Bromination (e.g., NBS, Br2) intermediate->bromination product 7-Bromobenzothiazole-2- Carboxylic Acid bromination->product

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The molecule possesses two primary sites of reactivity:

  • The Carboxylic Acid Group: This functional group is central to the molecule's utility as a building block. It can be readily converted to esters, amides, or acid chlorides, allowing for direct conjugation to amines or alcohols on other molecules of interest.[1][5] This is a cornerstone of its application in constructing larger, more complex pharmacologically active compounds.

  • The Bromo Substituent: The bromine atom at the 7-position can be displaced through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or via nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents to further modify the molecule's properties.[1]

Applications in Research and Drug Development

The unique combination of a biologically active benzothiazole core and versatile chemical handles makes this compound a powerful tool for researchers.

A Versatile Scaffold in Medicinal Chemistry

The benzothiazole nucleus is associated with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] this compound serves as a key intermediate in the synthesis of novel drug candidates.[3] The carboxylic acid is particularly important as it can act as a bioisostere or be used to improve the pharmacokinetic profile of a lead compound.[6][7] For instance, the acidity of the carboxyl group can enhance water solubility and provides a key interaction point for binding to biological targets like enzymes or receptors.[5]

Mechanism of Action

While the specific mechanism for this compound is an area of active research, the broader class of benzothiazoles is known to exert its biological effects through various pathways.

  • Antimicrobial Activity: Benzothiazoles can inhibit essential bacterial enzymes, such as DNA gyrase, disrupting DNA replication and leading to cell death.[1]

  • Anticancer Activity: In cancer cell lines, these compounds have been shown to interfere with critical cellular signaling pathways, ultimately inducing programmed cell death (apoptosis).[1]

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols provide a framework for the synthesis and safe handling of this compound.

Protocol: Synthesis via Oxidation and Bromination (General Method)

This protocol outlines a general, two-step procedure adapted from established methods for synthesizing substituted benzothiazole-2-carboxylic acids.[1][4]

Step 1: Oxidation of 2-Methyl-7-bromobenzothiazole

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-7-bromobenzothiazole (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol.

  • Reagent Addition: Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred solution. The choice of oxidant is critical; milder, more selective catalytic systems using O₂ or H₂O₂ with metalloporphyrin catalysts have also been reported to reduce waste and improve safety.[4]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the oxidation of the methyl group to a carboxylic acid.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using KMnO₄, the resulting manganese dioxide (MnO₂) precipitate must be removed by filtration.

  • Acidification & Isolation: Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Purification

  • Recrystallization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. This step is crucial for removing any unreacted starting material or byproducts.

Protocol: Safe Handling and Storage

This compound is classified as an irritant. Adherence to safety protocols is mandatory.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized heterocyclic compound with substantial potential in scientific research, particularly in the synthesis of novel therapeutic agents. Its defined molecular structure, predictable reactivity, and inherent biological relevance make it a valuable asset for medicinal chemists and materials scientists. Proper understanding of its properties and adherence to safe handling protocols are essential for harnessing its full potential in the laboratory.

References

  • NIST. (2015). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 7-Bromobenzothiophene-2-carboxylic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

  • Ghandi, M., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Retrieved from [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Preparing Carboxylic Acids. Retrieved from [Link]

  • Jeschke, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Horgan, C. P., & Kelso, M. J. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
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biological activity of substituted benzothiazole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzothiazole-2-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this core, particularly substituted benzothiazole-2-carboxylic acids, have garnered significant attention due to their broad and potent pharmacological activities. These compounds interact with a wide array of biological targets, leading to diverse therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This guide provides a comprehensive exploration of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this versatile class of molecules. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights into the therapeutic potential of substituted benzothiazole-2-carboxylic acids.

Core Synthesis Strategies

The therapeutic utility of any scaffold is fundamentally linked to its synthetic accessibility. The synthesis of the 2-substituted benzothiazole core is most commonly achieved through the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[3][4][5] This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the C2 position, which is a critical determinant of biological activity.[6]

Microwave-assisted synthesis has emerged as an efficient, rapid, and often solvent-free alternative to conventional heating, significantly accelerating the discovery of novel derivatives.[3][4] Catalysts such as polyphosphoric acid (PPA), methanesulfonic acid/silica gel, or samarium(III) triflate are often employed to facilitate the cyclization and dehydration steps, leading to high yields of the desired benzothiazole products.[5]

Below is a generalized workflow for the synthesis of this scaffold.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 2-Aminothiophenol C Condensation Reaction A->C B Substituted Carboxylic Acid (R-COOH) B->C F Substituted Benzothiazole-2-Carboxylic Acid Derivative C->F Yields D Dehydrating Agent / Catalyst (e.g., PPA, MeSO3H/SiO2) D->C Catalyzes E Heating (Conventional or Microwave) E->C Drives reaction

Caption: General synthesis workflow for substituted benzothiazole derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

Perhaps the most extensively studied biological activity of benzothiazole derivatives is their potential as anticancer agents.[2][7] These compounds have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, prostate, and colon.[8][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[11] Kinases are crucial enzymes that regulate cell signaling pathways involved in proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer. Certain benzothiazole derivatives act as competitive inhibitors, blocking the ATP-binding site of kinases and thereby preventing the phosphorylation of downstream substrates, which ultimately halts the proliferative signaling cascade.[11]

G cluster_pathway Cell Proliferation Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates TF Transcription Factors Substrate->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Benzothiazole Derivative Inhibitor->Block Block->Kinase Inhibits

Caption: Kinase inhibition by a benzothiazole-2-carboxylic acid derivative.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. Several derivatives have shown IC50 values in the sub-micromolar to low micromolar range, indicating significant potency.[8][11]

Compound TypeCancer Cell LineIC50 (µM)Reference
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidePC3 (Prostate)<0.075[11]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)0.044[9]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[9]
Naphthalimide derivativeHT-29 (Colon)3.72[8]
Indole semicarbazide benzothiazoleHT-29 (Colon)0.024[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][12][13]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many benzothiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The COX-2 enzyme is induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. Molecular docking studies have shown that benzothiazole derivatives can fit into the active site of COX enzymes, interacting with key residues to block their function.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Administer the test benzothiazole derivatives orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac sodium.[12]

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of λ-carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.[1][12]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Benzothiazole-2-carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15][16][17]

Mechanism of Action: Enzyme Inhibition

The antibacterial action of benzothiazoles is often attributed to the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets. Key targets include:

  • DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Its inhibition leads to the cessation of cell division and bacterial death.[15][18]

  • Dihydropteroate Synthase (DHPS): This enzyme is part of the folate synthesis pathway, which is vital for bacterial survival. Sulfonamide-containing benzothiazoles can act as competitive inhibitors of DHPS.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivityReference
Benzothiazole derivativesS. aureus, B. subtilis, E. coliMIC values from 25 to 200 µg/mL[17]
Benzothiazole derivativesC. albicans, A. nigerModerate antifungal activity[16][17]
N-sulfonamide 2-pyridone derivativesS. aureusMIC of 0.025 mM (outperforming ampicillin)[19]

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole-2-carboxylic acids is highly dependent on the nature and position of substituents on the bicyclic ring system. Synthesizing the findings from numerous studies reveals several key SAR trends.[20]

  • Substitution at C2: The group attached to the C2 position is a primary determinant of the type and potency of biological activity. Phenyl and substituted phenyl groups are commonly associated with anticancer and anti-inflammatory properties.[2][6]

  • Substitution at C6: Modifications at the C6 position of the benzene ring also significantly modulate activity. The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) can enhance potency.[6][13] For example, a methoxy group at the C6 position has been shown to improve anti-inflammatory effects.[13]

  • Hydrophobicity: The presence of hydrophobic moieties often correlates with enhanced cytotoxic activity against cancer cell lines.[2]

Caption: Key structure-activity relationship sites on the benzothiazole scaffold.

Conclusion and Future Outlook

Substituted benzothiazole-2-carboxylic acids are a remarkably versatile and pharmacologically significant class of heterocyclic compounds. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. The potent anticancer, anti-inflammatory, and antimicrobial activities demonstrated by numerous derivatives underscore their immense therapeutic potential. Future research should focus on optimizing lead compounds to improve their selectivity, bioavailability, and safety profiles. Advanced approaches, including the development of derivatives that target multiple pathways simultaneously and the formulation of novel drug delivery systems, will be crucial in translating the promise of these compounds from the laboratory to clinical applications.

References

  • BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
  • Venkatesh, P., & Sankar, S. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Al-Ostath, A., Abed, A., & El-Faham, A. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4978.
  • Singh, U. P., & Gahtori, P. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1362-1386.
  • ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.
  • Shafi, S., Alam, M. M., Mulakayala, N., et al. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 9(1), 15993.
  • Patil, S. B., Munde, N. A., & Bhalgat, C. M. (2018). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 74-82.
  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives.
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  • Ates-Alagoz, Z., & Er, M. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1134.
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 158-167.
  • Singh, U. P., & Gahtori, P. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1362-1386.
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discovery and history of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and History of 7-Bromobenzothiazole-2-carboxylic Acid

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and delocalized π-electron system confer unique photophysical properties and a remarkable ability to interact with biological targets.[1] Consequently, benzothiazole derivatives have found applications as antitumor, antimicrobial, and anti-inflammatory agents.[2] this compound (CAS No. 1187928-54-6) has emerged as a critical building block in this field. The bromine atom at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation and other modifications. This guide provides an in-depth exploration of the synthetic evolution and core methodologies for preparing this valuable research compound.

Part I: Foundational Routes to the Benzothiazole-2-Carboxylic Acid Core

The history of this compound is intrinsically linked to the development of synthetic methods for its parent, unsubstituted core. Understanding these foundational pathways is crucial to appreciating the specific challenges and strategies involved in producing the brominated analog. Two primary strategies dominate the landscape.

Strategy A: Cyclocondensation of 2-Aminothiophenol

One of the most classical and versatile methods for constructing the benzothiazole nucleus is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[3] This approach builds the thiazole ring onto a pre-existing benzene ring. The reaction typically proceeds through the formation of a thioamide intermediate, followed by an intramolecular cyclization and dehydration.

The choice of the C2-synthon (the source of the carbon atom at the 2-position) is critical. While direct condensation with carboxylic acids is possible, it often requires harsh conditions, such as high temperatures and strong dehydrating agents like polyphosphoric acid (PPA).[2][3] More recently, microwave-assisted syntheses have been developed to expedite this transformation.[2][4]

Strategy B: Oxidation of 2-Methylbenzothiazole

An alternative and widely used industrial approach involves the oxidation of the readily available 2-methylbenzothiazole. The methyl group at the 2-position is susceptible to oxidation to form the corresponding carboxylic acid. This method is advantageous as it starts from a stable and common precursor.

Potassium permanganate (KMnO₄) is a common, powerful oxidant for this transformation.[1][5] The reaction is typically performed in an aqueous or mixed solvent system. A key challenge with this method is controlling the reaction conditions to prevent over-oxidation and unwanted side reactions.[5] The workup procedure often involves the reduction of the manganese dioxide (MnO₂) byproduct to soluble Mn²⁺ salts using an agent like sodium metabisulfite to facilitate product isolation.[1][5]

Synthesis_Core_Scaffold cluster_0 Strategy A: Cyclocondensation cluster_1 Strategy B: Oxidation 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation (e.g., PPA, MW) 2-Aminothiophenol->Condensation Carboxylic_Acid R-COOH / Derivative Carboxylic_Acid->Condensation BTCA Benzothiazole-2- carboxylic Acid Condensation->BTCA Forms Thiazole Ring 2-Methylbenzothiazole 2-Methylbenzothiazole Oxidation Oxidation (e.g., KMnO4) 2-Methylbenzothiazole->Oxidation Oxidation->BTCA Modifies C2 Position

Figure 1: Foundational strategies for synthesizing the core benzothiazole-2-carboxylic acid scaffold.

Part II: The Emergence of this compound

The specific synthesis of the 7-bromo derivative was not documented as a singular "discovery" event but rather as a logical extension of established benzothiazole chemistry. The primary route leverages the reactivity of the pre-formed benzothiazole ring system.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most direct and predominant method for preparing this compound is the electrophilic bromination of benzothiazole-2-carboxylic acid.[6] The electron-rich benzothiazole ring is susceptible to attack by electrophiles. The directing effects of the fused ring system and the existing substituents guide the incoming bromine atom.

The reaction is typically carried out using a standard brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.[6] The choice of reagent and conditions is crucial for achieving high regioselectivity, favoring substitution at the 7-position. This selectivity is a key aspect of the synthesis, allowing for the specific placement of the bromine handle.

Primary_Synthesis_7-Bromo BTCA Benzothiazole-2- carboxylic Acid Reaction Electrophilic Bromination BTCA->Reaction Substrate Product 7-Bromobenzothiazole-2- carboxylic Acid Reaction->Product Regioselective Substitution Reagents Br₂ or NBS in Acetic Acid Reagents->Reaction Reagents

Figure 2: The primary synthetic pathway via electrophilic bromination.
Alternative Conceptual Route: Synthesis from Brominated Precursors

A logical, though less commonly cited, alternative involves constructing the benzothiazole ring from a precursor that already contains the bromine atom. This "convergent" approach would begin with a substituted 2-aminothiophenol, such as 2-amino-3-bromobenzenethiol or another regioisomer.[7]

This brominated precursor would then undergo cyclocondensation with a suitable partner that can provide the carboxylic acid group at the 2-position, such as oxalic acid or its derivatives. While synthetically viable, this route is more complex due to the potential challenges in preparing and handling the substituted 2-aminothiophenol starting material, which can be unstable and prone to oxidation.[7][8]

Alternative_Synthesis_7-Bromo Precursor Bromo-substituted 2-Aminothiophenol Cyclization Cyclocondensation Precursor->Cyclization C2_Synthon C2-Carboxylic Synthon (e.g., Oxalic Acid) C2_Synthon->Cyclization Product 7-Bromobenzothiazole-2- carboxylic Acid Cyclization->Product

Figure 3: An alternative conceptual pathway starting from a brominated precursor.

Part III: Key Experimental Protocols

The following protocols represent generalized, yet robust, methodologies derived from literature and patent filings. Researchers should optimize specific quantities, reaction times, and purification methods for their specific scale and setup.

Protocol 1: Synthesis of Benzothiazole-2-carboxylic Acid via Oxidation

This protocol is adapted from methodologies described for the oxidation of 2-methylbenzothiazole.[1][5]

Objective: To synthesize the core benzothiazole-2-carboxylic acid scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, suspend 2-methylbenzothiazole in an appropriate solvent system (e.g., water/ethanol).[1]

  • Oxidant Addition: Prepare an aqueous solution of potassium permanganate (KMnO₄). Add the KMnO₄ solution portion-wise to the reaction mixture, carefully controlling the temperature to prevent overheating.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture. Add a solution of sodium metabisulfite to reduce the brown manganese dioxide precipitate to soluble manganese(II) salts, resulting in a clear solution.[1][5]

  • Workup - Part 2 (Product Precipitation): Acidify the clear filtrate with a mineral acid (e.g., HCl) to a pH of 2-3. The desired benzothiazole-2-carboxylic acid will precipitate out of the solution.[5]

  • Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of this compound via Direct Bromination

This protocol is based on the predominant synthetic route described for this specific compound.[6]

Objective: To regioselectively brominate the benzothiazole-2-carboxylic acid core.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve benzothiazole-2-carboxylic acid in a suitable solvent, such as glacial acetic acid, in a flask protected from light.

  • Reagent Addition: Slowly add a solution of elemental bromine (Br₂) in acetic acid dropwise to the reaction mixture at room temperature. Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS to track the formation of the product and consumption of the starting material.

  • Workup (Quenching): Once the reaction is complete, pour the mixture into cold water to precipitate the crude product. If excess bromine was used, the solution can be quenched with a small amount of sodium thiosulfate solution to remove the color.

  • Purification: Collect the solid product by filtration. Wash the filter cake extensively with water to remove acetic acid and any inorganic byproducts. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Part IV: Physicochemical Data and Applications

This compound is a stable, solid compound used primarily in research and development. Its key properties and applications are summarized below.

PropertyValueSource
CAS Number 1187928-54-6[6]
Molecular Formula C₈H₄BrNO₂S[6]
Molecular Weight 258.09 g/mol [6]
pKa 2.70 ± 0.30[6]
Boiling Point 433.0 ± 37.0°C[6]
Density 1.912 ± 0.06 g/cm³[6]

Applications:

  • Medicinal Chemistry: It serves as a key intermediate for synthesizing more complex molecules with potential biological activities, including antimicrobial, antifungal, and anticancer properties.[6]

  • Organic Synthesis: The compound is a versatile building block. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom at the 7-position is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.

  • Materials Science: The rigid, heteroaromatic core suggests potential applications in the development of functional materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes, though this area is less explored than its medicinal applications.[1]

Conclusion

The are not marked by a single breakthrough moment but by the systematic application and refinement of fundamental organic synthesis principles. Its preparation is a testament to the power of leveraging established methods for core scaffold construction—namely, oxidation and cyclocondensation—followed by regioselective late-stage functionalization. As a versatile building block, it provides researchers with a valuable tool to explore the vast chemical space of benzothiazole derivatives, paving the way for the discovery of new pharmaceuticals and functional materials.

References

  • Google Patents. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • ResearchGate. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 2017, 22(12), 2217. Available from: [Link]

  • ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters, 2024. Available from: [Link]

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7-Bromobenzothiazole-2-carboxylic acid solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7-Bromobenzothiazole-2-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. As a molecular scaffold, its utility in drug discovery is predicated on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of the solubility and stability of this compound. In the absence of extensive empirical data in peer-reviewed literature, this document synthesizes available information with established principles of physical organic chemistry to offer robust predictions and detailed experimental frameworks. We present predicted solubility profiles in a range of common laboratory solvents and outline a definitive protocol for kinetic solubility assessment. Furthermore, we explore the intrinsic stability of the molecule, proposing likely degradation pathways based on its structural motifs. A comprehensive protocol for conducting forced degradation studies, in alignment with ICH guidelines, is provided to enable researchers to rigorously evaluate the compound's stability profile. This guide is intended to serve as a foundational resource for scientists, enabling informed decision-making in experimental design, formulation development, and analytical method validation.

Physicochemical Properties: The Molecular Foundation

A molecule's solubility and stability are direct consequences of its structure. This compound combines a rigid, relatively nonpolar brominated benzothiazole core with a highly polar and ionizable carboxylic acid group. This duality governs its behavior in different chemical environments.

The key physicochemical parameters for this compound are summarized below. These values provide the basis for predicting its behavior and designing relevant experiments.

PropertyValueSource
Molecular Formula C₈H₄BrNO₂S[1]
Molecular Weight 258.09 g/mol [1]
Boiling Point 433.0 ± 37.0 °C[1]
Density 1.912 ± 0.06 g/cm³[1]
pKa 2.70[1]

The low pKa value of 2.70 is characteristic of a moderately strong carboxylic acid, indicating that the compound will be predominantly in its anionic carboxylate form at physiological pH (7.4). This has profound implications for its aqueous solubility and interactions with biological targets.

Solubility Profile

Precise quantitative solubility data for this compound is not widely published. However, a reliable qualitative and predictive profile can be constructed based on its structure and by analogy to similar compounds.[2] The molecule's solubility is a balance between the hydrophilicity of the carboxylic acid group and the hydrophobicity of the brominated benzothiazole ring system.

Predicted Qualitative Solubility

The following table provides an inferred solubility profile in common laboratory solvents. The rationale for each prediction is based on the principle of "like dissolves like" and available data on related benzothiazole structures.[2]

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, capable of strong hydrogen bond acceptance. It is an excellent solvent for many heterocyclic compounds.[2]
Methanol / Ethanol Likely SolublePolar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating interaction with the carboxylic acid group.[2]
Acetone Moderately SolubleAn aprotic solvent with a significant dipole moment, likely to dissolve the compound to a moderate extent.[2]
Acetonitrile Sparingly SolubleLess polar than acetone, its ability to solvate the polar carboxylic acid is reduced.
Dichloromethane (DCM) Sparingly SolubleA nonpolar solvent that will be less effective at solvating the polar carboxylic acid group.[2]
Water (pH 7.4) Moderately SolubleAt neutral pH, the carboxylic acid will be deprotonated to the more polar carboxylate, enhancing aqueous solubility. However, the large hydrophobic benzothiazole moiety will still limit overall solubility.
Aqueous Acid (pH < 2) Sparingly to Slightly SolubleAt low pH, the carboxylic acid will be in its neutral, less polar form, significantly reducing its solubility in water.
Experimental Protocol: Kinetic Solubility Assay

For drug discovery programs, a high-throughput kinetic solubility assay is often the first step in characterizing a compound.[3] This method provides a rapid assessment of solubility when a compound is introduced into an aqueous buffer from a DMSO stock solution.[4]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to reach a steady state.[5]

  • Filtration: After incubation, filter the solution through a 0.45 µm filter plate to separate any undissolved precipitate from the saturated solution.

  • Quantification:

    • Transfer an aliquot of the clear filtrate to a new UV-transparent 96-well plate.

    • Prepare a standard curve by diluting the 10 mM DMSO stock solution in a 50:50 mixture of Acetonitrile:Water.

    • Analyze both the filtered samples and the standards by HPLC-UV. The concentration of the compound in the filtrate represents its kinetic solubility.[6]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate Dispense 2 µL Stock into 96-well plate stock->plate buffer Add 198 µL PBS (pH 7.4) plate->buffer incubate Incubate 2 hours at 25°C buffer->incubate filter Filter (0.45 µm) incubate->filter quantify Quantify Filtrate by HPLC-UV filter->quantify result Kinetic Solubility Value quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Stability Profile

The intrinsic stability of this compound is critical for its handling, storage, and formulation. While specific degradation studies are not publicly available, a predictive assessment can be made by analyzing its constituent functional groups. Halogenated benzothiazoles are known to require storage under inert conditions, suggesting potential sensitivity to environmental factors.[1]

Predicted Degradation Pathways

The molecule's stability is subject to three primary degradation mechanisms: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Stability: Benzothiazoles are generally stable towards acids but can be susceptible to ring-opening under strong basic conditions. The carboxylic acid functional group itself is stable to hydrolysis.

  • Oxidative Stability: The sulfur atom in the thiazole ring could be susceptible to oxidation, potentially forming sulfoxides or sulfones under strong oxidative stress.

  • Photostability: Aromatic bromine compounds are known to be susceptible to photodegradation.[7] The primary pathway often involves reductive debromination, where the carbon-bromine bond is cleaved upon exposure to light, particularly UV radiation, leading to the formation of benzothiazole-2-carboxylic acid.[7][8]

G cluster_pathways Degradation Conditions cluster_products Potential Degradation Products Parent 7-Bromobenzothiazole- 2-carboxylic acid Photolysis Photolysis (UV Light) Oxidation Oxidation (e.g., H₂O₂) BaseHydrolysis Strong Base (e.g., NaOH, heat) Debrominated Benzothiazole-2- carboxylic acid Photolysis->Debrominated Reductive Debromination Oxidized N-oxide or S-oxide Derivatives Oxidation->Oxidized Oxidation of Heteroatoms RingOpened Ring-Opened Products BaseHydrolysis->RingOpened Nucleophilic Attack

Caption: Potential Degradation Pathways for the Molecule.

Experimental Protocol: Forced Degradation Study (Stress Testing)

To definitively characterize the intrinsic stability and identify potential degradation products, a forced degradation study is essential.[9] This involves subjecting the compound to a variety of harsh conditions that exceed those used in accelerated stability testing. The following protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[10] The goal is to achieve 5-20% degradation to ensure that stability-indicating analytical methods can be properly developed and validated.[11]

A single batch of this compound is used for all stress conditions. A control sample is stored at -20°C.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.[11]

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M HCl.[11]

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.[12]

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.[11]

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]

    • A control sample should be wrapped in aluminum foil to protect it from light.

All samples, including the control, should be diluted to an appropriate concentration and analyzed using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector). The objectives of the analysis are:

  • Mass Balance: To ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

  • Peak Purity: To verify that the chromatographic peak for the parent compound is pure and free from any co-eluting degradants.[13]

  • Identification: To preliminarily characterize degradation products using techniques like LC-MS to obtain molecular weights.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA/MS Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid) Thermal->HPLC Photo Photolysis (ICH Q1B Light) Photo->HPLC Purity Assess Peak Purity HPLC->Purity MassBalance Calculate Mass Balance HPLC->MassBalance Identify Identify Degradants HPLC->Identify Profile Intrinsic Stability Profile Purity->Profile Pathways Degradation Pathways Purity->Pathways Method Validated Analytical Method Purity->Method MassBalance->Profile MassBalance->Pathways MassBalance->Method Identify->Profile Identify->Pathways Identify->Method API API Batch API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This compound is a molecule of significant interest, and a thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a predictive framework and robust experimental protocols to empower researchers. Based on its structure, the compound is predicted to be soluble in polar organic solvents like DMSO and alcohols, with pH-dependent solubility in aqueous media. Its stability is likely compromised by exposure to strong bases and UV light, with potential degradation involving ring-opening and reductive debromination, respectively.

It is strongly recommended that the experimental protocols outlined herein for kinetic solubility and forced degradation are conducted. The resulting data will not only confirm these predictions but also provide the critical foundation for all future research and development activities, from formulation design to the establishment of appropriate storage and handling conditions.

References

  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Pawar, S. T., et al. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. [Link]

  • Wang, W., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 25(22), 5483. [Link]

  • Nerenberg, C., & Zuber, G. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

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  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Li, H., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 356, 02022. [Link]

  • Li, H., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

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Spectroscopic Data of 7-Bromobenzothiazole-2-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromobenzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, comprised of a benzene ring fused to a thiazole ring, substituted with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, biological activity, and potential applications. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related compounds.

The causality behind the experimental choices described herein is rooted in the fundamental principles of spectroscopic analysis of organic molecules. The combination of NMR, IR, and MS provides a holistic and self-validating system for structural confirmation. NMR spectroscopy offers detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the thiazole ring will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.[1] The carboxylic acid proton is characteristically found at a very high chemical shift.[1]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-48.2 - 8.4d~8.0
H-57.6 - 7.8t~8.0
H-67.9 - 8.1d~8.0
-COOH12.0 - 13.0br s-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the ring system. The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.

Carbon Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-4125 - 130
C-5128 - 132
C-6130 - 135
C-7115 - 120
C-7a150 - 155
C-3a135 - 140
-COOH168 - 172
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the -COOH group is observed.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

  • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial to simplify the spectrum and enhance the signal of quaternary carbons.

  • Use a pulse angle of 30 degrees and a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

  • Acquire a sufficient number of scans for a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR (e.g., 1024 scans or more).

  • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid group and the aromatic rings.

Predicted IR Data

The key diagnostic bands in the IR spectrum are expected to be the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretch, as well as absorptions characteristic of the substituted benzene ring.[2][3]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=O stretch (carboxylic acid)1680-1710Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (carboxylic acid)1250-1350Strong
C-Br stretch500-600Medium
Experimental Protocol for FT-IR Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).[1]

Ion Predicted m/z Notes
[M]⁺256.9/258.9Molecular ion with ⁷⁹Br/⁸¹Br isotopes
[M-COOH]⁺211.9/213.9Loss of the carboxylic acid group
[M-Br]⁺178Loss of the bromine atom
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for analyzing polar molecules like this compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

  • Set the mass range to cover the expected molecular weight of the compound (e.g., m/z 50-500).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal for the molecular ion.

  • Acquire data for a sufficient duration to obtain a high-resolution and accurate mass measurement.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock h1_acq Acquire ¹H Spectrum lock->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq process Fourier Transform, Phase, & Baseline Correction c13_acq->process reference Reference to Solvent process->reference analyze Analyze Spectra reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal place Place Solid Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Transmittance/Absorbance) sample_spec->process analyze Analyze Functional Groups process->analyze MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Processing stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute filter Filter Sample dilute->filter infuse Infuse into ESI Source filter->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire High-Resolution Spectrum optimize->acquire process Process Spectrum acquire->process analyze Determine Molecular Formula & Fragmentation process->analyze

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with detailed, field-proven experimental protocols for data acquisition. The presented data and methodologies offer a self-validating framework for the structural characterization of this important heterocyclic compound. By understanding the expected spectral features and employing robust experimental techniques, researchers can confidently identify and characterize this compound, facilitating its further investigation in drug discovery and materials science.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). This compound | 1187928-54-6.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids.
  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

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7-Bromobenzothiazole-2-carboxylic acid safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 7-Bromobenzothiazole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

In modern drug discovery and materials science, benzothiazole derivatives are indispensable scaffolds.[1][2][3] Their utility, however, is paired with a responsibility to manage the associated chemical risks. This compound is a key building block whose safe handling is paramount for both personnel safety and experimental integrity. This guide moves beyond mere compliance, adopting a proactive safety-first principle. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Compound Identification and Hazard Profile

This compound is a solid, powdered organic compound used in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

Chemical and Physical Properties

A summary of the key identifiers and physical data for this compound is presented below. This data is critical for storage, handling, and emergency response planning.

PropertyValueSource
IUPAC Name 7-bromo-1,3-benzothiazole-2-carboxylic acidN/A
CAS Number 1187928-54-6[4]
Molecular Formula C₈H₄BrNO₂SN/A
Molecular Weight 258.09 g/mol N/A
Appearance Solid Powder (Varies: Off-white to yellow)N/A
Purity Typically ≥98%[4]
GHS Hazard Identification and Analysis

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4] The causality is rooted in its acidic nature and its potential to react with biological tissues upon contact.

GHS PictogramHazard ClassHazard Statement

Skin Corrosion/IrritationH315: Causes skin irritation.[4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[4]

The following diagram provides a visual summary of the compound's core hazard profile.

Hazard_Profile cluster_main Hazard Profile: this compound Compound 7-Bromobenzothiazole- 2-carboxylic acid H315 Skin Irritant (H315) Compound->H315 Contact H319 Serious Eye Irritant (H319) Compound->H319 Contact H335 Respiratory Irritant (H335) Compound->H335 Inhalation

Caption: Core GHS hazards of the compound.

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A robust safety protocol relies on a multi-layered defense against exposure. This begins with engineering controls and is supplemented by appropriate and correctly used PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood contains the fine powder, preventing inhalation, which is a primary exposure route.[4][5] All weighing, transfers, and dissolution steps must be performed within the sash of an operating fume hood. Ensure the ventilation is functioning correctly before commencing work.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier. The selection of PPE must be deliberate and based on the specific risks posed by the compound.

PPE CategorySpecification and Rationale
Eye/Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[7][8] A face shield should be worn over goggles if there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[8][9] This is because the compound is a serious eye irritant.[4]
Skin Protection Nitrile gloves are recommended for handling this type of aromatic compound.[10] Always inspect gloves for tears or punctures before use.[6] A lab coat (preferably flame-resistant) must be worn and fully buttoned to protect skin and clothing.[9]
Respiratory Protection If engineering controls (fume hood) fail or are not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[7][9] Respirator use requires prior medical clearance and fit-testing.[9]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures are designed to be self-validating systems, minimizing risk at each stage.

SOP: Safe Weighing and Handling of Solid Compound

This protocol details the process of safely weighing and preparing a solution of this compound.

Objective: To accurately weigh the solid compound and transfer it into a reaction vessel while minimizing personnel exposure and preventing contamination.

Materials:

  • This compound

  • Appropriate PPE (see Section 2.2)

  • Anti-static weigh boat or glassine paper

  • Spatula

  • Analytical balance (located inside a fume hood or containment enclosure)

  • Reaction vessel

  • Solvent

  • Waste container for contaminated materials

Procedure:

  • Preparation:

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface inside the fume hood.

    • Place all necessary equipment (balance, spatula, weigh boat, vessel) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weigh boat on the pan.

    • Carefully open the container of this compound. Avoid creating airborne dust.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Minimize the drop height to prevent dust generation.[4]

    • Once the target weight is achieved, securely close the main compound container.

  • Transfer:

    • Carefully pick up the weigh boat.

    • Position it over the opening of the reaction vessel and gently tap it to transfer the powder.

    • If using a solvent, add a small amount to the weigh boat to rinse any residual powder into the vessel.

    • Proceed with your experimental protocol (e.g., solvent addition, stirring).

  • Cleanup:

    • Place the used weigh boat, spatula, and any contaminated wipes into a designated solid hazardous waste container.

    • Wipe down the work surface and the balance with an appropriate decontaminating solution.

    • Remove gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.[4][11]

The following workflow diagram illustrates this safe handling process.

Safe_Handling_Workflow cluster_workflow SOP: Safe Handling Workflow prep 1. Preparation - Don PPE - Verify Fume Hood - Stage Equipment weigh 2. Weighing - Tare Balance - Transfer Compound Slowly - Minimize Dust prep->weigh Proceed transfer 3. Transfer - Move Powder to Vessel - Rinse Weigh Boat weigh->transfer Proceed cleanup 4. Cleanup & Decontamination - Dispose of Consumables - Clean Surfaces - Wash Hands transfer->cleanup Complete

Caption: A four-stage workflow for handling the solid compound.

SOP: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency SituationFirst Aid / Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[4][6]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Minor Spill (<1g) Restrict access to the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a labeled hazardous waste container.[4][7] Clean the area with a decontaminating solution.
Major Spill (>1g) Evacuate the immediate area. Alert others and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.

The decision process for spill response is critical and can be visualized as follows:

Spill_Response start Spill Occurs check_size Assess Spill Size & Location start->check_size minor_spill Minor Spill (<1g, Contained) check_size->minor_spill Small major_spill Major Spill (>1g, Uncontained) check_size->major_spill Large minor_actions 1. Restrict Area 2. Don Full PPE 3. Use Spill Kit to Contain 4. Dispose as Hazardous Waste 5. Decontaminate Area minor_spill->minor_actions major_actions 1. Evacuate Immediate Area 2. Alert Others Nearby 3. Call EHS / Emergency Line 4. Prevent Entry major_spill->major_actions

Caption: Decision tree for chemical spill response.

Section 4: Storage and Disposal

Storage

Proper storage is essential for maintaining the compound's stability and preventing accidental release.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Some suppliers recommend refrigerated storage (e.g., 4°C).[7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not discharge into drains or the environment.[4][12]

References

  • Safety Data Sheet - 5-Bromo-1-benzothiophene-2-carboxylic acid. Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • OSHA Glove Selection Chart. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • 7-Bromobenzothiazole | C7H4BrNS. PubChem, National Center for Biotechnology Information. [Link]

  • 7-Bromo-1-benzothiophene-2-carboxylic acid | C9H5BrO2S. PubChem, National Center for Biotechnology Information. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • A Comprehensive Review on Synthesis of Benzothiazole Derivatives and their Biological Importance. World Journal of Pharmaceutical Research. [Link]

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary. [Link]

  • Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]

  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Missouri–St. Louis. [Link]

  • Synthesis of benzothiazole carboxylic acid analogs. ResearchGate. [Link]

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The Strategic Role of 7-Bromobenzothiazole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a "Privileged" Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient therapeutic development. The benzothiazole nucleus, a bicyclic heterocyclic system, has emerged as one such scaffold of significant interest. Its rigid, planar structure and capacity for diverse functionalization make it an ideal backbone for the design of potent and selective modulators of various enzymatic and receptor-based signaling pathways.[1] Within this important class of compounds, 7-Bromobenzothiazole-2-carboxylic acid stands out as a key synthetic intermediate, offering strategic points for molecular elaboration in the quest for novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, from its commercial availability and physicochemical properties to its synthesis and, most importantly, its application as a foundational building block in the development of next-generation therapeutics, particularly in the realm of oncology.

Commercial Availability

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound is readily available from a number of reputable commercial suppliers, ensuring a consistent and reliable supply for research and development needs.

SupplierCAS NumberMolecular Weight ( g/mol )Additional Information
AK Scientific1187928-54-6258.09Available for research purposes.
BLD Pharm1187928-54-6258.09Provides detailed product information and documentation.
Sigma-Aldrich1187928-54-6258.1A leading supplier to the global life science industry.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step synthetic campaigns. The bromine atom at the 7-position and the carboxylic acid at the 2-position of the benzothiazole ring system impart distinct electronic and steric characteristics that can be leveraged in downstream reactions.

PropertyValueSource
Molecular FormulaC₈H₄BrNO₂SPubChem
Molecular Weight258.09 g/mol PubChem
Boiling Point433.0 ± 37.0 °CBenchChem
Density1.912 ± 0.06 g/cm³BenchChem
pKa2.70 ± 0.30BenchChem

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad O-H stretching absorption for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be observed between 1710 and 1760 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the carboxylic acid will typically appear as a broad singlet in the downfield region of the spectrum, often around 12 δ. The aromatic protons will exhibit a complex splitting pattern consistent with the substitution on the benzene ring.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxyl carbon will resonate in the range of 165-185 δ. The carbons of the benzothiazole ring system will appear in the aromatic region of the spectrum.

Synthesis of this compound: A Generalized Protocol

While several methods exist for the synthesis of the benzothiazole core, a common and effective strategy for the preparation of 2-carboxybenzothiazoles involves the oxidation of the corresponding 2-methylbenzothiazole. The following is a generalized, step-by-step protocol based on established chemical principles.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Work-up and Purification start 7-Bromo-2-methylbenzothiazole oxidant Oxidizing Agent (e.g., KMnO₄) in a suitable solvent start->oxidant 1. Add reaction1 Reaction under controlled temperature oxidant->reaction1 2. Heat intermediate1 Crude reaction mixture containing the potassium salt of the carboxylic acid reaction1->intermediate1 3. Formation workup Acidification (e.g., with HCl) intermediate1->workup 4. Acidify filtration Filtration to collect the crude product workup->filtration 5. Filter purification Recrystallization or column chromatography filtration->purification 6. Purify product Pure this compound purification->product 7. Isolate

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-bromo-2-methylbenzothiazole in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidation: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium metabisulfite). The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[2][3]

Applications in Drug Discovery: A Focus on Oncology

The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active molecules. The bromine atom at the 7-position serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions, while the carboxylic acid at the 2-position can be readily converted into a variety of functional groups, such as amides, esters, and hydrazides.

Benzothiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][4] A significant body of research has focused on the development of benzothiazole-based compounds as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several studies have highlighted the potential of benzothiazole derivatives to inhibit this crucial pathway.[5][6][7] For instance, novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling cascade.[6]

Logical Flow of PI3K/Akt Pathway Inhibition by a Benzothiazole Derivative

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation BT_derivative 7-Bromobenzothiazole-2-carboxylic acid Derivative BT_derivative->PI3K Inhibits

Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a derivative of this compound.

The 7-bromo-substituent on the benzothiazole ring can be utilized to synthesize a library of analogs through reactions like the Suzuki or Buchwald-Hartwig couplings, allowing for the fine-tuning of inhibitory activity and selectivity. The carboxylic acid can be converted to an amide, which can form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.

Quantitative Data on the Anticancer Activity of Benzothiazole Derivatives:

The following table summarizes the in vitro anticancer activity of several benzothiazole derivatives against various cancer cell lines, demonstrating the potent cytotoxic effects of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzothiazole-Thiophene HybridMCF-7 (Breast)24.15[1]
Benzothiazole-Morpholine HybridMCF-7 (Breast)18.10[1]
2-Aminobenzothiazole DerivativeHCT116 (Colon)6.43[4]
2-Aminobenzothiazole DerivativeA549 (Lung)9.62[4]
Benzothiazole-Benzylidene HybridHepG2 (Liver)Comparable to Doxorubicin[8]
Phenylacetamide Benzothiazole DerivativeAsPC-1 (Pancreatic)12.44[9]
Phenylacetamide Benzothiazole DerivativeBxPC-3 (Pancreatic)14.99[9]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its commercial availability, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of novel bioactive compounds. The demonstrated success of the benzothiazole scaffold, particularly in the development of kinase inhibitors for cancer therapy, underscores the potential of derivatives of this compound to contribute to the next generation of targeted therapeutics. The continued exploration of the chemical space around this privileged structure holds significant promise for addressing unmet medical needs.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). International Journal of Molecular Sciences. [Link]

  • Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2017). Molecules. [Link]

  • Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Pharmaceuticals. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. [Link]

  • IC 50 values (µM) of compounds on HepG2 and MCF-7 cell lines. (n.d.). ResearchGate. [Link]

  • IC 50 (mean ± SD) (μM) values of some designed compounds and 4i. (n.d.). ResearchGate. [Link]

  • An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. (2021). Molecules. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]

  • Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity. (2024). Biochemical and Biophysical Research Communications. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Pharmaceuticals. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Advances. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2020). Molecules. [Link]

  • Benzothiazole derivatives as anticancer agents. (2018). Archiv der Pharmazie. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]

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Methodological & Application

Application Note: A Detailed Mechanistic Pathway and Protocol for the Synthesis of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 7-Bromobenzothiazole-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We will dissect the underlying reaction mechanism, moving from first principles of nucleophilic attack and cyclization to the final oxidative aromatization. A detailed, field-tested experimental protocol is provided, accompanied by an in-depth discussion of the rationale behind critical process parameters. This guide is intended to equip researchers with both the theoretical understanding and practical knowledge required for the successful synthesis and future derivatization of this important molecular entity.

Part 1: The Core Reaction Mechanism - A Step-by-Step Analysis

The synthesis of the benzothiazole core is a classic example of heterocyclic chemistry, relying on the inherent nucleophilicity of the amino and thiol groups of a 2-aminothiophenol precursor. The most direct route to this compound involves the condensation of 2-amino-3-bromothiophenol with a suitable two-carbon electrophile that already contains the carboxylic acid moiety, such as glyoxylic acid. The reaction proceeds through a three-stage pathway: formation of an imine, intramolecular cyclization to a benzothiazolidine intermediate, and subsequent oxidative aromatization to yield the final product.[1]

Stage A: Nucleophilic Attack and Thio-Hemiaminal Formation

The synthesis is initiated by the nucleophilic attack of the primary amino group of 2-amino-3-bromothiophenol on the aldehyde carbon of glyoxylic acid. This is a standard carbonyl addition reaction. The resulting intermediate is unstable and is in equilibrium with the starting materials.

Stage B: Intramolecular Cyclization

The pivotal ring-forming step involves the intramolecular nucleophilic attack of the thiol (-SH) group onto the carbon of the previously formed carbinolamine. This attack is sterically favored, leading to the formation of a five-membered heterocyclic ring, specifically a 7-bromo-2,3-dihydrobenzothiazole-2-carboxylic acid (a benzothiazoline) intermediate.

Stage C: Oxidative Aromatization

The benzothiazoline intermediate is not aromatic and is typically unstable.[2] To achieve the stable, aromatic benzothiazole ring system, an oxidation step is required. This step removes two hydrogen atoms (from the nitrogen at position 3 and the carbon at position 2), creating a double bond within the thiazole ring. This aromatization is the thermodynamic driving force for the reaction. Various oxidizing agents can be employed, with ambient air (oxygen) often being sufficient, though the reaction can be accelerated with mild oxidants.[1]

Below is a diagram illustrating the complete mechanistic pathway.

Reaction_Mechanism cluster_intermediates Reaction Pathway cluster_product Final Product R1 2-Amino-3-bromothiophenol I1 Thio-Hemiaminal Intermediate R1->I1 Stage A: Nucleophilic Attack R2 Glyoxylic Acid R2->I1 I2 Benzothiazoline Intermediate I1->I2 Stage B: Intramolecular Cyclization Oxidation Oxidation (-2H) I2->Oxidation Stage C P1 This compound Oxidation->P1 Aromatization

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: Experimental Protocol

This protocol outlines the synthesis of this compound from 2-amino-3-bromothiophenol. The procedure is based on established methods for the condensation of 2-aminothiophenols with carbonyl compounds.[3][4][5]

Materials and Reagents
Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)Notes
2-Amino-3-bromothiophenol204.092.04 g10.0Key starting material. Handle in a fume hood.
Glyoxylic acid monohydrate92.061.01 g11.0C2-carboxyl source.
Ethanol (EtOH)46.0750 mL-Reaction solvent.
Hydrochloric Acid (HCl), 1M aqueous36.46As needed-For product precipitation.
Sodium Bicarbonate (NaHCO₃), saturated84.01As needed-For neutralization during workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Diethyl Ether (Et₂O)74.12~100 mL-For extraction.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromothiophenol (2.04 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (1.01 g, 11.0 mmol) in a minimal amount of ethanol. Add this solution dropwise to the stirring solution of 2-amino-3-bromothiophenol at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The reaction is open to the air via the condenser to allow for slow, ambient oxidation of the intermediate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Cooling and Concentration: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation: Transfer the concentrated reaction mixture to a beaker and slowly add 1M HCl while stirring until the pH is approximately 2-3. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual acid.

  • Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight.

  • Characterization: Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Key Experimental Considerations and Rationale

  • Choice of Precursors: 2-amino-3-bromothiophenol is the ideal starting material as it directly incorporates the required 7-bromo substitution pattern, avoiding potentially complex and low-yield post-synthesis bromination steps.[1] Glyoxylic acid serves as a direct and efficient source for the C2 and carboxylic acid functionalities.

  • Oxidation Step: The conversion of the non-aromatic benzothiazoline intermediate to the final benzothiazole product is an oxidation reaction.[2] While dedicated oxidizing agents can be used, performing the reaction in a vessel open to the atmosphere often provides sufficient oxygen for the aromatization to occur over the course of the reflux, representing a greener and milder approach.[1]

  • Solvent and Temperature: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and has a boiling point that provides sufficient thermal energy to overcome the activation barriers for both imine formation and cyclization without causing degradation.

  • Acidic Workup: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form under basic or neutral conditions. Acidification of the reaction mixture protonates the carboxylate, significantly reducing its aqueous solubility and allowing for its precipitation and isolation.[6][7]

  • Safety: 2-aminothiophenol and its derivatives are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times.

Experimental Workflow Visualization

Experimental_Workflow A 1. Dissolve 2-amino-3-bromothiophenol in Ethanol B 2. Add Glyoxylic Acid Solution A->B C 3. Reflux for 4-6 hours (Ambient Air Oxidation) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and Concentrate (Rotary Evaporator) D->E Complete F 6. Acidify with 1M HCl to Precipitate Product E->F G 7. Isolate by Vacuum Filtration F->G H 8. Recrystallize from Ethanol/Water G->H Purification I 9. Dry under Vacuum H->I J 10. Characterize Final Product (NMR, MS, MP) I->J

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

References

  • Benchchem. (n.d.). 2-Amino-3-bromothiophenol | 73628-28-1.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
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  • YouTube. (2019, January 19). synthesis of thiazoles.
  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound.
  • Chemsrc. (n.d.). Structural influences on the oxidation of a series of 2-benzothiazoline analogs | Chemsrc ID:83289.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • ResearchGate. (n.d.). Synthesis of benzothiazolin‐2‐one.
  • Benchchem. (n.d.). This compound | 1187928-54-6.
  • National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Canadian Journal of Chemistry. (2018, December 13).
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 12, 5901.
  • National Institutes of Health. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • (2024, March 2). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol.
  • PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
  • OUCI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-amino-3-bromobenzenethiol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Chemistry LibreTexts. (2019, June 5). 22.10 Reactions of Carboxylic Acids.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
  • Al-Mustansiriyah University. (2020). Carboxylic Acids.
  • OpenStax. (n.d.). 20.6 Reactions of Carboxylic Acids: An Overview – Organic Chemistry: A Tenth Edition.
  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • Reddit. (2024, February 8). Don't understand the reaction mechanism behind the following reaction : r/OrganicChemistry.
  • Cenmed Enterprises. (n.d.). 7-Bromobenzothiophene-2-carboxylic acid (C007B-051226).
  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.

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Application Notes and Protocols for the Derivatization of 7-Bromobenzothiazole-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 7-Bromobenzothiazole-2-carboxylic acid is a versatile starting material, offering two distinct points for chemical modification: the carboxylic acid at the 2-position and the bromine atom at the 7-position. This dual reactivity allows for the systematic exploration of chemical space to develop novel therapeutic agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. Detailed, field-proven protocols for amide bond formation, esterification, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination are presented, along with insights into the rationale behind experimental choices. Furthermore, this guide outlines standard protocols for the preliminary biological evaluation of the synthesized derivatives, including anticancer, antimicrobial, and kinase inhibition assays, to facilitate the identification of promising lead compounds.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[3][4] The rigid, bicyclic structure of the benzothiazole core provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. Modifications at different positions on the benzothiazole ring can significantly influence the compound's pharmacological profile.[3]

This compound presents a particularly attractive starting point for library synthesis. The carboxylic acid moiety is readily converted to amides and esters, allowing for the introduction of a wide variety of functional groups and modulation of physicochemical properties such as solubility and cell permeability. Simultaneously, the bromo substituent at the 7-position serves as a handle for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amino groups, which can profoundly impact target binding and selectivity. This strategic, dual-pronged derivatization approach is a powerful tool for generating novel chemical entities with therapeutic potential.

Strategic Derivatization Workflow

The derivatization of this compound can be approached systematically to generate a library of diverse compounds. The following workflow outlines a logical progression for synthesizing and evaluating new derivatives.

Derivatization_Workflow A This compound B Amide/Ester Formation (Position 2) A->B R-NH2 or R-OH C Suzuki/Buchwald-Hartwig Coupling (Position 7) A->C Ar-B(OH)2 or R2NH D Amide Library B->D Amides E Ester Library B->E Esters F 7-Aryl/Amino-benzothiazole- 2-carboxylic Acid Library C->F G Characterization (NMR, MS, HPLC) D->G E->G F->G H Biological Screening (Anticancer, Antimicrobial, Kinase) G->H I Lead Compound Identification H->I Amide_Formation reagents Reagents This compound Amine (R-NH2) HATU DIPEA Anhydrous DMF reaction Reaction Conditions 1. Dissolve acid in DMF 2. Add Amine, DIPEA, HATU 3. Stir at RT for 4-12 h 4. Monitor by TLC/LC-MS reagents->reaction workup Work-up & Purification 1. Quench with water 2. Extract with Ethyl Acetate 3. Wash with brine 4. Dry over Na2SO4 5. Purify by column chromatography reaction->workup product Product 7-Bromo-N-(R)-benzothiazole-2-carboxamide workup->product

Figure 2: Workflow for HATU-mediated amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired amine, DIPEA, and HATU.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Fischer Esterification at the 2-Position

Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. [5][6]This method is particularly useful for synthesizing simple alkyl esters.

Protocol 3.2: Acid-Catalyzed Esterification

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (serves as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend this compound in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling at the 7-Position

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. [7][8][9]This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 3.3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Coupling reagents Reagents 7-Bromo-benzothiazole derivative Arylboronic acid (Ar-B(OH)2) Pd(PPh3)4 Na2CO3 or K2CO3 Dioxane/Water reaction Reaction Conditions 1. Combine reagents in solvent 2. Degas with N2 or Ar 3. Heat to 80-100 °C for 6-18 h 4. Monitor by TLC/LC-MS reagents->reaction workup Work-up & Purification 1. Cool to RT 2. Dilute with water 3. Extract with Ethyl Acetate 4. Dry and concentrate 5. Purify by column chromatography reaction->workup product Product 7-Aryl-benzothiazole derivative workup->product

Figure 3: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound or its amide/ester derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Water

  • Anhydrous Sodium Sulfate

  • Celite

Procedure:

  • In a round-bottom flask, combine the 7-bromo-benzothiazole derivative, arylboronic acid, Pd(PPh3)4, and sodium carbonate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 6-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Filter the crude mixture through a pad of Celite and purify by column chromatography.

Buchwald-Hartwig Amination at the 7-Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of C-N bonds. [10][11][12]This reaction has broad substrate scope and functional group tolerance.

Protocol 3.4: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 7-Bromo-benzothiazole derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To an oven-dried flask, add Pd2(dba)3, Xantphos, and NaOtBu under an inert atmosphere.

  • Add anhydrous toluene, followed by the 7-bromo-benzothiazole derivative and the amine.

  • Heat the reaction mixture to 90-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides hypothetical, yet representative, characterization data for a sample set of derivatives.

Compound IDStructure1H NMR (400 MHz, DMSO-d6) δ ppmMS (ESI) m/z
1a 7-Bromo-N-benzylbenzothiazole-2-carboxamide8.25 (d, 1H), 8.10 (d, 1H), 7.60 (t, 1H), 7.40-7.20 (m, 5H), 4.60 (d, 2H), 9.50 (t, 1H, NH)347.0 [M+H]+
1b Methyl 7-bromobenzothiazole-2-carboxylate8.20 (d, 1H), 8.05 (d, 1H), 7.55 (t, 1H), 4.00 (s, 3H)272.9 [M+H]+
2a 7-(Phenyl)-N-benzylbenzothiazole-2-carboxamide8.30 (d, 1H), 8.15 (d, 1H), 7.80-7.30 (m, 11H), 4.65 (d, 2H), 9.60 (t, 1H, NH)345.1 [M+H]+
2b Methyl 7-(morpholino)benzothiazole-2-carboxylate7.90 (d, 1H), 7.40 (d, 1H), 7.10 (t, 1H), 4.00 (s, 3H), 3.80 (t, 4H), 3.20 (t, 4H)279.1 [M+H]+

Biological Evaluation: Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are general protocols for initial screening in key therapeutic areas for benzothiazole derivatives.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. [13] Protocol 5.1: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) [14]* Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. [15][16] Protocol 5.2: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Kinase Inhibition Assay

Many benzothiazole derivatives exhibit their anticancer effects through the inhibition of protein kinases. [13]A common method to screen for kinase inhibitors is a luminescence-based assay that measures ATP consumption.

Protocol 5.3: ADP-Glo™ Kinase Assay (Promega)

Kinase_Assay setup Assay Setup 1. Serially dilute test compounds 2. Add kinase, substrate, and ATP 3. Incubate to allow reaction detection Signal Detection 1. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP 2. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence setup->detection analysis Data Analysis 1. Measure luminescence 2. Plot luminescence vs. inhibitor concentration 3. Determine IC50 value detection->analysis

Figure 4: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant protein kinase of interest

  • Specific kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, the kinase, its substrate, and ATP.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, and in a coupled reaction, generates a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Plot the luminescence against the inhibitor concentration to determine the IC50 value. [17][18]

Conclusion

This compound is a highly valuable and versatile scaffold for the generation of novel, biologically active compounds. The strategic application of amide and ester formation at the 2-position, coupled with palladium-catalyzed cross-coupling reactions at the 7-position, provides a robust platform for creating diverse chemical libraries. The protocols outlined in these application notes offer a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of new benzothiazole derivatives, thereby accelerating the drug discovery process.

References

  • Gabr, T. M., El-Gohary, S. N., El-Bendary, R. E., & El-Kerdawy, M. M. (2019). Synthesis and in vitro antitumor activity of new series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. FLORE, 1-15. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • PubMed. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • ResearchGate. (2020). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • CORE. (Date not available). Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. [Link]

  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

  • NIH. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. [Link]

  • Wikipedia. (Date not available). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • PubMed Central. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Master Organic Chemistry. (Date not available). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

  • YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • ChemRxiv. (Date not available). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • Yoneda Labs. (Date not available). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (2012).
  • PubMed Central. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. [Link]

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  • Organic Letters. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. [Link]

  • ResearchGate. (Date not available). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]

  • ResearchGate. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. [Link]

  • MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. [Link]

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Application Notes and Protocols for Amide Coupling with 7-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Bonds and the Significance of Benzothiazole Scaffolds

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1] The formation of this bond through the coupling of a carboxylic acid and an amine is, therefore, one of the most frequently performed transformations in drug discovery.[1][2] While conceptually simple—the condensation of an acid and an amine—the reaction is kinetically slow and requires the activation of the carboxylic acid to proceed under mild conditions.[3][4] This necessity has driven the development of a multitude of "coupling reagents" designed to facilitate this transformation efficiently and with high fidelity.[5]

7-Bromobenzothiazole-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research. The benzothiazole motif is a privileged scaffold, appearing in compounds with a wide range of biological activities. The bromine atom on the benzothiazole ring provides a valuable synthetic handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

This document provides a detailed guide for researchers on performing amide coupling reactions with this compound. We will delve into the mechanistic principles of common coupling strategies, provide step-by-step protocols for reliable execution, and offer insights into troubleshooting potential challenges that may arise, particularly those related to the electronic nature of the substrate.

Pillar 1: The Mechanism of Amide Bond Formation - Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent. The process can be broadly categorized into a two-step sequence occurring in a single pot:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the activated leaving group.

Two of the most robust and widely used classes of coupling reagents are uronium/aminium salts and carbodiimides.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent derived from HOAt (1-Hydroxy-7-azabenzotriazole).[4][7] Its mechanism involves the formation of a highly reactive OAt-active ester.

The key steps are as follows:

  • A non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[8]

  • The resulting carboxylate anion attacks the electron-deficient carbon of HATU.[8]

  • This leads to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.[4][8]

  • The amine then attacks the carbonyl carbon of the OAt-ester, forming the amide bond.[4][8]

The presence of the nitrogen atom in the azabenzotriazole ring of the HOAt leaving group is believed to accelerate the coupling step.[4]

HATU_Mechanism RCOOH R-COOH (7-Bromobenzothiazole- 2-carboxylic acid) RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU - TMU Amide R-CONH-R' (Product) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Carbodiimide-Mediated Coupling with Additives (e.g., EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are another major class of coupling reagents.[4][5] EDC is particularly popular due to its water-solubility, which allows for easy removal of the urea byproduct during aqueous workup.[4]

The mechanism proceeds via an unstable O-acylisourea intermediate.[4][6] This intermediate is highly reactive but can also be prone to side reactions, including racemization of chiral carboxylic acids. To mitigate this and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[7][9][10][11]

The refined mechanism is:

  • The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea intermediate.[4]

  • This highly reactive intermediate is intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.[4]

  • The amine then attacks the activated HOBt-ester to form the desired amide, regenerating HOBt in the process.[4][10]

EDC_HOBt_Mechanism RCOOH R-COOH (7-Bromobenzothiazole- 2-carboxylic acid) Acylisourea O-Acylisourea (Unstable) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Ester (Activated) Acylisourea->HOBtEster + HOBt Urea EDU (Byproduct) Acylisourea->Urea HOBt_in HOBt HOBt_in->HOBtEster Amide R-CONH-R' (Product) HOBtEster->Amide + R'-NH₂ HOBt_out HOBt (Regenerated) HOBtEster->HOBt_out - HOBt Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Pillar 2: Experimental Protocols

The electron-withdrawing nature of the benzothiazole ring can decrease the nucleophilicity of the carboxylate, potentially slowing the activation step. Therefore, using a highly efficient coupling reagent like HATU is often a good first choice. However, the EDC/HOBt system is also a robust and cost-effective alternative.

Reagent and Solvent Considerations
ComponentChoice & Rationale
Coupling Reagent HATU: Generally high yielding and fast, good for challenging substrates.[7][12] EDC/HOBt: Cost-effective and reliable; the urea byproduct is water-soluble, simplifying purification.[4][5]
Base DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base. Preferred over triethylamine (TEA) to minimize side reactions.[13] Typically 2-3 equivalents are used.
Solvent DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Anhydrous polar aprotic solvents are standard choices as they solubilize most reactants and do not interfere with the reaction.[13] Acetonitrile (MeCN) is also a good option.[2] The use of anhydrous solvents is critical to prevent hydrolysis of the activated intermediate.[13]
Temperature 0 °C to Room Temperature: Starting the reaction at 0 °C, especially during the addition of the coupling reagent, can help control any exotherm and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature.
Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency, especially when dealing with potentially less reactive carboxylic acids or sterically hindered amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or DCM (to make a ~0.1 M solution)

  • Standard workup reagents (Water, brine, saturated aq. NH₄Cl, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[13]

  • Add the amine (1.1 equiv) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base may be required.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[13]

  • Extract the aqueous layer with an organic solvent such as Ethyl Acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling

A classic and reliable method suitable for a wide range of substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise.[4]

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is generally soluble in the aqueous phase, simplifying purification.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reagents Add Carboxylic Acid, Coupling Reagent, & Base Start->Reagents Preactivation Pre-activation (Stir 15-30 min) Reagents->Preactivation AddAmine Add Amine Preactivation->AddAmine Reaction Stir at RT Monitor by TLC/LC-MS AddAmine->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

Pillar 3: Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below is a summary of common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid: The electron-withdrawing nature of the benzothiazole may hinder this step.[13]- Ensure reagents are pure and anhydrous. - Increase the amount of coupling reagent slightly (e.g., to 1.5 equiv). - Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.[12]
Deactivation of the amine: The amine may be protonated by residual acid, rendering it non-nucleophilic.[13]- Ensure sufficient base is used, especially if the amine is an HCl salt. Add an extra equivalent of base in such cases.
Hydrolysis of activated intermediate: Presence of water in the solvent or reagents.- Use freshly dried, anhydrous solvents.[13] - Dry reagents in a vacuum desiccator before use.
Steric Hindrance: Bulky groups on the amine or near the carboxylic acid can slow the reaction.[13][14][15]- Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). - Consider converting the carboxylic acid to an acyl fluoride as a more reactive intermediate for particularly challenging couplings.[14][15]
Side Reactions (e.g., Epimerization) Over-activation or prolonged reaction time with certain reagents: Uronium/aminium salts can sometimes lead to racemization with chiral acids.[13]- Run the reaction at a lower temperature (0 °C).[13] - Ensure the use of additives like HOBt or HOAt which are known to suppress racemization.[7][13]
Difficult Purification Byproduct interference: The urea byproduct from carbodiimides (if not water-soluble like EDC's) can be difficult to remove.- For DCC or DIC, the urea byproduct is often insoluble and can be removed by filtration.[5] - Ensure an efficient aqueous wash for EDC to remove the water-soluble urea.

Conclusion

The amide coupling of this compound is a readily achievable transformation with the appropriate choice of modern coupling reagents and adherence to sound experimental technique. By understanding the underlying mechanisms of activation and potential pitfalls, researchers can confidently and efficiently synthesize a wide array of novel benzothiazole amides. The protocols provided herein, based on the highly effective HATU and the workhorse EDC/HOBt systems, offer reliable starting points for exploration in drug discovery and development programs.

References

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

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  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Strathclyde. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. [Link]

  • 21.7: Chemistry of Amides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Scientific Letter - Atlanchim Pharma. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

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  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC - NIH. [Link]

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Application Notes & Protocols: 7-Bromobenzothiazole-2-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Benzothiazole Scaffold

The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural versatility of the benzothiazole ring allows for substitutions that can modulate its biological effects, making it a focal point in the design of novel therapeutic agents.[4] Among these, 7-Bromobenzothiazole-2-carboxylic acid is a compound of growing interest in oncological research. While extensive research has been conducted on the broader family of benzothiazole derivatives, this guide will focus on the known applications and plausible mechanistic pathways of this compound, providing researchers with the foundational knowledge and detailed protocols to investigate its anticancer potential.

This compound is recognized for its ability to interfere with cellular signaling pathways, ultimately inducing apoptosis in cancer cells.[5] The presence of the bromine atom at the 7-position and the carboxylic acid group at the 2-position are key chemical features that likely influence its interaction with biological targets and its overall bioactivity. This document will synthesize the available information on this specific compound with the broader understanding of benzothiazole derivatives to present a comprehensive guide for its application in anticancer research.

Plausible Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism attributed to this compound is the induction of apoptosis.[5] While the precise protein targets of this specific molecule are still under investigation, the broader class of benzothiazole derivatives has been shown to induce apoptosis through various signaling cascades. A plausible mechanism for this compound involves the modulation of key regulators of apoptosis, leading to programmed cell death.

Benzothiazole derivatives have been demonstrated to induce apoptosis in various cancer cell lines, including those of the breast, liver, and colon.[4][6] This is often achieved through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[6] Furthermore, some benzothiazole compounds have been shown to influence the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family members.[6]

Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of related benzothiazole derivatives.

G 7-Bromobenzothiazole-2-carboxylic_acid 7-Bromobenzothiazole-2-carboxylic_acid Cancer_Cell Cancer_Cell 7-Bromobenzothiazole-2-carboxylic_acid->Cancer_Cell Cellular Uptake Mitochondrial_Stress Mitochondrial_Stress Cancer_Cell->Mitochondrial_Stress Induces Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Stress->Cytochrome_c_Release Leads to Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed apoptotic pathway of this compound.

Experimental Protocols

The following protocols are designed to enable researchers to investigate the anticancer effects of this compound. These are standard methodologies widely used in cancer research and are based on protocols described for other benzothiazole derivatives.[7][8]

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for examining the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Data Presentation

The following table provides a hypothetical representation of IC₅₀ values for this compound against various cancer cell lines, which researchers would aim to determine through the MTT assay.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer48To be determined
HepG2Liver Cancer48To be determined
A549Lung Cancer48To be determined
HCT116Colon Cancer48To be determined

Structure-Activity Relationship Insights

The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.[9] The presence of a halogen, such as bromine at the 7-position, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. The carboxylic acid group at the 2-position provides a site for hydrogen bonding and potential coordination with biological targets. Further derivatization of the carboxylic acid group, for instance, by forming amides or esters, could be a promising strategy to modulate the compound's potency and selectivity.[2]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its demonstrated ability to induce apoptosis warrants further in-depth investigation into its precise molecular targets and mechanisms of action.[5] The protocols provided in this guide offer a solid framework for researchers to explore its efficacy in various cancer models. Future studies should focus on identifying the specific signaling pathways modulated by this compound, evaluating its in vivo efficacy and toxicity in animal models, and exploring the synthesis of derivatives to optimize its anticancer properties.

References

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Application Note: A Practical Guide to the Synthesis of 7-Bromobenzothiazole-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Specifically, 7-Bromobenzothiazole-2-carboxylic acid and its esters are valuable intermediates for the synthesis of more complex molecules in drug discovery programs. The bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the ester at the 2-position can be readily modified or hydrolyzed.

This application note provides a comprehensive, two-stage protocol for the synthesis of this compound esters, designed for researchers in organic synthesis and medicinal chemistry. Our approach is bifurcated into two primary stages:

  • Stage 1: Oxidation: Synthesis of the pivotal intermediate, this compound, through the oxidation of commercially available 2-Methyl-7-bromobenzothiazole.

  • Stage 2: Esterification: Conversion of the synthesized carboxylic acid into its corresponding ester via the robust and widely adopted Fischer-Speier esterification method.

This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes a troubleshooting guide to address common experimental challenges, ensuring a reproducible and efficient synthetic workflow.

G cluster_0 Synthetic Workflow A Start: 2-Methyl-7-bromobenzothiazole B Stage 1: Oxidation A->B KMnO₄, Base C Intermediate: this compound B->C Acidic Work-up D Stage 2: Esterification C->D R-OH, H⁺ Catalyst E Final Product: this compound Ester D->E Purification

Figure 1: Overall two-stage workflow for the synthesis of the target esters.

Stage 1: Synthesis of this compound via Oxidation

Underlying Principles

The conversion of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For this protocol, we employ potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. The reaction proceeds by converting the benzylic methyl group of 2-Methyl-7-bromobenzothiazole into a carboxylate salt under basic conditions. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired carboxylic acid product. The choice of basic conditions is critical as it enhances the solubility of KMnO₄ and prevents the formation of insoluble manganese dioxide (MnO₂) byproducts from coating the starting material, which would otherwise halt the reaction.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-Methyl-7-bromobenzothiazole>97%Sigma-AldrichStarting material.
Potassium Permanganate (KMnO₄)ACS Reagent, >99%Fisher ScientificStrong oxidant. Handle with care.
Sodium Hydroxide (NaOH)Pellets, >97%VWRUsed to create basic reaction conditions.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidification during work-up. Corrosive.
Sodium Metabisulfite (Na₂S₂O₅)ACS ReagentAlfa AesarUsed to quench excess KMnO₄ and dissolve MnO₂.
Deionized WaterN/AIn-houseSolvent and for work-up.
Round-bottom flask with reflux condenserN/AN/AStandard glassware for heating reactions.
Magnetic stirrer and hot plateN/AN/AFor heating and agitation.
Buchner funnel and filter paperN/AN/AFor collecting the precipitated product.
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Methyl-7-bromobenzothiazole (1.0 eq) in 150 mL of water containing sodium hydroxide (2.0 eq).

  • Oxidant Addition: Gently heat the mixture to 80-90°C. In a separate beaker, prepare a solution of potassium permanganate (3.5 eq) in 100 mL of warm water. Add the KMnO₄ solution portion-wise to the stirred reaction mixture over 1 hour. The purple color of the permanganate will dissipate as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching and Clarification: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium metabisulfite until the purple color of any excess KMnO₄ disappears and the brown MnO₂ precipitate dissolves, resulting in a clear or pale yellow solution.[1]

  • Product Precipitation: Filter the solution to remove any minor insoluble impurities. Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH reaches 2-3. A white precipitate of this compound will form.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts. Dry the product under vacuum at 60°C to a constant weight.

Purification and Characterization

The crude product is often of sufficient purity for the subsequent esterification step. If further purification is required, recrystallization from an ethanol/water mixture or an acid-base extraction can be performed.[1]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Stage 2: Esterification to this compound Esters

Mechanistic Insight: The Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and its mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a tetrahedral intermediate.

  • Elimination of Water: This intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[4]

To drive the equilibrium towards the product side, it is common practice to use the alcohol as the reaction solvent (a large excess) or to remove the water as it is formed.[2][3]

G cluster_1 Fischer Esterification Mechanism P 1. Protonation N 2. Nucleophilic Attack P->N Activates Carbonyl T 3. Proton Transfer N->T Forms Tetrahedral Intermediate E 4. Water Elimination T->E Creates Good Leaving Group (H₂O) D 5. Deprotonation E->D Reforms C=O Double Bond D->P Catalyst Regeneration

Figure 2: Key steps in the Fischer-Speier esterification mechanism.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compoundAs synthesizedN/AStarting material from Stage 1.
Alcohol (e.g., Methanol, Ethanol)AnhydrousSigma-AldrichActs as both reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificCatalyst. Highly corrosive. Add slowly.
Saturated Sodium Bicarbonate (NaHCO₃) solnN/AIn-houseFor neutralizing the acid catalyst.
Ethyl AcetateACS GradeVWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)N/AAlfa AesarDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography if needed.
Detailed Experimental Protocol (General Method)
  • Reaction Setup: Place the this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagent Addition: Add the desired anhydrous alcohol (e.g., ethanol for the ethyl ester) in a large excess to act as the solvent (approx. 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL, caution: CO₂ evolution), and finally with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final ester using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the alkyl group of the ester (e.g., a quartet and triplet for an ethyl ester) and the disappearance of the broad carboxylic acid proton peak in the ¹H NMR spectrum are key indicators of successful esterification.

Safety, Optimization, and Troubleshooting

Critical Safety Precautions
  • Potassium Permanganate: A strong oxidant. Avoid contact with combustible materials. Wear appropriate PPE (gloves, safety glasses, lab coat).

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle only in a fume hood and add slowly to aqueous solutions to control the exothermic reaction.

  • Brominated Compounds: Can be irritants. Handle with gloves in a well-ventilated area.

  • Refluxing Solvents: Ensure the reflux apparatus is properly clamped and has a water supply for the condenser. Never heat a closed system.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Stage 1: Low Yield of Carboxylic Acid Incomplete oxidation.Increase reaction time or temperature. Ensure KMnO₄ is added slowly to maintain reaction control. Check the quality of the starting material.[1]
Product lost during work-up.Ensure the solution is sufficiently acidic (pH 2-3) to fully precipitate the product. Use cold water for washing the precipitate to minimize solubility losses.
Stage 2: Incomplete Esterification Insufficient reaction time or catalyst.Extend the reflux time and monitor by TLC. A slight increase in the amount of H₂SO₄ catalyst may be beneficial.
Presence of water in reagents.Use anhydrous alcohol and ensure the carboxylic acid from Stage 1 is thoroughly dried. Water will shift the equilibrium back towards the starting materials.[3]
Purification Difficulties Streaking of acid on TLC/column.For the carboxylic acid, add a small amount of acetic acid to the chromatography eluent. For the ester, ensure the work-up effectively removed all starting acid.[1]
Product is an oil instead of a solid.This may be normal for some esters. If impurities are suspected, repeat the purification step (e.g., column chromatography).

References

  • Mourad, A. K., & Czekelius, C. (n.d.). Synthesis of Esters from Carboxylic Acids. Science of Synthesis. URL: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). URL: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. URL: [Link]

  • Farshori, N. N., et al. (2018). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Tropical Journal of Pharmaceutical Research. URL: [Link]

  • MDPI. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. URL: [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Clark University. (n.d.). Malonic ester synthesis of carboxylic acids. URL: [Link]

  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. URL: [Link]

  • Bakherad, M., et al. (2016). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. Organic Preparations and Procedures International. URL: [Link]

  • Royal Society of Chemistry. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. URL: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. URL: [Link]

  • Jasperse, C. (n.d.). Carboxylic Acids, Esters, Amides, Acid-Chlorides. URL: [Link]

  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
  • ResearchGate. (2015). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin. URL: [Link]

  • Premacy, V., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules. URL: [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. URL: [Link]

  • MDPI. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. URL: [Link]

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Application Note & Protocol: A Robust, Scalable Synthesis of 7-Bromobenzothiazole-2-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Bromobenzothiazole-2-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure is a recurring motif in compounds targeting a range of biological pathways. The demand for this intermediate in multi-gram to kilogram quantities for preclinical and clinical studies necessitates a synthetic route that is not only high-yielding but also robust, safe, and scalable. This document provides a comprehensive guide to a validated two-step synthesis, designed with scalability and operational simplicity in mind. We will detail the strategic choice of a nitrile hydrolysis pathway over alternative oxidative methods, provide step-by-step protocols, and address critical process safety and optimization parameters for successful implementation in a drug development setting.

Strategic Rationale: Selecting a Scalable Synthetic Pathway

The synthesis of benzothiazole-2-carboxylic acids can be approached via several routes. The two most common strategies involve the oxidation of a 2-methylbenzothiazole precursor or the hydrolysis of a 2-cyanobenzothiazole intermediate.

  • Oxidation Route: While seemingly direct, the oxidation of 2-methylbenzothiazoles, often employing strong oxidants like potassium permanganate (KMnO₄), presents significant scale-up challenges.[1][2] These include managing the large exotherms, handling heterogeneous reaction mixtures, and the cumbersome work-up required to remove manganese dioxide (MnO₂) byproducts.[1] Such factors can lead to inconsistent yields and complex purification procedures, making the process less desirable for large-scale production.

  • Nitrile Hydrolysis Route: This strategy involves the synthesis of a 2-cyanobenzothiazole intermediate, which is subsequently hydrolyzed to the target carboxylic acid. This pathway is advantageous for several reasons. The hydrolysis of nitriles is a well-understood and highly reliable transformation that can be driven to completion under either acidic or basic conditions.[3][4][5] The reactions are typically homogenous, simplifying process monitoring and control. Furthermore, the product often crystallizes directly from the reaction mixture upon pH adjustment, leading to a straightforward and efficient isolation procedure.

For these reasons, we have selected the nitrile hydrolysis pathway as the most robust and scalable method for producing this compound. The overall process is depicted below.

Synthetic_Workflow SM 2-Amino-7-bromobenzothiazole INT 7-Bromo-2-cyanobenzothiazole SM->INT Step 1: Sandmeyer Reaction FP This compound INT->FP Step 2: Acid Hydrolysis

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.[6][7]

Step 1: Synthesis of 7-Bromo-2-cyanobenzothiazole

This protocol is based on the well-established Sandmeyer reaction, which converts an aromatic amine to a nitrile via a diazonium salt intermediate.[8][9]

Reagents & Materials:

ReagentMW ( g/mol )Molar Eq.Quantity (100g Scale)Key Hazards
2-Amino-7-bromobenzothiazole229.101.0100.0 gIrritant
Hydrochloric Acid (conc., 37%)36.46~7.0265 mLCorrosive, respiratory hazard
Sodium Nitrite (NaNO₂)69.001.133.0 gOxidizer, toxic
Copper(I) Cyanide (CuCN)89.561.247.0 gHighly toxic
Sodium Cyanide (NaCN)49.011.225.7 gHighly toxic
Toluene92.14-1.0 LFlammable, irritant
Water (Deionized)18.02-As needed-

Procedure:

  • Diazotization:

    • To a 2L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 2-Amino-7-bromobenzothiazole (100.0 g, 0.436 mol) and water (500 mL).

    • Cool the suspension to 0°C using a circulating chiller.

    • Slowly add concentrated hydrochloric acid (265 mL) while maintaining the internal temperature between 0-5°C.

    • Prepare a solution of sodium nitrite (33.0 g, 0.480 mol) in water (100 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the temperature does not exceed 5°C. Causality: Strict temperature control is critical to prevent the decomposition of the unstable diazonium salt.

    • Stir the resulting mixture for an additional 30 minutes at 0-5°C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate 2L reactor, prepare a solution of copper(I) cyanide (47.0 g, 0.525 mol) and sodium cyanide (25.7 g, 0.525 mol) in water (300 mL). Warm the mixture gently to ~50°C to aid dissolution, then cool to room temperature.

    • Add toluene (500 mL) to this cyanide solution.

    • Slowly, over 1-2 hours, transfer the cold diazonium salt solution into the vigorously stirred cyanide/toluene mixture. Caution: Nitrogen gas is evolved. Ensure adequate ventilation and pressure equalization.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 250 mL).

    • Combine the organic layers and wash with water (2 x 300 mL) and then with brine (300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

    • Recrystallize the crude solid from an ethanol/water mixture to afford 7-Bromo-2-cyanobenzothiazole as a purified solid.

    • Expected Yield: 75-85%.

Step 2: Hydrolysis to this compound

This step employs strong acidic conditions to hydrolyze the nitrile functional group directly to a carboxylic acid.[3][5]

Reagents & Materials:

ReagentMW ( g/mol )Molar Eq.Quantity (from 85g INT)Key Hazards
7-Bromo-2-cyanobenzothiazole239.091.085.0 gToxic, irritant
Acetic Acid (Glacial)60.05-425 mLCorrosive, flammable
Sulfuric Acid (conc., 98%)98.08~5.095 mLSeverely corrosive
Water (Deionized)18.02-As needed-

Procedure:

  • Reaction Setup:

    • Charge a 1L reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with 7-Bromo-2-cyanobenzothiazole (85.0 g, 0.355 mol), glacial acetic acid (425 mL), and water (85 mL).

    • Stir the mixture to form a suspension.

    • Carefully and slowly, add concentrated sulfuric acid (95 mL). Caution: This addition is highly exothermic. Use an ice bath or chiller to maintain the temperature below 50°C during the addition.

  • Hydrolysis:

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separate vessel containing 2L of ice-cold water with stirring.

    • A precipitate of the crude carboxylic acid will form. Stir the slurry for 1 hour in the cold.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).

    • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 90-97%.

    • Purity: >98% by HPLC. Further purification can be achieved by recrystallization from ethanol if necessary.

Purification_Logic cluster_0 Step 2: Hydrolysis & Isolation RM Reaction Mixture (Product in Acid Solution) Quench Quench in Ice Water RM->Quench Precipitation Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water (Removes H₂SO₄, Acetic Acid) Filter->Wash Dry Vacuum Drying Wash->Dry FP Final Product (>98% Purity) Dry->FP

Caption: Logic diagram for product purification.

Process Optimization and Scale-Up Considerations

  • Heat Management: The hydrolysis step is initiated with a significant exotherm upon the addition of sulfuric acid. On a larger scale, a jacketed reactor with efficient cooling is mandatory. The rate of acid addition must be carefully controlled to manage the heat output.

  • Material Compatibility: The use of concentrated acids (HCl, H₂SO₄) requires reactors and transfer lines made of compatible materials, such as glass-lined steel, to prevent corrosion.

  • Waste Management: The aqueous waste streams from both steps will be acidic and may contain residual cyanide (from Step 1). All waste must be neutralized and treated according to institutional and environmental regulations. Specifically, cyanide-containing waste must be treated with an oxidant like sodium hypochlorite under basic conditions before disposal.

  • Product Drying: For kilogram-scale production, a vacuum tray dryer or a filter-dryer is recommended to efficiently remove water and residual acetic acid, ensuring the final product meets specifications for dryness and purity.

  • Purification: The acid-base properties of the final product can be exploited for purification. If neutral impurities are present, the crude product can be dissolved in a basic aqueous solution (e.g., dilute NaOH), washed with an organic solvent (e.g., methyl tert-butyl ether), and then re-precipitated by adding acid.[10][11]

Conclusion

The described two-step synthesis of this compound via a nitrile intermediate provides a reliable and scalable route for producing high-purity material. By avoiding the challenges associated with large-scale oxidation reactions and leveraging a robust hydrolysis protocol, this method is well-suited for the rigorous demands of pharmaceutical development. Careful attention to process safety, particularly temperature control and waste handling, will ensure successful and safe implementation at scale.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H- pyrimido [2,1-b][12][13] benzothiazole and its reactions with selected. Retrieved from [Link]

  • Semantic Scholar. (2025). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

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Application Notes and Protocols: 7-Bromobenzothiazole-2-carboxylic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a highly successful class of drugs, with numerous approved therapies transforming the treatment landscape for various malignancies.

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the adenine region of adenosine triphosphate (ATP), the natural substrate for kinases.[1] This structural feature allows benzothiazole derivatives to act as competitive inhibitors, binding to the ATP-binding site of kinases and blocking their catalytic activity. The 7-bromo-substituted benzothiazole, in particular, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides a detailed guide to the application of 7-Bromobenzothiazole-2-carboxylic acid in the synthesis of novel kinase inhibitors, with a focus on practical protocols and the underlying scientific rationale.

Core Synthetic Strategy: Amide Coupling of this compound

The primary and most versatile method for elaborating this compound into a diverse library of potential kinase inhibitors is through amide bond formation. This reaction couples the carboxylic acid moiety with a wide range of primary and secondary amines, allowing for the systematic investigation of the impact of different substituents on kinase inhibitory activity.

A general representation of this synthetic approach is depicted below:

G start This compound product 7-Bromo-N-substituted-benzothiazole-2-carboxamide (Kinase Inhibitor Scaffold) start->product amine Amine (R-NH2) amine->product reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) reagents->product

Figure 1: General workflow for the synthesis of kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Representative 7-Bromo-N-(4-phenoxyphenyl)benzothiazole-2-carboxamide

This protocol describes the synthesis of a representative kinase inhibitor scaffold using a commercially available amine. The choice of 4-phenoxyaniline is illustrative; a vast array of other amines can be substituted to generate a library of analogs for SAR studies.

Materials:

  • This compound

  • 4-Phenoxyaniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Base: To the stirred solution, add 4-phenoxyaniline (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-Bromo-N-(4-phenoxyphenyl)benzothiazole-2-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (in the case of chiral amines).[2]

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the reaction and facilitates the deprotonation of the carboxylic acid.[2]

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as the activated carboxylic acid intermediate is susceptible to hydrolysis.

  • Aqueous Workup: The aqueous workup with sodium bicarbonate is performed to remove any unreacted carboxylic acid and acidic byproducts.

Targeted Signaling Pathways and Biological Evaluation

Benzothiazole-based inhibitors have demonstrated activity against a range of kinases, with the PI3K/Akt and EGFR signaling pathways being prominent targets.[1][3]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

Figure 2: Simplified PI3K/Akt signaling pathway.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds can be assessed using a variety of commercially available in vitro kinase assay kits. A typical protocol involves:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to determine the IC₅₀ value.

  • Assay Reaction: In a microplate, combine the kinase enzyme, the appropriate substrate (e.g., a peptide or protein), and ATP.

  • Incubation: Add the test compound at various concentrations to the assay wells and incubate at the recommended temperature and time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using a phosphospecific antibody and a detection system (e.g., fluorescence or luminescence).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Data Interpretation

The synthesis of a library of analogs based on the 7-Bromobenzothiazole-2-carboxamide scaffold allows for the systematic investigation of SAR. By varying the amine component, researchers can probe the steric and electronic requirements of the kinase's ATP-binding pocket.

Table 1: Representative SAR Data for a Hypothetical Series of 7-Bromo-N-aryl-benzothiazole-2-carboxamides against PI3Kα

Compound IDR Group (Amine Component)PI3Kα IC₅₀ (nM)
1 4-phenoxyaniline15
2 4-(trifluoromethyl)aniline50
3 4-methoxyaniline25
4 aniline100
5 3,4-dichloroaniline8

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.

Interpretation of SAR Data:

  • The data in Table 1 suggests that substitution on the aniline ring significantly influences the inhibitory potency against PI3Kα.

  • The presence of a bulky, electron-donating group at the 4-position (as in compound 1 and 3 ) appears to be favorable for activity compared to the unsubstituted aniline (compound 4 ).

  • Electron-withdrawing groups also impact potency, with the trifluoromethyl group (compound 2 ) leading to a decrease in activity, while the dichloro-substituted analog (compound 5 ) shows the highest potency in this series. This suggests a complex interplay of electronic and steric effects within the kinase active site.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and robust amide coupling chemistry allows for the rapid generation of diverse compound libraries for biological screening and SAR studies. The benzothiazole scaffold has proven to be a successful platform for the development of potent and selective inhibitors of key oncogenic kinases such as those in the PI3K/Akt and EGFR pathways. Future work in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel substitution patterns on the benzothiazole ring to further enhance potency and drug-like properties.

References

  • Elgammal, W. E., Elkady, H., Mahdy, H. A., Alsfouk, B. A., & Eissa, I. H. (2025). New 1,3,4‐Thiadiazole‐Based Dual B‐Raf/VEGFR‐2 Inhibitors With Potential Anti‐Breast Activity: Design, Synthesis, In Vitro and In Silico Evaluations. Archiv der Pharmazie. [Link]

  • Zhang, L., Deng, X. S., Zhang, C., & Hu, C. (2017). Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. RSC Advances, 7(74), 46789-46802. [Link]

  • Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 463. [Link]

  • ResearchGate. (n.d.). EGFR inhibitors and their pharmacophoric features. Retrieved from [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2015). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 20(10), 19339-19355. [Link]

  • Barla, R. K., Bhargava, S. K., & Kuncha, M. (2012). Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). ACS medicinal chemistry letters, 3(11), 919-923. [Link]

  • Wender, P. A., & Houghten, R. A. (2004). U.S.
  • Abo-Ashour, M. F., Abdel-Aziz, M., & Ghaly, M. A. (2020). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic chemistry, 104, 104259. [Link]

  • Mevellec, L., & Rousseau, B. (2012). U.S.
  • Mevellec, L., & Rousseau, B. (2010).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, M. M. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 14(12), 1251. [Link]

  • Pulle, J. S., Chaturbhuj, G. U., & Patinge, P. A. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(02). [Link]

  • Khan, I., Kumar, S., Ali, R., & Hassan, M. I. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(8), 2200146. [Link]

  • Hancox, J. C., & James, M. (2018). U.S.
  • Amblard, F., & Schinazi, R. F. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 57(48), 5345-5347. [Link]

  • Wang, Y., Li, J., Zhang, Y., Wang, Y., & Zhang, J. (2017). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of medicinal chemistry, 60(20), 8436-8451. [Link]

  • Van der Poorten, O., & D'hooghe, M. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Synlett, 26(20), 2821-2824. [Link]

  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Al-Warhi, T., & Al-Rashood, S. T. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-28. [Link]

  • Kaur, P., & Singh, G. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]

  • Singh, A., & Kumar, R. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Pharmaceuticals, 18(1), 1. [Link]

  • Khan, I., Kumar, S., Ali, R., & Hassan, M. I. (2022). Design, synthesis, biological evaluation, and in silico studies of 2‐aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(8), 2200146. [Link]

  • ResearchGate. (n.d.). 2-Aminobenzothiazole-based inhibitor in vitro IC50 values for modifications at the 2- amino and sulfur positions. Retrieved from [Link]

  • Uslu, H., & Ozadali-Sari, K. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS omega, 7(33), 28834-28847. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromobenzothiazole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical logic and field-proven insights to help you navigate common challenges and optimize your reaction yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have found to be most critical for success in this synthesis.

Overview of the Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can significantly impact yield and purity. The most common synthetic pathway involves the initial formation of a 2-amino-3-bromothiophenol intermediate, followed by a cyclization reaction to build the benzothiazole core, and a final step to install the carboxylic acid group at the C2 position. Each stage has its own set of potential pitfalls, from the handling of air-sensitive intermediates to controlling regioselectivity and preventing side reactions.

Below is a general workflow for the synthesis.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Carboxylic Acid Formation cluster_3 Step 4: Purification A 2-Aminothiophenol C 2-Amino-3-bromothiophenol A->C Selective Bromination B Brominating Agent (e.g., NBS) B->C E 7-Bromo-2-(trichloromethyl)benzothiazole C->E Condensation/ Cyclization D C2 Source (e.g., Chloral Hydrate) D->E G Crude 7-Bromobenzothiazole- 2-carboxylic acid E->G Hydrolysis F Hydrolysis (e.g., NaOH, then H+) F->G I Pure Product G->I Purification H Acid-Base Extraction or Recrystallization H->I

Caption: General Synthetic Workflow.

Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during the synthesis. The questions are organized to follow the typical reaction sequence.

Part 1: Starting Material and Intermediate Synthesis

Question 1: My initial bromination of 2-aminothiophenol gives a low yield of 2-amino-3-bromothiophenol and multiple unidentified byproducts. What is happening?

Answer: This is a frequent challenge stemming from the high reactivity of the 2-aminothiophenol starting material. Both the amino (-NH₂) and thiol (-SH) groups are strong ortho-, para-directing activators, which can lead to over-bromination or incorrect regiochemistry.[1] Furthermore, the thiol group is highly susceptible to oxidation, primarily forming a disulfide byproduct (bis(2-aminophenyl) disulfide), which will not participate in the desired downstream reactions.[1]

Troubleshooting Steps:

  • Control Reaction Temperature: Perform the bromination at low temperatures (e.g., 0 to 5 °C) to minimize side reactions and improve selectivity.[2]

  • Use a Mild Brominating Agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it allows for a slower, more controlled reaction.

  • Maintain an Inert Atmosphere: The thiol's sensitivity to air requires that the reaction be conducted under a nitrogen or argon blanket to prevent oxidative disulfide formation.[3]

  • Purity of Starting Material: Ensure your 2-aminothiophenol is as pure as possible and has been stored correctly. If it appears discolored or has been stored for a long time, consider purification or using a fresh bottle.

Question 2: The 2-amino-3-bromothiophenol intermediate appears unstable and degrades upon storage. How should I handle it?

Answer: 2-amino-3-bromothiophenol is indeed prone to degradation, primarily through oxidation of the thiol group. For this reason, it is highly recommended to use this intermediate immediately after its synthesis and purification. If storage is unavoidable, it should be kept under an inert atmosphere (argon is preferable to nitrogen for long-term storage) at low temperatures (≤ 4°C) in a light-resistant container.[2] In our experience, generating and using this intermediate in the next step on the same day provides the highest overall yield.

Part 2: Benzothiazole Ring Formation (Cyclization)

Question 3: My cyclization reaction to form the benzothiazole core is sluggish and incomplete, even after extended reaction times. What are the likely causes?

Answer: Incomplete cyclization is a classic sign of several potential issues, often related to reagent purity or reaction conditions. The reaction between the 2-aminothiophenol derivative and a carbonyl compound (or its equivalent) proceeds through the formation of an imine, which then undergoes intramolecular cyclization.[1][4]

Troubleshooting Steps:

  • Verify Intermediate Purity: As mentioned above, impurities in the 2-amino-3-bromothiophenol, especially the disulfide byproduct, are a primary cause of low yield as they are not reactive in this step.

  • Ensure Anhydrous Conditions: Many condensation reactions are sensitive to water, which can hydrolyze intermediates or interfere with catalysts. Always use dry solvents and flame- or oven-dried glassware.[3][5]

  • Optimize Temperature and Catalyst: Depending on the specific carbonyl partner used (e.g., aldehydes, carboxylic acids, etc.), a catalyst may be required.[6][7] For reactions involving carboxylic acids, dehydrating agents or high temperatures may be necessary.[8][9] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature, preventing product decomposition from prolonged heating.[5]

  • Consider Alternative C2 Sources: If using a traditional method like condensation with a carboxylic acid is proving inefficient, modern approaches using microwave irradiation or alternative catalysts (e.g., L-proline, scandium triflate) have been shown to improve yields and reduce reaction times.[7][8][10]

G Start Low Yield Observed Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Purify_Reagents Purify Reagents & Use Dry Solvents Check_Purity->Purify_Reagents Impure Check_Workup Review Workup & Purification Procedure Check_Conditions->Check_Workup Conditions OK Optimize_Params Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Params Incorrect Modify_Workup Modify Extraction & Purification Method Check_Workup->Modify_Workup Losses Detected Success Yield Improved Check_Workup->Success Workup OK Purify_Reagents->Check_Conditions Optimize_Params->Check_Workup Modify_Workup->Success

Caption: Troubleshooting Logic for Low Yields.
Part 3: Purification of the Final Product

Question 4: I've successfully synthesized the crude product, but I'm losing a significant amount during purification. What is the most efficient purification strategy for this compound?

Answer: Purifying carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel. However, their acidic nature can be exploited for a highly effective purification method.

Recommended Purification Protocol: Acid-Base Extraction The rationale here is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt, allowing for easy separation from non-acidic organic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylate salt will move into the aqueous layer.

  • Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with a dilute mineral acid (e.g., 1M HCl) until the pH is around 2-3.[11] The pure carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it under vacuum.

This method is often superior to column chromatography for this class of compounds as it is easily scalable and avoids issues like product streaking on the column.[11][12][13] If chromatography is necessary, adding a small amount of acetic acid (0.5-1%) to the eluent system can significantly improve the peak shape.[11]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Methyl-7-bromobenzothiazole

This route is an alternative that avoids handling the potentially unstable 2-amino-3-bromothiophenol by building the benzothiazole core first and then modifying the C2 substituent.

Step Procedure Key Considerations & Rationale
1 In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-7-bromobenzothiazole in a mixture of pyridine and water.Pyridine acts as a base and co-solvent, aiding in the solubility of the organic substrate.
2 Heat the mixture to reflux (approx. 100-110 °C).Elevated temperature is required to drive the oxidation to completion.
3 In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in water.KMnO₄ is a strong oxidizing agent that will convert the methyl group to a carboxylic acid.
4 Add the KMnO₄ solution dropwise to the refluxing reaction mixture over 2-3 hours.Slow addition is critical to control the exothermic reaction and prevent over-oxidation or side reactions. The purple color of the permanganate should disappear as it is consumed.
5 After the addition is complete, continue refluxing until the purple color is completely gone (approx. 2-4 hours).This ensures the reaction has gone to completion. The formation of a brown MnO₂ precipitate will be observed.
6 Cool the mixture to room temperature and filter off the MnO₂ solid.The MnO₂ byproduct must be removed before product isolation.
7 To the clear filtrate, add a small amount of sodium metabisulfite to destroy any remaining oxidant.This is a safety and purity step.
8 Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.Protonation of the carboxylate salt renders the final product insoluble in the aqueous solution.
9 Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.This yields the crude product, which can be further purified by recrystallization from ethanol/water.

This is a generalized protocol. Researchers must adapt reagent quantities and reaction times based on their specific scale and available equipment.

References

  • Troubleshooting: How to Improve Yield . University of Rochester, Department of Chemistry. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . MDPI. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . National Institutes of Health (NIH). [Link]

  • Synthesis of benzothiazoles . Organic Chemistry Portal. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene . National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds . National Institutes of Health (NIH). [Link]

  • The common synthetic routes for benzothiazoles . ResearchGate. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance . Der Pharma Chemica. [Link]

  • 2-amino-3-bromobenzenethiol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Studies on the Synthesis of 2-Aminothiophenol . Indian Journal of Pharmaceutical Sciences. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions . MDPI. [Link]

  • General procedures for the purification of Carboxylic acids . LookChem. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides . MDPI. [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation . Journal of Applied Science and Engineering. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation . ResearchGate. [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][2]thiazepin-4(5 H )-one . ResearchGate. [Link]

  • Modern Strategies for Heterocycle Synthesis . MDPI. [Link]

  • Process for purification of carboxylic acids.
  • Preparing Carboxylic Acids . Chemistry LibreTexts. [Link]

  • How can I purify carboxylic acid? . ResearchGate. [Link]

  • An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids . ResearchGate. [Link]

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Technical Support Center: Purification of Crude 7-Bromobenzothiazole-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Bromobenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.

Introduction to the Purification Challenge

This compound is a heterocyclic compound with a rigid, planar structure, making it a prime candidate for purification by recrystallization.[1] However, its purification is not without challenges. The presence of a carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the brominated benzothiazole core contributes to its molecular weight and can influence crystal lattice formation.[2][3] Successful recrystallization, therefore, depends on a nuanced understanding of its solubility properties and the nature of the impurities present.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4] The ideal scenario involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. As this saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Most impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

Q2: What are the likely impurities in my crude this compound?

A2: The nature of impurities is intrinsically linked to the synthetic route employed. Common synthetic pathways to benzothiazole-2-carboxylic acids include the oxidation of 2-methylbenzothiazole or the hydrolysis of a 2-cyanobenzothiazole precursor. Therefore, potential impurities could include:

  • Unreacted starting materials: Such as the corresponding 2-methyl or 2-cyano benzothiazole.

  • Byproducts of bromination: If bromination is a step in your synthesis, you might have isomers with bromine at different positions or di-brominated species.

  • Incomplete reaction products: For instance, if hydrolysis is performed, the corresponding amide may be present as an intermediate.

  • Reagents from the workup: Residual acids or bases used in the reaction or purification steps.

Q3: How do I assess the purity of my recrystallized product?

A3: The most common and immediate method is to determine the melting point of your dried crystals. A pure compound will have a sharp, well-defined melting point range (typically less than 2°C). Impurities tend to depress and broaden the melting point range. While a specific melting point for this compound is not widely published, the isomeric 2-Bromobenzo[d]thiazole-6-carboxylic acid has a reported melting point of 134-138°C, which can serve as a preliminary reference. For more definitive purity assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Troubleshooting Guide: Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.

Issue 1: Difficulty in Selecting an Appropriate Recrystallization Solvent

Q: I'm unsure how to choose the best solvent for my crude this compound. Where do I start?

A: The "like dissolves like" principle is a good starting point. Given the presence of a polar carboxylic acid group and a larger, somewhat less polar aromatic system, you should investigate polar protic and polar aprotic solvents. For carboxylic acids, alcohols like ethanol and methanol, often mixed with water, are excellent candidates.[5]

A systematic approach to solvent screening is highly recommended. This involves testing the solubility of a small amount of your crude material (around 10-20 mg) in a small volume (0.5-1 mL) of several candidate solvents at both room temperature and at the solvent's boiling point.

Table 1: Recommended Solvents for Screening

Solvent Class Boiling Point (°C) Rationale
Ethanol Polar Protic 78 Good for dissolving carboxylic acids at elevated temperatures.
Methanol Polar Protic 65 Similar to ethanol, but more polar.
Water Polar Protic 100 The compound is likely sparingly soluble in cold water but may dissolve in hot water. Often used in combination with alcohols.[5]
Ethyl Acetate Polar Aprotic 77 A moderately polar solvent that can be effective.
Acetone Polar Aprotic 56 A good solvent for many organic compounds.

| Toluene | Nonpolar | 111 | Less likely to be a good single solvent, but could be useful in a two-solvent system. |

The ideal single solvent will exhibit poor solubility at room temperature but complete solubility at its boiling point.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling my hot solution, an oily layer formed at the bottom instead of crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute is supersaturated to the point that it comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.

Troubleshooting Steps:

  • Reheat the Solution: Add a small amount of additional hot solvent to dissolve the oil.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may not be suitable. Try a solvent with a lower boiling point or a different polarity.

Issue 3: No Crystals Form Upon Cooling

Q: I've cooled my solution to room temperature and even in an ice bath, but no crystals have formed. What should I do?

A: This is a common issue and usually indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially.

Troubleshooting Steps:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once you observe some turbidity (cloudiness) or the formation of solid, add a few drops of hot solvent to redissolve it and then allow it to cool slowly again.

  • Induce Crystallization: Use the scratching or seeding techniques described in the previous section.

  • Use a Two-Solvent System: If a single solvent is not working, a two-solvent system can be effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. A common pair for compounds like this could be Ethanol (good solvent) and Water (poor solvent).

Issue 4: Low Recovery of the Purified Product

Q: My recrystallization worked, but I recovered a very small amount of pure compound. How can I improve my yield?

A: Low recovery can result from several factors:

  • Using too much solvent: This is the most common cause, as the compound will remain in the mother liquor even when cold. Follow the advice in Issue 3 to use a more minimal amount of solvent.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper or funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can maximize crystal formation.

  • Washing with the wrong solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.

  • Saturation: Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude Solid solvent Select Solvent crude->solvent Solubility Tests dissolve Dissolve in Minimal Hot Solvent solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure analysis Melting Point, HPLC, NMR pure->analysis

References

  • University of Rochester, Department of Chemistry.
  • Echemi. 2516-40-7, 2-Bromobenzothiazole Formula.
  • BenchChem. Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • Google Patents.
  • Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block.
  • PubChem. 7-Bromo-1-benzothiophene-2-carboxylic acid.
  • Chemistry LibreTexts. 2.
  • PubChem. 7-Bromobenzothiazole.
  • TSFX. Physical Properties of Carboxylic Acids.
  • Sigma-Aldrich. 7-Bromobenzo[b]thiophene-2-carboxylic acid | 19075-59-3.
  • ResearchGate.
  • Google Patents.
  • BenchChem. This compound | 1187928-54-6.
  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Journal of Applied Science and Engineering.
  • Google Patents. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.

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Technical Support Center: Troubleshooting Low Conversion in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion and yield, in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively in your own labs.

This resource is structured as a dynamic question-and-answer guide, addressing the specific, practical problems you face at the bench. We will delve into common pitfalls, from starting material integrity to reaction kinetics and work-up procedures, ensuring every protocol is a self-validating system.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common and frustrating issues encountered during benzothiazole synthesis. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions.

Q1: Why is my benzothiazole yield consistently low, even when I'm using the correct stoichiometry?

Low yield is a frequent challenge that can often be traced back to one of three areas: the quality of your starting materials, suboptimal reaction conditions, or product loss during work-up.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: 2-aminothiophenol is notoriously unstable and prone to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide[1][2], which will not participate in the desired cyclization reaction.

    • Solution: Always use freshly opened or purified 2-aminothiophenol. If you suspect oxidation (the material may have a yellowish or brownish tint and a more pungent odor), consider purifying it by vacuum distillation before use. Ensure the purity of your aldehyde, carboxylic acid, or other coupling partner as well.[1]

  • Suboptimal Reaction Conditions: The kinetics of benzothiazole formation are highly sensitive to temperature, solvent, and reaction time.

    • Temperature: Some protocols proceed well at room temperature, while others require significant heating.[1] If your yield is low at room temperature, try incrementally increasing the heat. Conversely, if you observe the formation of dark, tarry side products, the temperature may be too high, causing decomposition or unwanted side reactions.[1][3] A systematic temperature screen is often beneficial.[3]

    • Solvent: The choice of solvent can dramatically impact reaction rate and yield. Common solvents include ethanol, DMSO, and DMF.[1][3] Some modern, green chemistry approaches even utilize solvent-free conditions, which can improve yields and simplify the work-up process.[2][4]

    • Reaction Time: Incomplete conversion is a common result of insufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction, washing, and final purification steps.

    • Solution: Optimize your extraction by ensuring the pH of the aqueous layer is appropriate to keep your product in the organic phase. During recrystallization, select a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature to maximize recovery.[5] If the product is an oil or difficult to crystallize, column chromatography is a viable alternative.[1][5]

Q2: I'm observing significant side product formation. How can I improve the selectivity of the reaction?

The formation of byproducts competes with your desired reaction, directly reducing the yield. Understanding these side reactions is key to suppressing them.

Common Side Reactions & Mitigation Strategies:

  • Oxidation of 2-Aminothiophenol: As mentioned, the primary side reaction is often the oxidation of the starting 2-aminothiophenol to its corresponding disulfide.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize contact with atmospheric oxygen.[1][5]

  • Incomplete Cyclization: The reaction between 2-aminothiophenol and an aldehyde first forms a Schiff base intermediate, which then cyclizes to a benzothiazoline. This intermediate must then be oxidized to the final aromatic benzothiazole.[2] If this final oxidation step is inefficient, the reaction can stall at the benzothiazoline stage.

    • Solution: Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient for some methods, many high-yield protocols specify an oxidant like hydrogen peroxide (H₂O₂), often used with an acid like HCl.[6] In other cases, DMSO can serve as both the solvent and the oxidant at elevated temperatures.[7]

  • Self-Condensation of Aldehydes: Aldehyde starting materials can undergo self-condensation, especially at higher temperatures or in the presence of certain catalysts.[5]

    • Solution: Adjusting reaction conditions, such as lowering the temperature or changing the catalyst, can help suppress this side reaction.[1]

Q3: My reaction seems to stall and never reaches completion. What are the likely causes?

A stalled reaction, where starting material persists even after extended time, points toward issues with catalysis or reagent stability.

Potential Causes & Solutions:

  • Catalyst Deactivation: Many modern protocols use catalysts to improve reaction rates and yields.[4][8][9] These catalysts can be sensitive to impurities in the starting materials or solvent.

    • Solution: Ensure your reagents and solvent are of high purity. If using a reusable catalyst, verify its activity has not diminished from previous runs. Some reactions may require a higher catalyst loading.

  • Insufficient Oxidant: For syntheses proceeding through the benzothiazoline intermediate, the final aromatization step is crucial. If the oxidant is consumed before all the intermediate has been converted, the reaction will stall.

    • Solution: Ensure the stoichiometry of your oxidant is correct. For reactions relying on atmospheric oxygen, ensure the reaction is not sealed and has adequate headspace or is open to the air.[2]

Q4: The purification of my crude product is difficult and leads to significant loss. What are the best practices?

Purification can be as challenging as the reaction itself. A well-designed purification strategy is essential for isolating your product with good recovery.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.

    • Best Practice: Screen various solvents to find a system that provides a significant solubility difference between hot and cold conditions.[5] Common solvents for benzothiazoles include ethanol or ethanol/water mixtures.[2]

  • Column Chromatography: Essential for purifying oils or separating mixtures with similar solubility.

    • Best Practice: Use a suitable stationary phase, typically silica gel. However, be aware that some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[1] In such cases, consider using neutral or basic alumina, or neutralizing the silica gel with a small amount of triethylamine in your eluent.

  • Handling Oily Products: If your product is an oil and difficult to purify via chromatography, consider converting it to a solid salt derivative for easier purification by recrystallization.[1] After purification, the pure product can be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a typical benzothiazole synthesis? The most critical parameters are the purity of the 2-aminothiophenol, the reaction temperature, and the presence of an efficient oxidant for the final aromatization step. These three factors have the most significant impact on the overall yield and purity of the final product.

Q2: How can I monitor the reaction progress effectively? Thin-layer chromatography (TLC) is the standard and most effective technique.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved with a UV lamp or an iodine chamber.[1]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis? Modern synthetic chemistry emphasizes sustainability. For benzothiazoles, this includes using water as a solvent, employing reusable catalysts, and running reactions under solvent-free conditions.[1][4] Microwave-assisted synthesis is another popular green technique that can dramatically reduce reaction times and energy consumption.[9]

Q4: What specific safety precautions are necessary when working with 2-aminothiophenol? 2-aminothiophenol is toxic and has a strong, unpleasant odor. It is essential to handle this chemical in a well-ventilated fume hood at all times.[1] As it is readily oxidized, handling under an inert atmosphere is best practice.[1] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before starting your experiment.

Visualizations & Diagrams
General Reaction Mechanism

The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde. The mechanism proceeds via a Schiff base and a cyclized benzothiazoline intermediate, which is then oxidized.

G cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Oxidation (Aromatization) A 2-Aminothiophenol C Schiff Base Intermediate A->C + R-CHO B Aldehyde (R-CHO) B->C D Benzothiazoline Intermediate C->D Spontaneous Ring Closure E 2-Substituted Benzothiazole D->E [O] (e.g., O₂, H₂O₂)

Caption: General mechanism for benzothiazole synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the cause of low conversion.

G Start Low Benzothiazole Yield CheckPurity Verify Purity of Starting Materials (2-aminothiophenol, aldehyde) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityBad Purity is Low CheckPurity->PurityBad AnalyzeSideProducts Analyze Crude Mixture (TLC, NMR) for Side Products PurityOK->AnalyzeSideProducts PurifySM Purify Starting Materials (e.g., Vacuum Distillation) and Repeat Reaction PurityBad->PurifySM Success Yield Improved PurifySM->Success Disulfide Disulfide Detected? AnalyzeSideProducts->Disulfide Benzothiazoline Benzothiazoline Detected? AnalyzeSideProducts->Benzothiazoline OptimizeConditions Systematically Optimize Reaction Conditions (Temp, Solvent, Time) AnalyzeSideProducts->OptimizeConditions No major side products Disulfide->Benzothiazoline No InertAtmosphere Repeat Reaction Under Inert Atmosphere (N₂ or Ar) Disulfide->InertAtmosphere Yes Benzothiazoline->OptimizeConditions No AddOxidant Increase Oxidant (e.g., H₂O₂, ensure air access) or Reaction Time Benzothiazoline->AddOxidant Yes OptimizeConditions->Success InertAtmosphere->Success AddOxidant->Success

Caption: Decision tree for troubleshooting low yields.

Quantitative Data Summary

The choice of synthetic method often involves a trade-off between yield, reaction time, and conditions. Modern methods often provide significant advantages.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeAvg. Yield (%)Reference
Conventional Heating 2-Aminothiophenol, AldehydeH₂O₂/HClEthanolRoom Temp45-60 min85-94%[10][6]
Microwave-Assisted 2-Aminothiophenol, AldehydeAmberlite IR120 resinNone (neat)85°C5-10 min88-95%[10]
Solvent-Free (Grinding) 2-Aminothiophenol, AldehydeNoneNone (solid state)Room Temp30 min79-91%[10]
Deep Eutectic Solvent o-chloronitrobenzene, benzaldehyde, sulfur[CholineCl][Imidazole]₂None120°C6 h78%[3][5]
Visible Light-Promoted 2-Aminothiophenol, AldehydeNone (disulfide photosensitizer)VariesRoom Temp6 hModerate-High[7][11]
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Phenylbenzothiazole via H₂O₂/HCl

This protocol is a robust and high-yielding method for synthesizing 2-substituted benzothiazoles from aromatic aldehydes at room temperature.[2][6]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ethanol (5-10 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: Stir the solution at room temperature. To this solution, add 30% hydrogen peroxide (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (approx. 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting materials are consumed. This typically takes 45-60 minutes.[2]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~50 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzothiazole.[2]

Protocol 2: Troubleshooting via Small-Scale Reaction Condition Screen

When facing low yields, a systematic screen of key parameters on a small scale can efficiently identify optimal conditions without wasting significant amounts of material.

Procedure:

  • Setup: Arrange a series of small reaction vials (e.g., 4 mL vials) with stir bars.

  • Stock Solutions: Prepare stock solutions of your 2-aminothiophenol and aldehyde/carboxylic acid in a suitable solvent (e.g., DMF or Ethanol) to ensure accurate dispensing.

  • Parameter Variation: In each vial, add your starting materials. Systematically vary one parameter per set of vials:

    • Temperature: Set up reactions at Room Temperature, 40°C, 60°C, 80°C, and 100°C.

    • Solvent: Test a range of solvents such as Ethanol, DMF, DMSO, Toluene, and a solvent-free condition.

    • Catalyst/Reagent: If applicable, vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) or the equivalents of oxidant.

  • Execution: Run all reactions for a set period (e.g., 4 hours).

  • Analysis: Quench the reactions and analyze each one by TLC or LC-MS to qualitatively or quantitatively assess the conversion to the desired product. This will highlight the most promising conditions to pursue on a larger scale.

References
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved from [Link]

  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024). RSC Advances. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. Retrieved from [Link]

  • Kinstler, R. C., & Ebel, R. H. (1957). U.S. Patent No. 2,791,612. U.S. Patent and Trademark Office.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). Molecules. Retrieved from [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

  • Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules. Retrieved from [Link]

  • Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2014). ResearchGate. Retrieved from [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • Devi, R., et al. (2026). Microwave-Assisted, Solvent-Free Synthesis of Benzothiazoles Using a Bimetallic Fe-Al/Silica Heterogeneous Catalyst. Current Organocatalysis. Retrieved from [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2020). ResearchGate. Retrieved from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). Molecules. Retrieved from [Link]

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side product formation in the synthesis of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromobenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis is not without challenges. Researchers frequently encounter issues with yield, purity, and the formation of persistent side products that can complicate purification and downstream applications. This guide provides a framework for understanding and resolving these common experimental hurdles.

A prevalent synthetic strategy involves the hydrolysis of a corresponding ester, such as ethyl 7-bromobenzothiazole-2-carboxylate. This seemingly straightforward step is often the primary source of impurities.

Primary Synthetic Pathway: Ester Hydrolysis

The conversion of the ethyl ester to the target carboxylic acid is typically achieved through saponification (base-promoted hydrolysis), followed by an acidic workup.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification Ester Ethyl 7-Bromobenzothiazole-2-carboxylate Intermediate Sodium 7-Bromobenzothiazole-2-carboxylate (Water Soluble Salt) Ester->Intermediate  NaOH (aq)  Heat FinalProduct This compound (Precipitate) Intermediate->FinalProduct  HCl (aq)  pH 2-3

Caption: General workflow for the synthesis of the target acid via hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final product yield is consistently low. What are the most common causes?

A1: Low yields can often be traced back to a few critical factors:

  • Incomplete Hydrolysis: The saponification reaction may not have gone to completion. This leaves unreacted starting material (the ethyl ester) in your crude product.

  • Product Loss During Workup: The target carboxylic acid has some solubility in aqueous solutions, especially if the pH is not sufficiently acidic during precipitation. Significant loss can also occur if excessive washing is performed or if the incorrect recrystallization solvent is used.

  • Side Product Formation: The reaction conditions may be promoting the formation of side products, primarily through decarboxylation, which directly consumes your desired product.

Q2: I'm seeing multiple spots on my TLC plate. What are the most likely side products?

A2: This is the most common challenge. The primary impurities are typically the unreacted starting material and a decarboxylated by-product.

Potential Side Product Structure Reason for Formation TLC Appearance (vs. Product)
Ethyl 7-Bromobenzothiazole-2-carboxylate Ester Starting MaterialIncomplete hydrolysis reaction. Insufficient base, time, or temperature.Higher Rf (less polar)
7-Bromobenzothiazole Decarboxylation ProductLoss of CO₂ from the carboxylic acid, often promoted by excessive heat.[1][2]Highest Rf (most non-polar)
Di-brominated Species Isomeric ImpurityIf bromination was a preceding step, lack of regioselectivity could lead to isomeric impurities.Rf will vary, but likely non-polar.

Below is a diagram illustrating the formation pathways for these common impurities from the target molecule.

Side_Products cluster_main Main_Product This compound Decarboxylated 7-Bromobenzothiazole (Side Product 1) Main_Product->Decarboxylated  Excess Heat  (Decarboxylation) Ester_Impurity Ethyl 7-Bromobenzothiazole-2-carboxylate (Side Product 2) Ester_Impurity->Main_Product  Successful  Hydrolysis G A Aqueous crude mixture (from Protocol 1) B Transfer to Separatory Funnel A->B C Wash with Organic Solvent (e.g., DCM or Ether) B->C D Separate Layers C->D E Aqueous Layer (Contains Sodium Carboxylate Salt) D->E Keep F Organic Layer (Contains Neutral Impurities) DISCARD D->F Discard G Cool Aqueous Layer in Ice Bath E->G H Slowly add HCl (aq) to pH 2-3 G->H I Precipitate Forms H->I J Collect Solid by Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Under Vacuum K->L M Pure this compound L->M

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromobenzothiazole-2-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the derivatization of 7-Bromobenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold.

The benzothiazole moiety is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The targeted derivatization of this compound is a key step in the synthesis of novel therapeutic agents. However, the unique electronic and steric properties of this molecule can present specific challenges in achieving optimal reaction outcomes. This guide aims to provide a rational, evidence-based approach to overcoming these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the derivatization of this compound.

Amide Bond Formation

Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?

A1: Low yields in amide coupling reactions involving this substrate can often be attributed to a few key factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine.[3] Insufficient or degraded coupling reagents are a common culprit.[4]

  • Deactivation of the Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic. This is a common issue that can be mitigated by the addition of a non-nucleophilic base.[4]

  • Steric Hindrance: While the 7-bromo substituent is not directly adjacent to the carboxylic acid, the overall rigidity of the benzothiazole ring system can present steric challenges, especially with bulky amines.[5]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[4]

Q2: I am observing the formation of a significant amount of N-acylurea byproduct when using a carbodiimide coupling reagent like DCC or EDC. How can I prevent this?

A2: The formation of N-acylurea is a known side reaction with carbodiimide reagents, arising from the rearrangement of the O-acylisourea intermediate.[5] To suppress this, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, while still being sufficiently reactive towards the amine.[4]

Q3: My reaction appears to stall, with both starting materials and some product present even after prolonged reaction times. What could be the issue?

A3: Reaction stalling can be due to several factors:

  • Equilibrium: The reaction may have reached equilibrium. Driving the reaction forward can sometimes be achieved by removing a byproduct (e.g., water, if formed) or by using a larger excess of one of the reagents.

  • Reagent Degradation: The coupling reagent or the activated intermediate may be degrading over time. This is particularly relevant for highly reactive intermediates.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst or one of the reactants. While less common, it is a possibility to consider.

Ester Formation

Q4: I am attempting a Fischer esterification with this compound and a primary alcohol, but the conversion is very low. Why is this happening?

A4: Fischer esterification is an equilibrium-limited reaction.[6] To drive the reaction towards the product, it is essential to either use a large excess of the alcohol (often as the solvent) or to remove the water that is formed as a byproduct.[7] The electronic nature of the benzothiazole ring may also slightly deactivate the carbonyl group towards nucleophilic attack compared to a simple benzoic acid.

Q5: Are there more efficient methods for esterifying this compound?

A5: Yes, for substrates where Fischer esterification is sluggish, alternative methods are often more effective:

  • Activation with a Coupling Reagent: Similar to amide bond formation, you can use a coupling reagent (e.g., DCC, HATU) in the presence of the alcohol and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).[8]

  • Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acyl chloride readily reacts with alcohols to form the ester. This is often a very high-yielding method but requires an extra synthetic step.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Poor Quality of Starting Materials Verify the purity of this compound and the coupling partner by NMR or LC-MS.Purify starting materials by recrystallization or column chromatography.[10]
Ineffective Carboxylic Acid Activation Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid and the formation of an activated intermediate (if stable enough to be observed).Use a fresh bottle of coupling reagent. Consider a more powerful coupling reagent such as HATU or COMU.[5]
Presence of Water Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).Use anhydrous solvents. If necessary, dry solvents over molecular sieves.[4]
Suboptimal Reaction Temperature Review literature for optimal temperature for the specific coupling reaction.If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are observed, cooling the reaction may be beneficial.[10]
Issue 2: Formation of Impurities
Potential Cause Diagnostic Check Recommended Solution
N-Acylurea Formation (with Carbodiimides) Characterize the main byproduct by LC-MS and NMR. The mass will correspond to the product of the carboxylic acid and the carbodiimide.Add HOBt or OxymaPure to the reaction mixture.[4]
Epimerization/Racemization (if chiral centers are present) Analyze the product by chiral HPLC or NMR with a chiral shift reagent.Use a racemization-suppressing additive like HOBt. Running the reaction at a lower temperature can also help.
Side Reactions with the Benzothiazole Ring Characterize byproducts to identify any modifications to the heterocyclic core.Use milder reaction conditions. Ensure the chosen reagents are compatible with the benzothiazole system.
Issue 3: Difficult Purification
Potential Cause Diagnostic Check Recommended Solution
Product is an Oil or Difficult to Crystallize The product remains non-solid after removal of the solvent.Consider converting the product to a solid salt for easier purification by recrystallization, followed by regeneration of the free base/acid.[10]
Product Instability on Silica Gel Streaking or decomposition is observed during column chromatography.Use neutral or basic alumina for chromatography, or consider alternative purification methods like preparative HPLC or recrystallization.[10]
Byproducts with Similar Polarity to the Product Byproducts co-elute with the desired product during column chromatography.Optimize the solvent system for chromatography. Consider a different stationary phase or a different purification technique.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the synthesis of amides from this compound.

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).[5]

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification

This protocol is suitable for the synthesis of simple alkyl esters of this compound.

  • Dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol, ethanol).[6]

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon reaching equilibrium or completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

IV. Visualized Workflows and Mechanisms

Amide Coupling Troubleshooting Workflow

G start Low or No Amide Product check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh, high-purity reagents. Purify starting materials. check_reagents->solution_reagents Issue Found check_activation Confirm Acid Activation check_conditions->check_activation Conditions Standard solution_conditions Use anhydrous solvents. Optimize temperature & base. check_conditions->solution_conditions Issue Found check_amine Assess Amine Reactivity check_activation->check_amine Activation Confirmed solution_activation Use stronger coupling agent (e.g., HATU, COMU). Pre-activate acid before adding amine. check_activation->solution_activation Issue Found solution_amine Consider steric hindrance. Use a more nucleophilic amine if possible. check_amine->solution_amine

Caption: A troubleshooting decision tree for difficult amide couplings.

General Mechanism for Carbodiimide-Mediated Amide Coupling with HOBt Additive

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - DCU HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: Mechanism of carbodiimide coupling with an HOBt additive.

V. References

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. Retrieved from

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Jankech, T., Gerhardtova, I., Majerova, P., Piestansky, J., Jampilek, J., & Kovac, A. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1291, 342435.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Kamal, A., & Nayak, V. L. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(10), 18696-18725.

  • Google Patents. (n.d.). CN101240166B - Bromobenzothiazole-based luminescence reagent and preparation method thereof. Retrieved from

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. 8(18), 1-8.

  • MDPI. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

  • OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. PLoS ONE, 13(2), e0192565.

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of carboxylic group and subsequent amide formation. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification. Retrieved from

  • Bentham Science. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

Sources

Technical Support Center: Purification of Acidic Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of acidic benzothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Drawing upon established scientific principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired purity and yield.

Understanding the Core Challenge: The Impact of the Acidic Moiety

The primary difficulty in purifying acidic benzothiazole compounds stems from the dual nature of the molecule: a relatively nonpolar benzothiazole core and a polar, ionizable acidic group (e.g., carboxylic acid, sulfonic acid, phenol, or thiol). This duality dictates the compound's solubility, chromatographic behavior, and stability, often leading to frustrating purification outcomes. The acidity, defined by the pKa of the functional group, is a critical parameter that influences the choice of purification strategy.[1][2] A compound's pKa is the pH at which it is 50% ionized. This property can be leveraged to enhance solubility in aqueous solutions or, conversely, to ensure neutrality for better retention on nonpolar stationary phases in chromatography.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does my acidic benzothiazole streak or tail badly on a silica gel column?

A1: Peak tailing is a common issue when purifying acidic compounds on standard silica gel.[3] This occurs due to strong, non-specific interactions between the acidic functional group of your compound and the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This additive protonates the silanol groups, reducing their interaction with your acidic compound and leading to more symmetrical peaks.[3]

Q2: I'm struggling to find a suitable solvent for recrystallizing my benzothiazole carboxylic acid. What should I try?

A2: Finding the right recrystallization solvent often requires some empirical testing.[3] A good starting point for benzothiazole carboxylic acids are polar protic solvents like ethanol, methanol, or mixtures of these with water.[3] The goal is to find a solvent or solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. If your compound "oils out," it may be due to the solution being too supersaturated or cooling too quickly. Try adding a little more hot solvent or allowing the solution to cool more slowly.

Q3: Can I use acid-base extraction to purify my acidic benzothiazole? What are the key considerations?

A3: Yes, acid-base extraction is a powerful technique for purifying acidic benzothiazoles, especially for removing neutral or basic impurities. The process involves dissolving your crude product in an organic solvent and extracting it with a mild aqueous base (e.g., sodium bicarbonate solution for carboxylic acids). Your acidic compound will deprotonate and move into the aqueous layer as its more water-soluble salt. After separating the layers, you can wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities. Finally, re-acidifying the aqueous layer with a mineral acid (e.g., HCl) will precipitate your purified acidic benzothiazole, which can then be collected by filtration.[3] The choice of base and its concentration is critical to avoid any unwanted side reactions.

Q4: My acidic benzothiazole seems to be degrading during purification. What could be the cause?

A4: Some benzothiazole derivatives can be sensitive to harsh pH conditions or prolonged exposure to the acidic environment of silica gel. If you suspect degradation on a silica column, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or opting for a different purification method altogether, such as recrystallization or preparative HPLC with a suitable mobile phase.

Troubleshooting Guides

Problem 1: Poor Separation in Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with the product Inappropriate solvent system: The polarity difference between your compound and the impurity is not sufficiently exploited by the chosen mobile phase.Optimize the mobile phase: Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Utilize TLC to guide your selection.
Similar polarity of product and impurities: The inherent chemical structures of your product and certain byproducts are very similar.Consider alternative chromatography modes: If normal-phase chromatography is ineffective, reversed-phase chromatography (with a C18 column) might provide the necessary selectivity.
Product is stuck on the column Compound is too polar for the eluent: The mobile phase is not strong enough to elute your highly polar acidic benzothiazole.Increase eluent polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. A gradient elution might be necessary.
Irreversible adsorption: The compound is strongly and irreversibly binding to the silica gel.Switch the stationary phase: Use a less acidic stationary phase like neutral or basic alumina.
Problem 2: Issues with Recrystallization
Symptom Possible Cause Troubleshooting Steps
"Oiling out" instead of forming crystals Solution is too supersaturated or cooled too quickly: The compound comes out of solution as a liquid phase instead of a solid lattice.Modify the cooling process: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Presence of impurities: Impurities can inhibit crystal lattice formation.Pre-purification: Perform a quick filtration through a small plug of silica to remove baseline impurities before attempting recrystallization.
Low recovery of the product Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.Reduce solvent volume: Use the minimum amount of hot solvent necessary to dissolve the compound. You can also try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.
The compound is too soluble in the cold solvent. Change the solvent system: Experiment with a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Purification of Benzothiazole-2-carboxylic Acid via Acid-Base Extraction
  • Dissolution: Dissolve the crude benzothiazole-2-carboxylic acid in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated benzothiazole-2-carboxylate salt will be in the upper aqueous layer.

  • Washing: Drain the lower organic layer. Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified benzothiazole-2-carboxylic acid.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Column Chromatography of an Acidic Benzothiazole with a Mobile Phase Modifier
  • Column Packing: Dry pack a glass column with silica gel.

  • Equilibration: Equilibrate the column by running the chosen mobile phase (e.g., 90:10:0.1 hexane:ethyl acetate:acetic acid) through it until the packing is stable.

  • Sample Loading: Dissolve the crude acidic benzothiazole in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid modifier will also be removed during this process.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Acidic Benzothiazole Initial_Analysis TLC Analysis Crude_Product->Initial_Analysis Decision Purity Assessment Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity, Few Spots Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple Spots, Close Rf Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Neutral/Basic Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Further_Purification Further Purification Needed Column_Chromatography->Further_Purification Impurities Persist Acid_Base_Extraction->Pure_Product Further_Purification->Recrystallization

Caption: Decision workflow for selecting a purification method.

Data Summary Table

Purification Method Advantages Disadvantages Best Suited For
Recrystallization - High purity achievable- Scalable- Cost-effective- Can be time-consuming to find the right solvent- Potential for low recovery- Not effective for impurities with similar solubility- Removing small amounts of impurities- Thermally stable compounds
Acid-Base Extraction - Excellent for removing neutral and basic impurities- Can handle large quantities- Relatively fast- Limited to acidic compounds- Requires use of aqueous and organic solvents- May not remove acidic impurities- Crude reaction mixtures containing non-acidic byproducts
Column Chromatography - High resolving power- Versatile for a wide range of compounds- Can separate compounds with similar properties- Can be labor-intensive- Requires larger volumes of solvent- Potential for product degradation on silica- Complex mixtures with multiple components- Separation of isomers
Preparative HPLC - Very high purity achievable- Automated process- Excellent for difficult separations- Expensive equipment and solvents- Limited sample loading capacity- Requires method development- Final polishing step for high-purity compounds- Chiral separations

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Gümrükçüoğlu, I. et al. (2009). Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. ARKIVOC. [Link]

  • The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. Request PDF. [Link]

  • Lindholm, J. (2004). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]

  • Lindholm, J. (2004). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. [Link]

  • Sciencemadness Discussion Board. 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. Request PDF. [Link]

  • Benzothiazoles with Tunable Electron-Withdrawing Strength and Reverse Polarity: A Route to Triphenylamine-Based Chromophores with Enhanced Two-Photon Absorption. Request PDF. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

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how to avoid N-acylurea byproduct with 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Guide: Proactively Preventing and Troubleshooting N-acylurea Byproduct in Amide Coupling Reactions

This guide provides an in-depth analysis of a common and frustrating side reaction in amide bond synthesis: the formation of N-acylurea byproducts when using carbodiimide coupling reagents with 7-Bromobenzothiazole-2-carboxylic acid. As a sterically hindered heterocyclic carboxylic acid, this substrate presents unique challenges that require careful consideration of reagent choice and reaction conditions to ensure high yields and purity of the desired amide product.

Understanding the Problem: The Unwanted Rearrangement

When a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate a carboxylic acid, the initial reactive species formed is a highly unstable O-acylisourea intermediate.[1][2] This intermediate is at a critical juncture:

  • The Desired Pathway: It can be attacked by the desired amine nucleophile to form the target amide bond, releasing a soluble (for EDC) or insoluble (for DCC) urea byproduct.

  • The Problematic Pathway: If the amine is not sufficiently reactive or is present in low concentration, the O-acylisourea intermediate can undergo an intramolecular rearrangement, known as an O-to-N acyl migration, to form a stable and unreactive N-acylurea.[2][3][4]

This side reaction is particularly prevalent with sterically hindered substrates or weakly nucleophilic amines, as the slow rate of the desired intermolecular reaction allows more time for the unwanted intramolecular rearrangement to occur.[3][5] The resulting N-acylurea is often difficult to separate from the desired amide product due to similar solubility profiles, complicating purification and reducing overall yield.[1][3]

Reaction Mechanism: Desired vs. Undesired Pathways

G cluster_start Reactants cluster_products Potential Products RCOOH 7-Bromobenzothiazole- 2-carboxylic acid Intermediate O-Acylisourea Intermediate (Unstable) RCOOH->Intermediate Activation Carbo Carbodiimide (e.g., EDC, DCC) Carbo->Intermediate NAcylurea N-Acylurea Byproduct (Stable, Unreactive) Intermediate->NAcylurea O→N Rearrangement (Slow Amine Attack) ActiveEster Active Ester Intermediate (More Stable) Intermediate->ActiveEster Interception (Fast) Amide Desired Amide Product Amine Amine (R'-NH2) Amine->Amide Additive Additive (HOBt, HOAt) Additive->ActiveEster ActiveEster->Amide Nucleophilic Attack

Caption: Mechanism of amide coupling vs. N-acylurea formation.

Frequently Asked Questions & Preventative Strategies

FAQ 1: My EDC/DCC coupling with this compound is giving a major N-acylurea byproduct. What is the first thing I should change?

The most effective initial strategy is to incorporate a coupling additive. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing N-acylurea formation.[6][7][8]

Mechanism of Action: These additives rapidly react with the unstable O-acylisourea intermediate to form a more stable active ester (e.g., an OBt or OAt ester).[1] This new intermediate is still reactive enough to be attacked by the amine but is not prone to the intramolecular rearrangement that forms the N-acylurea. This "interception" strategy effectively channels the reaction down the desired amide formation pathway.[1][8][9]

Recommendation:

  • Standard Conditions: Use 1.1-1.2 equivalents of EDC and 1.0-1.2 equivalents of HOBt relative to the carboxylic acid.

  • Challenging Couplings: For particularly difficult couplings (e.g., with a weakly nucleophilic amine), HOAt is often superior to HOBt in preventing side reactions and racemization.[9]

FAQ 2: I'm already using HOBt, but the N-acylurea is still forming. Should I switch my coupling reagent entirely?

Yes. If additives are not sufficient, the next logical step is to switch to a different class of coupling reagent that does not proceed through an O-acylisourea intermediate. Uronium/aminium or phosphonium-based reagents are excellent alternatives.

Mechanism of Action: These reagents, such as HATU, HBTU, and COMU, activate the carboxylic acid to form an OBt or OAt active ester directly, bypassing the problematic carbodiimide intermediate.[10][11] This makes them inherently less prone to N-acylurea formation.

Coupling ReagentClassAdvantagesConsiderations
EDC/DCC + HOBt CarbodiimideCost-effective, well-established.[3]Prone to N-acylurea formation, especially with hindered substrates.[1][3] DCU byproduct from DCC can be difficult to remove.
HATU Uronium/AminiumHighly reactive, fast reaction times, very low risk of side reactions.[12] Excellent for hindered substrates.[10]Higher cost. Requires a non-nucleophilic base (e.g., DIPEA).
HBTU Uronium/AminiumVery efficient, good alternative to HATU.[13][14]Slightly less reactive than HATU. Can react with unprotected N-terminus in peptide synthesis.[10]
COMU Uronium/AminiumConsidered safer than benzotriazole-based reagents, highly efficient, exists in a more reactive form.[10]Higher cost.
PyBOP PhosphoniumStrong activating agent, minimal side reactions.[10]Byproduct (HMPA) is a suspected carcinogen, handle with care.[10][15]

Recommendation: For this compound, HATU is a highly recommended alternative due to its high reactivity and effectiveness with sterically demanding substrates.[10][12]

FAQ 3: How do reaction conditions like solvent and temperature affect N-acylurea formation?

Reaction conditions play a significant role and can be optimized to disfavor the side reaction.

  • Temperature: The O→N rearrangement has a higher activation energy than the desired aminolysis. Therefore, running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress N-acylurea formation.[3][16] Higher temperatures favor the side reaction.[3]

  • Solvent: Polar aprotic solvents like DMF and DMSO can increase the rate of N-acylurea formation compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (15-30 minutes) before adding the amine can sometimes be beneficial.[6] This ensures the active ester is formed and ready for reaction when the nucleophile is introduced.

  • pH and Base: If your amine is an HCl salt, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to liberate the free amine. Using an excess of base can sometimes accelerate side reactions. Use the stoichiometric amount required (typically 1.0-1.1 eq. for a mono-salt). Some studies suggest that slightly acidic conditions (pH 5-6) can suppress N-acylurea formation.[17]

Troubleshooting Guide: A Step-by-Step Workflow

If you have already detected the N-acylurea byproduct, use the following workflow to diagnose and solve the issue in your next attempt.

G Start N-Acylurea Detected in EDC/DCC Coupling Q1 Are you using an additive (HOBt/HOAt)? Start->Q1 Sol1 Add 1.1 eq. HOBt or HOAt to the reaction. Q1->Sol1 No Q2 Is N-acylurea still a major product? Q1->Q2 Yes Sol1->Q2 Sol2 Switch Coupling Reagent: Use HATU + DIPEA. Q2->Sol2 Yes Q3 Is minor byproduct still present? Q2->Q3 No Sol2->Q3 Sol3 Optimize Conditions: 1. Lower Temp to 0°C 2. Use DCM instead of DMF 3. Check base stoichiometry Q3->Sol3 Yes End Clean Amide Product Q3->End No Sol3->End

Caption: Troubleshooting workflow for N-acylurea byproduct formation.

Experimental Protocols

Protocol 1: Optimized EDC/HOBt Coupling

This protocol is designed to minimize N-acylurea formation when using a carbodiimide reagent.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Additive Addition: Add HOBt (1.1 eq.) to the solution and stir until dissolved.

  • Amine Addition: Add the desired amine (1.1 eq.). If the amine is an HCl salt, add DIPEA (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting acid.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel) to separate the desired amide from any residual byproducts.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for challenging couplings where EDC/HOBt fails.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and the desired amine (1.1 eq.).

  • Dissolution: Dissolve the starting materials in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 eq.) and stir for 5 minutes.

  • Activation: Add HATU (1.1 eq.) in one portion. A color change (often to yellow) may be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Izdebski, J., Orłowska, A., Anulewicz, R., Witkowska, E., & Fiertek, D. (1994). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 43(2), 184-190. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Ramazani, A., et al. (2010). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Journal of Chemical Sciences, 122(5), 729-733. [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(4), 251-255. [Link]

  • Chen, J., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(39), 10176-10183. [Link]

  • Schnitter, F., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]

  • Boekhoven, J., et al. (2023). Design rules for reciprocal coupling in chemically fueled assembly. Chemical Science, 14(39), 10176-10183. [Link]

  • OrgoSolver. (n.d.). Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). Retrieved from [Link]

  • König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788-798. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 17(9), 1163-1168. [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1986). Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. International Journal of Peptide and Protein Research, 27(4), 383-391. [Link]

  • Omizzolo, P. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • McKendry, S., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 83(17), 10466-10475. [Link]

  • Ulven, T., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Reddit user discussion on r/Chempros. (2022). Esterification/Amidation Problems. [Link]

  • ResearchGate. (n.d.). Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt). Retrieved from [Link]

  • Reddit user discussion on r/Chempros. (2023). Side reactions with HBTU amide coupling? [Link]

  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction... Retrieved from [Link]

  • Gundu, S., et al. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. Organic & Biomolecular Chemistry, 12(42), 8462-8472. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. [Link]

Sources

Technical Support Center: Column Chromatography of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support center for the purification of 7-Bromobenzothiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.

The purification of this compound by column chromatography presents a unique set of challenges primarily due to the interplay of its key structural features: the acidic carboxylic acid group, the polar benzothiazole core, and the heavy bromine atom. This guide provides a systematic approach to overcoming these challenges.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with understanding the molecule's inherent properties. This compound is a polar, acidic compound. Its low pKa indicates that it is a relatively strong organic acid and will exist predominantly in its anionic (deprotonated) carboxylate form at neutral pH. This is the primary driver of problematic interactions with standard silica gel.

PropertyValueSource
Molecular Formula C₈H₄BrNO₂S[1]
Molecular Weight 258.09 g/mol [1]
pKa 2.70[1]
Appearance Solid
Structure

(Illustrative)
Core Purification Workflow

This diagram outlines the logical flow for developing a robust purification protocol for our target molecule. Each step is critical for ensuring a successful separation.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Solvent Scouting + Acid) Solvent 2. Select Optimal Mobile Phase (Rf ≈ 0.3) TLC->Solvent Iterate Pack 3. Slurry Pack Column (Silica Gel) Solvent->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Co-evaporate w/ Toluene) Combine->Evaporate Pure Pure Compound Evaporate->Pure

Sources

impact of starting material purity on 7-Bromobenzothiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromobenzothiazole-2-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting advice for common issues encountered during the synthesis of this important pharmaceutical building block. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and which is recommended?

There are several viable synthetic pathways to this compound. The optimal route often depends on the available starting materials, scale, and safety considerations. The most prevalent methods involve the bromination of a benzothiazole precursor followed by carboxylation.[1]

One common approach begins with the bromination of a suitable benzothiazole derivative at the 7-position. This can be achieved using reagents like N-bromosuccinimide (NBS) or bromine, typically at controlled temperatures (e.g., 0–5°C) to minimize the formation of regioisomers and other side products.[1] Following bromination, the carboxylic acid moiety can be introduced through various methods, such as the oxidation of a 2-methyl group or through a metal-mediated cross-coupling reaction.[1]

Another strategy involves the construction of the benzothiazole ring from a pre-brominated aniline derivative. For instance, 3-bromoaniline can be used as a starting material to synthesize the 7-bromobenzothiazole core.[2]

For laboratory-scale synthesis, a route involving the diazotization of an amino-bromobenzothiazole precursor followed by a Sandmeyer-type reaction to introduce the carboxylic acid group (via a nitrile intermediate) is also a feasible option. The Sandmeyer reaction is a versatile method for converting aryl amines into a variety of functional groups.[3][4][5][6]

Recommendation: For researchers seeking a balance of yield and operational simplicity, the bromination of a pre-formed benzothiazole followed by oxidation of a 2-methyl group is often a reliable choice. However, for syntheses requiring high regioselectivity from the outset, building the ring from a brominated aniline precursor may be preferable.

Q2: How critical is the purity of starting materials for a successful synthesis?

The purity of starting materials is paramount and directly impacts the yield, purity of the final product, and the prevalence of side reactions. Impurities in the initial substrates can interfere with the reaction chemistry, poison catalysts, and lead to the formation of difficult-to-remove byproducts.

For instance, in the synthesis of 2-amino-6-bromobenzothiazole from 4-bromoaniline, the purity of the aniline derivative is crucial.[7] The presence of other aniline isomers or related impurities can lead to the formation of a mixture of benzothiazole regioisomers, complicating the purification process.

Similarly, when employing a Sandmeyer reaction, the purity of the diazonium salt intermediate is critical for obtaining a clean conversion to the desired product.[4][8] Residual starting amine or byproducts from the diazotization step can lead to a host of undesired side reactions.

Key Takeaway: Always use starting materials of the highest possible purity. It is advisable to purify commercial starting materials if their purity is questionable or if they have been stored for an extended period.

Q3: What are the common side reactions, and how can they be minimized?

Several side reactions can occur during the synthesis of this compound. The nature of these side reactions is dependent on the chosen synthetic route.

  • Over-bromination: When brominating the benzothiazole ring, there is a risk of introducing more than one bromine atom, leading to di- or tri-brominated species. This can be minimized by carefully controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature.[1]

  • Formation of Isomers: Depending on the directing effects of the substituents on the benzothiazole ring, bromination can potentially occur at other positions, leading to a mixture of isomers. Careful selection of reaction conditions and brominating agents can enhance regioselectivity.

  • Incomplete Oxidation: If oxidizing a 2-methyl group to the carboxylic acid, incomplete reaction can result in the presence of the corresponding aldehyde or alcohol as impurities. Ensuring a sufficient amount of oxidant and adequate reaction time is crucial.[9][10]

  • Decarboxylation: In some instances, particularly under harsh acidic or thermal conditions, the final product can undergo decarboxylation, leading to the formation of 7-bromobenzothiazole.[11] This can be mitigated by employing milder reaction and work-up conditions.

Q4: What are the recommended purification techniques for the final product?

The purification of this compound typically involves a combination of techniques to remove unreacted starting materials, reagents, and byproducts.

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[9][12] The crude product can be dissolved in a suitable organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.[9][12]

  • Recrystallization: This is another powerful technique for purifying solid compounds.[9] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, methanol, or mixtures of organic solvents with water.[9]

  • Column Chromatography: While effective, column chromatography of carboxylic acids on silica gel can sometimes be challenging due to the acidic nature of the compound, which can lead to streaking.[9] Adding a small amount of a volatile acid, such as acetic acid, to the eluent can often improve the separation.[9]

Q5: Which analytical methods are best for assessing the purity of this compound?

A combination of analytical techniques should be employed to ensure a comprehensive assessment of the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining the purity of organic compounds.[13] A reversed-phase HPLC method is typically suitable for analyzing aromatic carboxylic acids.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of a broad singlet in the ¹H NMR spectrum around 12-13 ppm is characteristic of the carboxylic acid proton.[1]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[14]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive or degraded starting materials. - Incorrect reaction temperature. - Inefficient stirring. - Presence of quenching impurities.- Verify the purity and integrity of starting materials using appropriate analytical techniques. - Optimize the reaction temperature; some reactions may require heating or cooling. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use anhydrous solvents and an inert atmosphere if the reaction is sensitive to moisture or air.
Formation of Multiple Products/Byproducts - Incorrect stoichiometry of reagents. - Reaction temperature is too high. - Presence of impurities in starting materials.- Carefully control the addition and stoichiometry of all reagents. - Run the reaction at a lower temperature to improve selectivity. - Purify starting materials before use.
Difficult Product Isolation/Purification - Product is soluble in the work-up solvents. - Formation of an emulsion during extraction. - Product co-precipitates with inorganic salts.- Adjust the pH during acid-base extraction to ensure complete precipitation of the carboxylic acid. - To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite. - Ensure all inorganic salts are dissolved during the work-up, or use filtration to remove them before product precipitation.
Inconsistent Yields - Variability in the quality of starting materials. - Fluctuations in reaction conditions (temperature, time). - Inconsistent work-up procedures.- Source starting materials from a reliable supplier and verify their purity for each batch. - Use a temperature-controlled reaction setup and monitor the reaction progress closely. - Standardize the work-up and purification procedures.

Experimental Workflow and Protocols

Illustrative Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound.

Synthesis_Pathway A 2-Amino-6-bromobenzothiazole B 7-Bromo-2-diazoniumbenzothiazole salt A->B NaNO2, H2SO4 0-5 °C C 7-Bromo-2-cyanobenzothiazole B->C CuCN, KCN Sandmeyer Reaction D This compound C->D H2SO4, H2O Hydrolysis

Caption: A potential synthetic route to this compound.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Purity Verify Starting Material Purity (NMR, HPLC, etc.) Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, LC-MS) Start->Analyze_Crude Modify_Reaction Modify Reaction Conditions (e.g., Lower Temp, Different Reagent) Check_Purity->Modify_Reaction Review_Conditions->Modify_Reaction Impurity_Identified Impurity Identified? Analyze_Crude->Impurity_Identified Optimize_Purification Optimize Purification (Recrystallization, Extraction) Impurity_Identified->Optimize_Purification Yes Impurity_Identified->Modify_Reaction No Success Successful Synthesis Optimize_Purification->Success Modify_Reaction->Success

Caption: A systematic workflow for troubleshooting synthesis problems.

Protocol: Purification of this compound by Acid-Base Extraction

Disclaimer: This is a generalized protocol and may require optimization for your specific reaction scale and impurity profile.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure from carbon dioxide evolution.

  • Extraction: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute mineral acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum to a constant weight.

References

  • Chakraborti, A. K., et al. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Organic & Biomolecular Chemistry, 2(8), 1277-1280.
  • CN104860901B. (2017). Preparation method of benzothiazole-2-carboxylic acid.
  • ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A Review on Synthetic and Medicinal Aspects of Benzothiazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • American Chemical Society. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Intermediates. (n.d.). 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1387-1403.
  • Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292.
  • Royal Society of Chemistry. (2025). Analytical Methods. Analytical Methods.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • National Institutes of Health. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 7-Bromobenzothiophene-2-carboxylic acid (C007B-051226). Retrieved from [Link]

  • International Council for Harmonisation. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

Sources

managing reaction temperature for optimal 7-Bromobenzothiazole-2-carboxylic acid yield

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for the synthesis of 7-Bromobenzothiazole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for managing reaction temperature to achieve optimal yield and purity. As senior application scientists, we understand that controlling thermal parameters is often the key to success in complex heterocyclic synthesis. This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, side-product formation, and overall success.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature as a critical variable.

Question 1: My reaction yield is consistently low. How can I determine if the reaction temperature is the primary cause?

Answer: Low yield is a common issue in benzothiazole synthesis, and suboptimal temperature is a frequent culprit.[1] The relationship between temperature and yield is often not linear. Too low a temperature can lead to an impractically slow reaction rate or incomplete conversion, while excessively high temperatures can promote side reactions and degradation, thereby reducing the yield of the desired product.[2]

To diagnose a temperature-related issue, a systematic approach is necessary:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product at your current reaction temperature.[1] If you observe significant amounts of unreacted starting materials even after a prolonged reaction time, the temperature may be too low.

  • Side Product Analysis: If your TLC plate shows multiple spots in addition to your product and starting materials, unwanted side reactions may be occurring.[2] This is often an indication that the temperature is too high, leading to lower selectivity.[2]

  • Systematic Temperature Screening: Conduct a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) while keeping all other parameters constant. This empirical approach is the most direct way to identify the optimal thermal conditions for your specific substrate and setup.

Question 2: I'm observing the formation of a significant, insoluble byproduct. Could this be related to the reaction temperature?

Answer: Yes, the formation of byproducts is highly dependent on reaction temperature. In the synthesis of benzothiazoles, which often starts from a substituted 2-aminothiophenol, a common side reaction is the oxidation of the thiol group.[1]

  • Disulfide Formation: The 2-aminothiophenol starting material is susceptible to oxidation, which can form a disulfide byproduct.[1] This process can be accelerated at higher temperatures, especially if the reaction is not performed under an inert atmosphere.

  • Self-Condensation: If your synthesis involves aldehydes or other carbonyl compounds, high temperatures can promote their self-condensation, consuming reactants and reducing the overall yield of the target molecule.[1]

Troubleshooting Strategy:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if you need to heat the reaction.[2]

  • Temperature Reduction: If you suspect side reactions are occurring, try lowering the reaction temperature.[1] A lower temperature may require a longer reaction time but can significantly improve the purity and isolated yield of the final product.

Question 3: My final product is difficult to purify, and chromatography yields are poor. How does reaction temperature affect purification?

Answer: The reaction temperature directly impacts the purity of your crude product, which in turn dictates the ease of purification. Carboxylic acids like this compound can be challenging to purify by standard silica gel chromatography due to their acidic nature.

  • Impact of High Temperature: Running the reaction at too high a temperature can generate a complex mixture of closely related byproducts that are difficult to separate from the desired product.

  • Purification Strategy: The most effective purification method for carboxylic acids is often a combination of acid-base extraction and recrystallization.[2][3]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt.[3]

    • Wash the aqueous layer with an organic solvent to remove neutral impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to precipitate the purified carboxylic acid.[2][3]

    • Collect the solid by filtration and consider a final recrystallization step from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[3]

By optimizing the reaction temperature to minimize byproduct formation, you simplify the crude mixture and make this purification workflow significantly more effective.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the key steps in synthesizing this compound?

A1: The optimal temperature depends heavily on the specific synthetic route employed. However, some general guidelines can be provided:

Synthetic StepCommon ReagentsRecommended TemperatureRationale & Causality
Aromatic Bromination N-Bromosuccinimide (NBS)0–5 °CBromination is a highly exothermic and fast reaction. Low temperatures are crucial to control the reaction rate and prevent over-bromination or other side reactions, thus ensuring regioselectivity.[4]
Condensation with Carboxylic Acid 2-Aminothiophenol derivativeElevated (e.g., reflux)This step involves the formation of an amide bond followed by cyclization, which is often slow at room temperature. Heating is required to overcome the activation energy barrier. Microwave irradiation can sometimes be used to shorten reaction times.[5][6][7]
Oxidation of a 2-Methyl Group KMnO₄Elevated (e.g., reflux)The oxidation of an alkyl side chain to a carboxylic acid is a robust reaction that typically requires significant thermal energy to proceed to completion.[2][4]
Hydrolysis of a 2-Nitrile Group Strong Acid/Base (e.g., HCl)Elevated (e.g., reflux)The hydrolysis of a nitrile to a carboxylic acid is often slow and requires heating to drive the reaction to completion.[8]

Q2: Can microwave-assisted synthesis be used to optimize the reaction temperature and time?

A2: Absolutely. Microwave-assisted synthesis is an excellent technique for optimizing benzothiazole synthesis. It can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[5][9] This method is particularly effective for condensation reactions that typically require prolonged heating under conventional conditions.[6]

Q3: How do I set up a temperature optimization experiment?

A3: A parallel synthesizer or a multi-well reaction block is ideal. If unavailable, you can run several small-scale reactions in parallel in a heated oil bath or on separate hot plates.

  • Define Range: Based on literature or preliminary tests, choose a temperature range to screen (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Standardize Conditions: Ensure all other parameters (reactant stoichiometry, solvent volume, stirring rate) are identical for each reaction.

  • Monitor Progress: Take samples at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyze them by TLC or LC-MS to track reactant consumption and product formation.

  • Analyze Outcome: Compare the final yield and purity for each temperature to identify the optimal condition.

Visualizing the Process
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield, with a focus on temperature-related causes.

G start Problem: Low Yield of This compound check_sm 1. Verify Purity of Starting Materials (e.g., 2-aminothiophenol derivative) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok If OK sm_bad Impurities Detected (e.g., disulfide) check_sm->sm_bad If Not OK monitor_tlc 2. Monitor Reaction by TLC sm_ok->monitor_tlc purify_sm Action: Purify Starting Materials (e.g., recrystallize, distill) sm_bad->purify_sm tlc_result TLC Analysis monitor_tlc->tlc_result no_reaction Mainly Starting Material tlc_result->no_reaction Result? side_products Multiple Side Products tlc_result->side_products Result? clean_reaction Clean Conversion tlc_result->clean_reaction Result? increase_temp Action: Gradually Increase Temperature (e.g., in 20°C increments) no_reaction->increase_temp decrease_temp Action: Decrease Temperature (e.g., in 20°C increments) side_products->decrease_temp check_other Issue is likely not temperature. Consider catalyst, solvent, or reaction time. clean_reaction->check_other

Caption: A troubleshooting workflow for low product yield.

Conceptual Relationship: Temperature vs. Yield and Purity

This diagram illustrates the general trade-off between reaction rate (which influences yield over a fixed time) and the formation of byproducts (which affects purity) as temperature changes.

G cluster_0 Reaction Temperature cluster_1 Observed Outcomes LowTemp Low Temperature (e.g., Room Temp) OutcomeLow Low Reaction Rate Incomplete Conversion High Purity (few side reactions) LowTemp->OutcomeLow Leads to OptimalTemp Optimal Temperature OutcomeOptimal Good Reaction Rate High Conversion High Purity Optimal Yield OptimalTemp->OutcomeOptimal Leads to HighTemp High Temperature (e.g., High Reflux) OutcomeHigh Very Fast Reaction Potential for Degradation Low Purity (many side reactions) Reduced Yield HighTemp->OutcomeHigh Leads to

Caption: The impact of temperature on reaction outcomes.

Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of Condensation Step

This protocol outlines a general method for finding the optimal temperature for the condensation of a 2-aminothiophenol derivative with a carboxylic acid precursor.

  • Reaction Setup: In three separate, oven-dried round-bottom flasks equipped with stir bars and reflux condensers, add the 7-bromo-2-aminothiophenol precursor (1.0 equiv) and the carboxylic acid (1.1 equiv).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas like nitrogen or argon.[2]

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or DMSO) to each flask to achieve the same concentration.

  • Temperature Control: Place each flask in a pre-heated environment set to a different temperature (e.g., Flask 1 at 80 °C, Flask 2 at 110 °C, Flask 3 at 140 °C).

  • Reaction Monitoring: Begin stirring and monitor the progress of each reaction every 1-2 hours using TLC. Note the time required for the consumption of the limiting reagent and the visual purity of the product spot.

  • Work-up: Once a reaction is deemed complete, cool it to room temperature. Dilute the mixture with an appropriate organic solvent and proceed with an aqueous wash to remove any catalyst or inorganic byproducts.

  • Analysis: After removing the solvent under reduced pressure, obtain the crude mass for each reaction and analyze the purity by ¹H NMR or LC-MS to determine which temperature provided the best balance of reaction time, yield, and purity.

Protocol 2: Purification via Acid-Base Extraction

This protocol is a reliable method for purifying the final this compound product.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt.

  • Removal of Neutral Impurities: Combine the aqueous layers and wash them once with ethyl acetate to remove any remaining neutral or basic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is approximately 2-3. The purified carboxylic acid should precipitate as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts, and then dry it under vacuum to obtain the purified this compound.

References
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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 7-Bromobenzothiazole-2-carboxylic acid: A Comparative Analysis of NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. 7-Bromobenzothiazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth technical analysis of its structural elucidation, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by a comparative evaluation of other key analytical techniques. As senior application scientists, we move beyond mere procedural descriptions to explain the causality behind our analytical choices, ensuring a robust and self-validating methodology.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For a molecule like this compound, both ¹H and ¹³C NMR are critical for confirming its synthesis and purity.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocol outlines a standardized procedure for the analysis of this compound.

Sample Preparation:

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial.[3][4] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar carboxylic acids and its unobtrusive solvent signals. Deuterated chloroform (CDCl₃) can also be used, though solubility may be a concern.

  • Concentration: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3] Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring the solution to a high-quality 5 mm NMR tube.[5]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer to achieve a clear, homogeneous solution. Particulate matter can significantly degrade the quality of the NMR spectrum.[1]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.[4]

Data Acquisition:

  • Instrumentation: Spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher.[6]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary, especially for quaternary carbons.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
COOH~13.0br s-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
H4~8.2dJ ≈ 8.0H4 is ortho to the electron-withdrawing nitrogen atom of the thiazole ring, leading to a downfield shift. It will be coupled to the adjacent H5.
H5~7.6tJ ≈ 8.0H5 is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet).
H6~7.9dJ ≈ 8.0H6 is ortho to the bromine atom, which exerts a deshielding inductive effect, and is also influenced by the thiazole ring. It will be coupled to H5.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display eight signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic distribution in the aromatic system.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2~165This carbon is part of the thiazole ring and is bonded to the electronegative nitrogen and sulfur atoms, as well as the carboxylic acid group, resulting in a significant downfield shift.
C=O~170The carbonyl carbon of the carboxylic acid group typically resonates in this downfield region.
C3a~135A quaternary carbon at the fusion of the two rings.
C4~125A protonated aromatic carbon.
C5~128A protonated aromatic carbon.
C6~127A protonated aromatic carbon.
C7~118The carbon atom directly bonded to the bromine atom will be shifted upfield due to the heavy atom effect of bromine, but also influenced by its position.
C7a~150A quaternary carbon at the fusion of the two rings, bonded to both nitrogen and sulfur, leading to a downfield shift.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Technique Information Provided Advantages for this compound Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₈H₄BrNO₂S). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provides a characteristic M and M+2 peak, confirming the presence of a single bromine atom.Does not provide detailed information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Can be used to determine the purity of the synthesized compound and to monitor reaction progress.[12][13][14][15]Provides limited structural information. A reference standard is typically required for definitive identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Can confirm the presence of the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹), C-Br bond, and the aromatic C-H and C=C bonds.[16][17][18]Provides a "fingerprint" of the molecule but does not give a complete picture of the atomic connectivity.
Decision-Making Workflow for Analytical Method Selection

The choice of analytical technique(s) depends on the specific information required at each stage of research and development.

Analytical_Workflow cluster_0 Synthesis & Initial Characterization cluster_1 Definitive Structural Elucidation cluster_2 Purity & Quantitative Analysis TLC TLC/HPLC (Reaction Monitoring) FTIR FTIR (Functional Group ID) TLC->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) FTIR->MS NMR 1H & 13C NMR (Unambiguous Structure) MS->NMR HPLC_quant HPLC (Purity & Quantification) NMR->HPLC_quant qNMR qNMR (Quantitative Analysis) HPLC_quant->qNMR

Caption: A logical workflow for the analytical characterization of this compound.

Conclusion: An Integrated Approach for Authoritative Results

The structural elucidation of this compound necessitates a well-reasoned, multi-technique approach. While ¹H and ¹³C NMR spectroscopy provide the definitive structural information, techniques such as Mass Spectrometry, HPLC, and FTIR offer crucial complementary data regarding molecular weight, purity, and the presence of key functional groups. By integrating the insights from each of these methods, researchers and drug development professionals can establish a comprehensive and authoritative characterization of this and other novel chemical entities, ensuring the integrity and validity of their scientific findings.

References

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A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 7-Bromobenzothiazole-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity profiling of this critical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Understanding the Analyte: this compound

This compound is a heterocyclic compound featuring a benzothiazole core. Its structure, containing a bromine atom and a carboxylic acid group, makes it susceptible to specific degradation pathways and presents unique challenges and opportunities for analytical separation and detection. Potential impurities can arise from the synthetic route, such as unreacted starting materials or by-products, as well as from degradation under various stress conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Assay

HPLC with UV detection is a robust and widely accessible technique, making it the workhorse for routine quality control, including purity assessment and assay of pharmaceutical intermediates.[1][2] The chromophoric nature of the benzothiazole ring system allows for sensitive UV detection.

A successful HPLC method must be "stability-indicating," meaning it can separate the main component from its potential impurities and degradation products.[3] For this compound, a reversed-phase method is the logical choice, given the compound's moderate polarity.

  • Column Selection: A C18 column is a versatile and common starting point for reversed-phase chromatography. The choice of a column with end-capping is crucial to minimize peak tailing of the acidic analyte.

  • Mobile Phase: A combination of an acidified aqueous phase and an organic modifier is standard for the analysis of acidic compounds. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. A gradient elution is preferable to a simple isocratic method to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection: The UV spectrum of the benzothiazole core dictates the optimal detection wavelength. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can be used for peak purity analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detection at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Validation of the analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Impurity Identification

While HPLC-UV is excellent for quantification, LC-MS is the unparalleled tool for the identification and structural elucidation of unknown impurities.[6][7] The coupling of liquid chromatography with mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for identifying impurities that are not available as reference standards.

The chromatographic portion of the LC-MS method can often be adapted from the HPLC-UV method. However, some modifications are necessary to ensure compatibility with the mass spectrometer.

  • Mobile Phase: Volatile buffers, such as formic acid or ammonium formate, are required for LC-MS as non-volatile buffers like phosphate will contaminate the ion source.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Both positive and negative ion modes should be evaluated, although the carboxylic acid moiety makes it particularly amenable to negative ion mode detection.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is highly advantageous as it provides accurate mass measurements, which can be used to determine the elemental composition of impurities. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer with an ESI source.

Chromatographic Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20-90% B; 10-12 min: 90% B; 12.1-15 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Preparation Dissolve 0.1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 45 psi
Scan Range m/z 100-1000
Data Acquisition Full scan and data-dependent MS/MS
Forced Degradation Studies: Probing for Potential Impurities

Forced degradation, or stress testing, is a critical component of method development and validation.[8][9] It helps to establish the degradation pathways and the intrinsic stability of the molecule and is used to demonstrate the specificity of the stability-indicating method.[5][10]

Stress Conditions:

Stress ConditionProcedure
Acidic 0.1 M HCl at 60 °C for 24 hours
Basic 0.1 M NaOH at 60 °C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 105 °C for 48 hours
Photolytic Solution exposed to ICH-compliant light conditions (1.2 million lux hours and 200 watt hours/square meter)
Comparison of HPLC and LC-MS for Purity Assessment
FeatureHPLC-UVLC-MS
Primary Use Quantitative analysis (purity, assay)Qualitative analysis (impurity identification, structural elucidation)
Sensitivity GoodExcellent
Selectivity Dependent on chromatographic separationHigh, based on both chromatographic separation and mass-to-charge ratio
Cost LowerHigher
Complexity Simpler to operate and maintainMore complex, requires specialized expertise
Information Output Retention time, UV spectrumRetention time, mass spectrum (molecular weight), MS/MS spectrum (structural information)
Visualizing the Workflow

HPLC_LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Outcome Sample 7-Bromobenzothiazole- 2-carboxylic acid Sample Dissolution Dissolve in ACN:Water Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject LCMS LC-MS Dissolution->LCMS Inject PurityAssay Purity & Assay Quantification HPLC->PurityAssay ImpurityID Impurity Identification & Structure Elucidation LCMS->ImpurityID

Caption: Workflow for Purity Assessment.

Conclusion

Both HPLC-UV and LC-MS are indispensable techniques for the comprehensive purity assessment of this compound. HPLC-UV serves as a robust, reliable, and cost-effective method for routine quality control, providing accurate quantification of purity and known impurities. LC-MS, with its superior sensitivity and specificity, is the definitive tool for the identification and structural elucidation of unknown impurities and degradation products. A well-characterized intermediate is the foundation of a safe and effective final drug product, and the judicious application of these complementary analytical techniques is essential to achieving this goal.

References

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.[Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.[Link]

  • Method Development HPLC. Interchim.[Link]

  • Forced Degradation Studies. (2016). SciSpace.[Link]

  • Impurity profiling and drug characterization: backdrop and approach. (2018). Pharmaceutical Sciences.[Link]

  • Stability Indicating Forced Degradation Studies. RJPT.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.[Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.[Link]

  • Analytical Methods. RSC Publishing.[Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.[Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). NIH.[Link]

  • 7-Bromobenzothiophene-2-carboxylic acid (C007B-051226). Cenmed Enterprises.[Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.[Link]

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A Comparative Analysis of the Biological Activity of 7-Bromo- vs. 7-Chloro-1,3-Benzothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic modification of this heterocyclic system offers a powerful tool for modulating pharmacological properties. Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing biological potency. This guide provides a detailed comparative analysis of the biological activities of two closely related analogs: 7-bromo-1,3-benzothiazole-2-carboxylic acid and 7-chloro-1,3-benzothiazole-2-carboxylic acid. While direct comparative studies on these specific molecules are limited, this document synthesizes available data on closely related structures and established structure-activity relationships (SAR) to provide a predictive and insightful overview for researchers in drug discovery and development.

Introduction to Halogenated Benzothiazoles

Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4] The introduction of a halogen atom into the benzothiazole nucleus can significantly impact its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The position of the halogen substituent is crucial in determining its effect on biological activity. This guide will focus on the influence of bromine versus chlorine at the 7-position of the benzothiazole-2-carboxylic acid core.

Antimicrobial Activity: The Bromo Advantage

For a related compound, a 7-chloro-6-fluoro-benzothiazole derivative, moderate antibacterial activity was reported with MIC values ranging from 31.25 to 62.5 μg/mL. It is important to note that the presence of the additional fluoro group at the 6-position will also influence the overall activity, making a direct comparison challenging.

The enhanced activity of the bromo-derivative can be attributed to several factors. Bromine is more lipophilic than chlorine, which may facilitate the compound's transport across bacterial cell membranes. Additionally, the larger atomic radius of bromine could lead to more favorable steric interactions within the active site of the target enzyme.

Representative Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound, the lowest concentration that inhibits the visible growth of a microorganism, is a standard measure of its antimicrobial potency. A typical broth microdilution method is outlined below.

Materials:

  • Test compounds (7-bromo- and 7-chloro-benzothiazole-2-carboxylic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Serial Dilution of Compounds: The test compounds are serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Bacterial Culture (Log Phase) C Inoculate 96-well plate with bacteria & compounds A->C Standardized Inoculum B Serial Dilution of Test Compounds B->C Concentration Gradient D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual or OD reading) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: A Look at Structure-Activity Relationships

Numerous studies have highlighted the anticancer potential of halogenated benzothiazole derivatives.[3][5] While specific IC50 values for 7-bromo- and 7-chloro-benzothiazole-2-carboxylic acid against various cancer cell lines are not available in the reviewed literature, we can infer potential activity based on SAR studies of related compounds.

Halogen substitution on the benzothiazole ring is a common strategy to enhance anticancer activity. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values in the nanomolar to micromolar range.[3] This suggests that the presence of a chlorine atom can contribute significantly to the cytotoxic effects of these compounds.

The exact mechanism of action for many anticancer benzothiazoles is still under investigation, but several have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. The electronic and steric properties of the halogen at the 7-position can influence how the molecule binds to its target, which could be a protein kinase, a DNA-associated enzyme, or another critical cellular component.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition: A Promising Avenue

Benzothiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases, kinases, and others.[4][6] The nature and position of substituents on the benzothiazole ring play a crucial role in determining the inhibitory potency and selectivity.

For example, a series of N-protected amino acid-benzothiazole conjugates showed inhibitory activity against human carbonic anhydrase (hCA) isoforms, with Ki values in the micromolar range.[4] While this study did not include the specific 7-bromo or 7-chloro carboxylic acid derivatives, it highlights the potential of the benzothiazole scaffold to interact with enzyme active sites. The electron-withdrawing nature of both bromine and chlorine at the 7-position would influence the overall electron density of the ring system, which could be a key factor in binding to the target enzyme.

Synthesis of 7-Halogenated Benzothiazole-2-Carboxylic Acids

The synthesis of 7-halogenated benzothiazole-2-carboxylic acids typically involves a multi-step process. A general synthetic route is outlined below, starting from a halogenated aniline.

Synthesis_Pathway A 3-Halogenated Aniline B 2-Amino-3-halogenated-thiophenol A->B Thiocyanation/ Reduction C 7-Halogenated-2-methylbenzothiazole B->C Condensation with Acetic Anhydride D 7-Halogenated-1,3-benzothiazole- 2-carboxylic acid C->D Oxidation

Caption: General synthetic pathway for 7-halogenated benzothiazole-2-carboxylic acids.

Representative Synthetic Protocol

Step 1: Synthesis of 2-Amino-3-halogenated-thiophenol A common method involves the thiocyanation of a 3-halogenated aniline, followed by reduction of the resulting thiocyanate to the corresponding thiophenol.

Step 2: Synthesis of 7-Halogenated-2-methylbenzothiazole The 2-amino-3-halogenated-thiophenol is then condensed with a suitable reagent to form the benzothiazole ring. For example, reaction with acetic anhydride would yield the 2-methyl derivative.

Step 3: Oxidation to the Carboxylic Acid The 2-methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Conclusion and Future Perspectives

Based on the available structure-activity relationship data, it is reasonable to predict that 7-bromo-1,3-benzothiazole-2-carboxylic acid would exhibit superior antibacterial activity compared to its 7-chloro counterpart. The anticancer and enzyme inhibitory activities are more difficult to predict without direct experimental data, as subtle differences in steric and electronic properties can lead to significant changes in binding affinity and efficacy.

This comparative guide highlights the need for further experimental investigation into the biological activities of these specific compounds. The synthesis and systematic evaluation of both 7-bromo- and 7-chloro-1,3-benzothiazole-2-carboxylic acid against a panel of bacterial strains, cancer cell lines, and relevant enzymes would provide invaluable data for the rational design of new and more potent therapeutic agents based on the benzothiazole scaffold. The insights gained from such studies would contribute significantly to our understanding of the role of halogenation in modulating the biological activity of this important class of heterocyclic compounds.

References

  • Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2146.
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  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH. (2025, August 1). Retrieved from [Link]

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  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PubMed Central. (n.d.). Retrieved from [Link]

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  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical research and development, the structural integrity of molecular building blocks is paramount. This guide provides an in-depth, experience-driven perspective on the synthesis of 7-Bromobenzothiazole-2-carboxylic acid, a heterocyclic compound of significant interest. More critically, it establishes a rigorous framework for its validation using a suite of spectral analysis techniques. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a profound understanding of the process, enabling them to troubleshoot and adapt methodologies with confidence.

Introduction to this compound

Benzothiazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1] The introduction of a bromine atom at the 7-position and a carboxylic acid at the 2-position of the benzothiazole scaffold creates a versatile intermediate. The carboxylic acid moiety, in particular, allows for further chemical modifications, such as amide bond formation, making it a valuable precursor in the synthesis of more complex drug candidates.[2]

Synthesis of this compound: A Comparative Analysis

The synthesis of 2-substituted benzothiazoles can be approached through various routes, with the condensation of 2-aminothiophenols with carboxylic acids, aldehydes, or their derivatives being a common strategy.[3][4][5][6][7] For the specific synthesis of this compound, two primary pathways are often considered:

  • Direct Condensation: This involves the reaction of 2-amino-3-bromothiophenol with a suitable two-carbon synthon that can be subsequently oxidized to a carboxylic acid, or directly with a glyoxylic acid derivative.

  • Sequential Modification: This approach starts with a pre-formed benzothiazole ring, followed by bromination and then introduction or modification of the 2-position to form the carboxylic acid. A common method involves the oxidation of a 2-methyl group.[8]

For the purposes of this guide, we will focus on a robust and scalable sequential modification approach, which often provides better control over regioselectivity and yields.

Comparative Overview of Synthesis Routes
Synthesis Route Key Reagents Typical Yield Advantages Disadvantages
Route 1: Sequential Modification (Oxidation) 2-Methylbenzothiazole, Bromine (or NBS), KMnO₄~70-80%High regioselectivity, scalable, readily available starting materials.[2]Use of strong oxidizing agents, potential for over-oxidation.[9]
Route 2: Direct Condensation 2-Amino-3-bromothiophenol, Glyoxylic acid~50-60%Fewer steps.Starting materials can be less accessible, potential for side reactions.

Experimental Protocol: Sequential Modification Route

This protocol details the synthesis of this compound starting from 2-methylbenzothiazole. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step 1: Bromination of 2-Methylbenzothiazole
  • Rationale: The benzothiazole ring system is susceptible to electrophilic aromatic substitution. The bromine is directed to the 7-position due to the directing effects of the fused benzene ring and the thiazole moiety. Using a controlled amount of bromine in a suitable solvent like acetic acid at a low temperature minimizes the formation of di-brominated byproducts.

  • Procedure:

    • Dissolve 2-methylbenzothiazole (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude 7-bromo-2-methylbenzothiazole in a vacuum oven.

Step 2: Oxidation of 7-Bromo-2-methylbenzothiazole
  • Rationale: The methyl group at the 2-position is activated and can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction is typically carried out in a basic aqueous medium to facilitate the oxidation and solubilize the resulting carboxylate salt.

  • Procedure:

    • Suspend the crude 7-bromo-2-methylbenzothiazole (1 equivalent) in a mixture of water and pyridine.

    • Heat the mixture to reflux.

    • Slowly add a solution of potassium permanganate (3-4 equivalents) in water portion-wise, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

Step 3: Acidification and Isolation
  • Rationale: The product exists as a potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.

  • Procedure:

    • Cool the filtrate from Step 2 in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.

    • A white to off-white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Spectral Analysis and Validation

The identity and purity of the synthesized this compound must be unequivocally confirmed through a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Validation Workflow Diagram

Caption: Workflow for the spectral validation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR provides information about the number of different types of protons and their chemical environments.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around δ 12-13 ppm.[10][11] This is a highly characteristic peak for carboxylic acids.

    • Aromatic Protons (on the benzothiazole ring): Three protons will be present in the aromatic region, typically between δ 7.5 and 8.5 ppm.[2] The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons (H-6 and H-5).

Proton Expected Chemical Shift (δ, ppm) Multiplicity
-COOH12.0 - 13.0Broad Singlet
Aromatic H7.5 - 8.5Multiplets/Doublets
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear in the range of δ 160-180 ppm.[11][12]

    • Benzothiazole Ring Carbons: The carbons of the benzothiazole ring will resonate in the aromatic region, typically between δ 110 and 155 ppm.[13] The carbon attached to the bromine (C-7) will show a characteristic shift.

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160 - 180
C-2 (attached to COOH)150 - 160
Aromatic Carbons110 - 155
C-7 (attached to Br)~115 - 125
IR (Infrared) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

  • Expected Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[11] This is a hallmark of a hydrogen-bonded carboxylic acid dimer.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.[2]

    • C-S Stretch (Thiazole Ring): A weaker absorption band in the region of 600-700 cm⁻¹.[14]

    • Aromatic C-H Stretch: Sharp peaks typically observed in the 3000-3100 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution.

  • Expected Molecular Ion Peak:

    • The molecular formula of this compound is C₈H₄BrNO₂S, with a molecular weight of approximately 258.09 g/mol .[2]

    • A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This provides strong evidence for the presence of a single bromine atom in the molecule.

Conclusion

The successful synthesis of this compound is not merely the result of following a recipe but is a testament to a thorough understanding of the underlying chemical principles. The sequential modification route, involving bromination followed by oxidation, offers a reliable and scalable method for its preparation. However, the synthesis is only complete upon rigorous validation of the product's structure. The complementary nature of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for confirming the identity and purity of the target molecule. By correlating the experimental data from each of these techniques with the expected spectral features, researchers can proceed with confidence in using this valuable building block for further drug discovery and development endeavors.

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  • Google Patents. (n.d.). Preparation method of benzothiazole-2-carboxylic acid.
  • Biblioteka Nauki. (n.d.). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Retrieved from [Link]

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comparative study of different synthetic routes to 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 7-Bromobenzothiazole-2-carboxylic Acid

Introduction: The Significance of this compound in Modern Drug Discovery

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its planar, electron-rich structure is capable of engaging in various interactions with biological macromolecules, making it a cornerstone for the design of novel therapeutic agents.[1] The derivative, this compound, is of particular interest. The introduction of a bromine atom at the 7-position can significantly modulate the compound's lipophilicity and metabolic stability, while the carboxylic acid group at the 2-position serves as a versatile handle for bioisosteric replacement or for forming amide bonds, crucial for probing structure-activity relationships.[3][4][5]

This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this compound. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach to empower researchers in selecting the optimal pathway for their specific research and development needs.

Route 1: Late-Stage Bromination of a Pre-formed Benzothiazole Core

This strategy focuses on first constructing the benzothiazole-2-carboxylic acid scaffold and then introducing the bromine atom onto the benzene ring via electrophilic aromatic substitution. The success of this route hinges on the regioselectivity of the bromination step.

Workflow: Route 1

cluster_A Step 1A: Oxidation cluster_B Step 1B: Hydrolysis A 2-Methylbenzothiazole B Benzothiazole-2-carboxylic acid A->B KMnO4 or Catalytic O2 [1, 3, 9] D This compound B->D Step 2: Bromination Br2 or NBS, AcOH [1] C Benzothiazole-2-carbonitrile C->B H+/H2O or OH-/H2O [3, 5]

Caption: Late-stage bromination strategy.

Scientific Rationale and Discussion

Step 1: Synthesis of Benzothiazole-2-carboxylic Acid

Two primary methods exist for this initial step:

  • A. Oxidation of 2-Methylbenzothiazole: This is a classical and direct approach. The methyl group at the C2 position is susceptible to oxidation to a carboxylic acid.

    • Expertise & Experience: While potassium permanganate (KMnO₄) is a powerful and effective oxidant, the reaction can be aggressive, leading to potential degradation of the heterocyclic ring if not carefully controlled.[6] The workup requires quenching excess KMnO₄ and removing manganese dioxide byproducts, often with sodium metabisulfite.[6] A more refined, "greener" alternative involves catalytic oxidation using metalloporphyrins with O₂ or H₂O₂ as the terminal oxidant, which proceeds under milder conditions.[3][7]

    • Trustworthiness: This route is well-established, but its scalability can be challenging due to the stoichiometry of KMnO₄ and the exothermic nature of the reaction.

  • B. Hydrolysis of Benzothiazole-2-carbonitrile: This two-step sequence involves first preparing the nitrile, then hydrolyzing it.

    • Expertise & Experience: The nitrile can be accessed through modern cross-coupling methods.[8] The subsequent hydrolysis to the carboxylic acid can be performed under either acidic or basic conditions.[6][8] This pathway offers a milder alternative to direct oxidation, potentially preserving sensitive functional groups elsewhere in the molecule. The reaction progress can be conveniently monitored by TLC until the intermediate amide is fully converted to the desired carboxylic acid.[6]

    • Trustworthiness: This method provides a reliable and often higher-yielding alternative to oxidation, with the primary consideration being the efficient synthesis of the nitrile precursor.

Step 2: Regioselective Bromination

  • Expertise & Experience: The key challenge in this route is achieving selective bromination at the C7 position. The benzothiazole ring system's reactivity towards electrophiles is complex. The thiazole portion is electron-deficient, while the benzene ring is activated by the fused heterocyclic system. The carboxylic acid at C2 is a meta-director and strongly deactivating. Bromination with reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in acetic acid typically favors substitution on the electron-rich benzene ring.[3] However, achieving exclusive C7 substitution may require careful optimization of reaction conditions (temperature, solvent, catalyst) to avoid the formation of other isomers (e.g., 5-bromo).

  • Trustworthiness: This step is the critical point of failure or success. Without precise control, it can lead to a mixture of isomers, necessitating challenging chromatographic separation and reducing the overall process efficiency.

Route 2: Synthesis from a Pre-brominated Anthranilic Precursor

This approach exerts definitive control over the bromine's position by incorporating it into the starting material before the benzothiazole ring is formed. The core transformation is the condensation of a 2-aminothiophenol derivative with a C2 synthon.

Workflow: Route 2

A 2-Amino-3-bromothiophenol C This compound A->C Condensation/ Cyclization [2] B Oxalic Acid Derivative (e.g., Acyl Chloride) B->C Condensation/ Cyclization [2]

Caption: Convergent synthesis from a pre-brominated precursor.

Scientific Rationale and Discussion
  • Expertise & Experience: This is arguably the most logical and regiochemically unambiguous route. The condensation of 2-aminothiophenols with carboxylic acids or their activated derivatives (like acyl chlorides) is a fundamental and robust method for constructing 2-substituted benzothiazoles.[9] By starting with 2-amino-3-bromothiophenol, the bromine is locked into the correct position from the outset. Reacting this precursor with an oxalic acid derivative would directly yield the target molecule in a single cyclization step.

  • Trustworthiness: The reliability of this route is exceptionally high, provided the starting materials are available. The primary challenge is not the cyclization chemistry itself, but the synthesis or commercial availability of 2-amino-3-bromothiophenol. This precursor may require a multi-step synthesis, which could impact the overall atom economy and cost of the route. However, for applications where absolute regiochemical purity is paramount, this is the superior strategy.

Route 3: C-H Functionalization of 7-Bromobenzothiazole

This modern approach involves first preparing the 7-bromobenzothiazole core and then introducing the carboxylic acid group directly onto the C2 position. This is achieved via deprotonation followed by carboxylation.

Workflow: Route 3

A 7-Bromobenzothiazole [11] B 7-Bromo-2-lithiobenzothiazole (Intermediate) A->B 1. n-BuLi, THF, -78°C C 7-Bromobenzothiazole-2-carboxylate Salt B->C 2. CO2 (gas or solid) [8] D This compound C->D 3. H3O+ Workup

Caption: C-H functionalization via directed lithiation-carboxylation.

Scientific Rationale and Discussion
  • Expertise & Experience: The proton at the C2 position of the benzothiazole ring is significantly more acidic than other protons on the scaffold due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This allows for selective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to generate a nucleophilic organolithium intermediate. This intermediate can then be "quenched" by bubbling carbon dioxide gas through the solution or by adding solid dry ice.[10] An acidic workup protonates the resulting carboxylate salt to yield the final product.

  • Trustworthiness: This method is elegant and highly efficient for introducing the carboxyl group at C2. It requires stringent anhydrous (water-free) conditions, as any moisture will instantly quench the organolithium reagent. The starting material, 7-bromobenzothiazole, is a known compound.[11] This route avoids the harsh oxidizing conditions of Route 1 and the potential precursor availability issues of Route 2, making it a powerful and often preferred method in a discovery chemistry setting.

Comparative Data Summary

FeatureRoute 1: Late-Stage BrominationRoute 2: Pre-brominated PrecursorRoute 3: C-H Functionalization
Key Steps 1. Benzothiazole-2-COOH synthesis2. Electrophilic bromination1. Synthesis of 2-amino-3-bromothiophenol2. Cyclocondensation1. Synthesis of 7-bromobenzothiazole2. Lithiation-carboxylation
Regiocontrol Moderate to Low; potential for isomeric mixtures. Requires optimization.Excellent; bromine position is pre-defined.Excellent; C2 position is selectively functionalized.
Starting Materials Readily available (e.g., 2-methylbenzothiazole).Key precursor (2-amino-3-bromothiophenol) may require synthesis.7-Bromobenzothiazole may require synthesis but is a known entity.[11]
Reaction Conditions Can involve harsh oxidants (KMnO₄) or require difficult separations.Generally mild cyclization conditions.Requires cryogenic temperatures (-78 °C) and strict anhydrous technique.
Key Advantages Utilizes simple, often cheap starting materials.Unambiguous control of bromine position. High purity of final product.High efficiency, atom economy, and excellent C2 selectivity.
Key Disadvantages Risk of isomer formation, potentially harsh conditions.Availability and cost of the brominated thiophenol precursor.Sensitivity to air and moisture; requires specialized equipment.

Detailed Experimental Protocols

Protocol for Route 3: Lithiation-Carboxylation of 7-Bromobenzothiazole

This protocol is provided as a representative example, grounded in established organometallic principles.[10] Caution: This procedure involves pyrophoric reagents and must be conducted by trained personnel in a fume hood under an inert atmosphere.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Reaction Initiation: 7-Bromobenzothiazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, ~0.1 M) in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated species is often accompanied by a color change. The solution is stirred at -78 °C for 1 hour.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 30 minutes. Alternatively, the flask can be carefully opened under a positive pressure of nitrogen and an excess of freshly crushed dry ice can be added in portions.

  • Quenching and Workup: The reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is acidified to pH ~2 with 1 M HCl, which precipitates the carboxylic acid. The product is then extracted with an organic solvent such as ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.[6]

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions.

  • Route 1 (Late-Stage Bromination) is viable but carries a significant risk of producing isomeric impurities, complicating purification and reducing overall yield.

  • Route 2 (Pre-brominated Precursor) offers unparalleled control over regiochemistry, making it the gold standard for producing highly pure material, though it is contingent on the accessibility of the key brominated intermediate.

  • Route 3 (C-H Functionalization) represents a modern, elegant, and highly selective method that is often the most efficient in terms of step count, provided the necessary expertise and equipment for handling organolithium reagents are available.

The choice of synthesis will ultimately be dictated by the specific requirements of the project, balancing factors such as scale, cost of starting materials, required purity, and available laboratory infrastructure.

References

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  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
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A Senior Application Scientist's Guide to Distinguishing Isomers of Bromobenzothiazole-2-Carboxylic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In pharmaceutical research and development, the precise structural characterization of molecules is paramount. Positional isomers of substituted aromatic compounds, such as bromobenzothiazole-2-carboxylic acid, can exhibit markedly different pharmacological and toxicological profiles. Differentiating these isomers is a common yet critical analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering unambiguous structural elucidation through the analysis of chemical shifts, spin-spin coupling patterns, and nuclear correlations. This guide provides an in-depth comparison of the four potential isomers of bromobenzothiazole-2-carboxylic acid (4-bromo, 5-bromo, 6-bromo, and 7-bromo) using ¹H and ¹³C NMR, supported by detailed experimental protocols and interpretive logic.

The Analytical Challenge: Why Isomer Differentiation Matters

Benzothiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents. When a bromine atom is introduced onto the benzene ring of benzothiazole-2-carboxylic acid, it can occupy one of four positions (C4, C5, C6, or C7), leading to four distinct positional isomers. These isomers, while sharing the same molecular formula and weight, can possess different biological activities and physical properties. Therefore, confirming the exact substitution pattern is a non-negotiable step in synthesis, quality control, and regulatory submission.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this task because the magnetic environment of each nucleus (e.g., ¹H, ¹³C) is exquisitely sensitive to its precise location within the molecule.[1] The presence and position of the bromine substituent—an electronegative and bulky atom—creates a unique electronic and steric fingerprint on the neighboring aromatic protons, which can be decoded from an NMR spectrum.[2]

Foundational Principles: Decoding the ¹H NMR Spectrum

The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) holds the key to distinguishing these isomers.[3][4] The solution lies in analyzing two primary parameters: chemical shift (δ) and spin-spin coupling constants (J) .

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment. Protons closer to the electronegative bromine atom or the electron-withdrawing benzothiazole ring system will be "deshielded" and resonate at a higher chemical shift (further downfield).

  • Spin-Spin Coupling (J): Protons on adjacent carbons "split" each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is highly dependent on the number of bonds separating the interacting protons. This is the most reliable diagnostic tool.[1]

    • Ortho-coupling (³J): Between protons on adjacent carbons (3 bonds apart). This is the strongest coupling, typically 7–9 Hz in benzene-like rings.

    • Meta-coupling (⁴J): Between protons separated by two carbons (4 bonds apart). This coupling is much weaker, typically 1–3 Hz.

    • Para-coupling (⁵J): Between protons on opposite sides of the ring (5 bonds apart). This is usually very small (<1 Hz) and often not resolved.

By analyzing the number of signals, their chemical shifts, their splitting patterns (multiplicity), and the J-values, we can piece together the substitution pattern with high confidence.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible protocol is the foundation of accurate structural elucidation. Every choice, from sample preparation to acquisition parameters, is made to maximize resolution and signal-to-noise.

Sample Preparation

The quality of the NMR sample directly affects the quality of the spectrum.[5]

  • Analyte Quantity: For a standard high-field NMR spectrometer, weigh 5-15 mg of the bromobenzothiazole-2-carboxylic acid isomer for ¹H NMR.[6] For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable.[5]

  • Solvent Selection: Use 0.6–0.7 mL of a high-purity deuterated solvent.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its high solubilizing power and the fact that the acidic -COOH proton signal will be observable (typically >12 ppm) and can exchange with residual water.[8]

  • Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution before transferring it to the NMR tube.[5][6] Use a Pasteur pipette with a small cotton or glass wool plug to filter the solution into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[5]

  • Standard: Tetramethylsilane (TMS) is the conventional internal standard for referencing the chemical shift to 0.00 ppm in organic solvents, though for routine analysis, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often sufficient for referencing the ¹H spectrum.[6][9]

NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer.

  • ¹H NMR (1D Proton):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR (1D Carbon):

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 to 4096 scans (¹³C is much less sensitive than ¹H).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (for confirmation):

    • ¹H-¹H COSY: Identifies protons that are spin-coupled to each other, confirming adjacent protons.[10][11]

    • ¹H-¹³C HMBC: Shows correlations between protons and carbons separated by 2-3 bonds, which is invaluable for assigning quaternary (non-protonated) carbons and confirming the overall carbon skeleton.[11][12]

Data Interpretation: A Comparative Guide to the Isomers

The key to distinguishing the isomers lies in the distinct patterns of the three protons on the substituted benzene ring.

Workflow for Isomer Identification

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Identification Sample Prepared Sample in DMSO-d6 Acquire Acquire 1D ¹H NMR Spectrum Sample->Acquire Analyze Analyze Aromatic Region (δ 7.5-8.5 ppm) Acquire->Analyze Pattern Identify Splitting Pattern & Coupling Constants (J) Analyze->Pattern Isomer4 4-Bromo (dd, t, d) Pattern->Isomer4 Pattern A Isomer5 5-Bromo (d, dd, d) Pattern->Isomer5 Pattern B Isomer6 6-Bromo (d, dd, d) Pattern->Isomer6 Pattern C Isomer7 7-Bromo (dd, t, d) Pattern->Isomer7 Pattern D

Caption: Workflow for distinguishing bromobenzothiazole isomers using ¹H NMR.

4-Bromo-benzothiazole-2-carboxylic acid
  • Expected ¹H Pattern: This isomer will show three distinct signals in the aromatic region, corresponding to H5, H6, and H7.

    • H5: Will be a doublet of doublets (dd) due to coupling with H6 (ortho, ³J ≈ 8 Hz) and H7 (meta, ⁴J ≈ 1-2 Hz).

    • H6: Will appear as a triplet (t) or a doublet of doublets (dd) with two similar coupling constants, as it is coupled to both H5 and H7 (both ortho, ³J ≈ 8 Hz).

    • H7: Will be a doublet of doublets (dd) due to coupling with H6 (ortho, ³J ≈ 8 Hz) and H5 (meta, ⁴J ≈ 1-2 Hz). The chemical shift of H5 will likely be the most downfield due to its proximity to the thiazole ring.

5-Bromo-benzothiazole-2-carboxylic acid
  • Expected ¹H Pattern: This isomer has a different symmetry and coupling network.

    • H4: Will appear as a doublet (d) due to ortho-coupling with H6 (³J ≈ 8-9 Hz).

    • H6: Will be a doublet of doublets (dd) due to ortho-coupling with H7 (³J ≈ 8-9 Hz) and meta-coupling to H4 (⁴J ≈ 2 Hz).

    • H7: Will be a doublet (d) due to ortho-coupling with H6 (³J ≈ 8-9 Hz). The most downfield signal is expected to be H4, being peri to the thiazole sulfur atom.

6-Bromo-benzothiazole-2-carboxylic acid
  • Expected ¹H Pattern: The pattern is often highly characteristic.

    • H4: Will appear as a doublet (d) due to ortho-coupling with H5 (³J ≈ 8-9 Hz).

    • H5: Will be a doublet of doublets (dd) due to ortho-coupling with H4 (³J ≈ 8-9 Hz) and meta-coupling to H7 (⁴J ≈ 2 Hz).

    • H7: Will appear as a doublet (d) with a small meta-coupling constant (⁴J ≈ 2 Hz) from H5, often looking like a sharp singlet or a very narrow doublet. This "singlet-like" signal for H7 is often a key identifier for the 6-substituted isomer.

7-Bromo-benzothiazole-2-carboxylic acid
  • Expected ¹H Pattern: The coupling pattern is similar to the 4-bromo isomer, but chemical shifts will differ.

    • H4: Will be a doublet of doublets (dd) due to coupling with H5 (ortho, ³J ≈ 8 Hz) and H6 (meta, ⁴J ≈ 1-2 Hz). This proton is often the most downfield.

    • H5: Will appear as a triplet (t) or a doublet of doublets (dd) with two similar ortho-coupling constants to H4 and H6 (³J ≈ 8 Hz).

    • H6: Will be a doublet of doublets (dd) due to coupling with H5 (ortho, ³J ≈ 8 Hz) and H4 (meta, ⁴J ≈ 1-2 Hz).

Summary of Distinguishing NMR Features

The following table summarizes the expected splitting patterns for the aromatic protons of each isomer, which serve as the primary basis for identification.

IsomerAromatic ProtonsExpected ¹H NMR Multiplicity & Key Coupling
4-Bromo H5, H6, H7One triplet (or dd), two doublets of doublets (dd)
5-Bromo H4, H6, H7Two doublets (d), one doublet of doublets (dd)
6-Bromo H4, H5, H7One doublet (d), one doublet of doublets (dd), one narrow doublet/singlet (d, small J)
7-Bromo H4, H5, H6One triplet (or dd), two doublets of doublets (dd)

Note: While the patterns for 4-bromo and 7-bromo isomers appear similar in this simplified table, their chemical shifts and the specific J-values will differ. Unambiguous assignment can be confirmed with 2D NMR techniques like COSY and HMBC.[13]

Conclusion

Distinguishing positional isomers of bromobenzothiazole-2-carboxylic acid is a task perfectly suited to the capabilities of NMR spectroscopy. By carefully preparing the sample and acquiring a high-resolution ¹H NMR spectrum, a trained scientist can confidently assign the correct structure based on the unique spin-spin coupling patterns observed in the aromatic region. The multiplicity and J-values provide a robust and self-validating system for identification.[1] For absolute confirmation, especially in complex matrices or when isomers co-exist, 2D NMR experiments provide an additional layer of certainty, making NMR an indispensable tool in the workflow of chemical and pharmaceutical development.

References

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A Comparative Guide to the Efficacy of 7-Bromobenzothiazole-2-carboxylic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of 7-Bromobenzothiazole-2-carboxylic acid derivatives, assessing their efficacy against various cancer cell lines. We will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and present a comprehensive comparison with other relevant anticancer agents, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.

The Rationale for Targeting Cancer with Benzothiazole Derivatives

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Extensive research has highlighted the potential of substituted benzothiazoles as potent anticancer agents, effective against a wide array of cancer cell lines.[2][3] The therapeutic potential of these compounds is highly dependent on the substitution pattern around the core structure.[4] The introduction of a bromine atom at the 7-position and a carboxylic acid group at the 2-position of the benzothiazole ring system is hypothesized to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic activity against cancer cells.

Comparative Efficacy: A Data-Driven Analysis

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, we can infer their potential by examining structurally related compounds. The following tables summarize the in vitro cytotoxic activity of various benzothiazole derivatives against a panel of human cancer cell lines, offering a comparative landscape.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives against Various Cancer Cell Lines

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Halogenated Benzothiazoles 7-Bromo-benzothiadiazine derivativeTriple Negative Breast Cancer2.93 ± 0.07[3][5]
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[2]
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical)38.85[2]
Carboxylic Acid Derivatives 2-Aryl-quinazolin-4-yl aminobenzoic acid derivativesVarious (NCI-60 panel)Variable[6]
Amide/Urea Derivatives Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[2]
3,5-bis-trifluoromethylphenylurea benzothiazoleACHN (Renal)0.542[2]
3,5-bis-trifluoromethylphenylurea benzothiazoleA-498 (Renal)1.02[2]
Other Substituted Derivatives Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015[2]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[2]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[2]
Naphthalimide derivativeHT-29 (Colon)3.72 ± 0.3[2]
Naphthalimide derivativeA549 (Lung)4.074 ± 0.3[2]
Naphthalimide derivativeMCF-7 (Breast)7.91 ± 0.4[2]

Note: This table presents a selection of data from the literature to provide a comparative context. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Elucidating the Mechanism of Action: A Multifaceted Approach

The anticancer activity of benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and death.[1][7] Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. To thoroughly assess the efficacy of this compound derivatives, a series of in vitro assays are essential.

Experimental Workflow for Assessing Anticancer Efficacy

A standard experimental workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds is crucial for obtaining reliable and reproducible data.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mtt Cytotoxicity Screening (MTT Assay) characterization->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V-FITC) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

Caption: General workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for the key experiments cited.

Synthesis of this compound Derivatives

Step 1: Synthesis of 2-Amino-7-bromobenzothiazole

A common route involves the reaction of 2,4-dibromoaniline with potassium thiocyanate in the presence of a suitable oxidizing agent, such as bromine in acetic acid.

Step 2: Conversion to 7-Bromo-2-cyanobenzothiazole

The 2-amino group can be converted to a cyano group via a Sandmeyer reaction, involving diazotization with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt.

Step 3: Hydrolysis to this compound

The 2-cyano group is then hydrolyzed to a carboxylic acid, typically under acidic or basic conditions with heating.

Step 4: Derivatization of the Carboxylic Acid

The resulting this compound can be converted to a variety of derivatives (e.g., amides, esters) using standard organic chemistry techniques. For example, amide derivatives can be synthesized via a nucleophilic acyl substitution reaction between the carboxylic acid (or its activated form, such as an acyl chloride) and a desired amine.[9]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology for Adherent Cells:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Staining

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorescent tag like FITC, can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by a flow cytometer, which is directly proportional to the DNA content.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting a sufficient number of events per sample.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways Implicated in Benzothiazole-Induced Apoptosis

The induction of apoptosis by benzothiazole derivatives can occur through various signaling cascades. A simplified representation of a common pathway involves the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.

Apoptosis Pathway Compound 7-Bromobenzothiazole-2- carboxylic Acid Derivative Cell Cancer Cell Compound->Cell Enters Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Conclusion and Future Directions

The benzothiazole scaffold represents a versatile platform for the development of novel anticancer agents.[1] While direct and extensive data on this compound derivatives remain to be fully elucidated in the public domain, the comparative analysis of structurally related compounds suggests a promising potential for this subclass. The bromine substitution at the 7-position is anticipated to enhance the lipophilicity and potentially the anticancer activity of these molecules.

Future research should focus on the systematic synthesis and in-vitro evaluation of a library of this compound derivatives against a broad panel of cancer cell lines. Elucidating their specific molecular targets and mechanisms of action will be crucial for their further development as potential therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with high scientific rigor.

References

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. National Institutes of Health. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. PubMed. [Link]

  • Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. National Institutes of Health. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][5]thiazepin-4(5 H )-one. ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 7-Bromobenzothiazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 7-Bromobenzothiazole-2-carboxylic acid. While direct comparative studies on a comprehensive series of these specific analogs are limited in publicly available literature, this document synthesizes SAR data from closely related benzothiazole derivatives to provide researchers, scientists, and drug development professionals with a predictive framework for designing and evaluating novel therapeutic agents based on this scaffold.

Introduction: The Benzothiazole Scaffold and the Significance of the 7-Bromo-2-Carboxylic Acid Motif

The benzothiazole ring system is a privileged bicyclic heteroaromatic scaffold frequently found in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1] Notably, several benzothiazole-containing molecules have progressed to clinical use, underscoring the therapeutic potential of this structural motif.[1]

The this compound core (Figure 1) presents a unique starting point for medicinal chemistry campaigns. The bromine atom at the 7-position can significantly influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. The carboxylic acid group at the 2-position is a key functional handle that can participate in crucial binding interactions with biological targets, such as forming salt bridges or hydrogen bonds, or acting as a zinc-binding group in metalloenzymes.[3]

This guide will explore the anticipated impact of structural modifications to this core, focusing on the 2-carboxylic acid moiety and substitutions on the benzothiazole ring, by drawing parallels from established SAR studies of related benzothiazole analogs.

The Core Scaffold: Synthesis and Properties

The synthesis of this compound analogs typically begins with the construction of the substituted benzothiazole ring, followed by modification of the carboxylic acid group. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A common route to benzothiazole-2-carboxylic acids involves the condensation of a substituted 2-aminothiophenol with a suitable two-carbon electrophile.

Step 1: Synthesis of 2-Amino-6-bromothiophenol

  • Start with a commercially available substituted aniline, for instance, 4-bromo-2-nitroaniline.

  • Diazotize the amino group using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.

  • Displace the diazonium group with a thiol equivalent, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.

  • Reduce the nitro group to an amine using a reducing agent like sodium sulfide or catalytic hydrogenation to afford 2-amino-6-bromothiophenol.

Step 2: Cyclization to form the Benzothiazole Ring

  • React the 2-amino-6-bromothiophenol with oxalyl chloride or a similar reagent in an appropriate solvent (e.g., dioxane).

  • The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to yield the 7-bromobenzothiazole-2-carbonyl chloride.

  • Hydrolyze the acid chloride in situ or in a separate step with water to obtain this compound.

Comparative Analysis of Analogs: SAR Insights

The biological activity of this compound analogs can be modulated by modifying the carboxylic acid group or by introducing additional substituents to the benzothiazole ring.

Part A: Modification of the 2-Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element. Its modification into esters, amides, or bioisosteric replacements can profoundly impact potency, selectivity, and pharmacokinetic properties.

Conversion of the carboxylic acid to an amide or ester is a common strategy to explore new binding interactions and improve cell permeability. The SAR of related benzothiazole-2-carboxamides suggests that the nature of the substituent on the amide nitrogen is crucial for activity.

Analog Structure Modification Predicted Activity Trend Rationale from Related Studies
1a Methyl EsterLikely reduced activityEsterification may disrupt key hydrogen bonding interactions that the carboxylic acid participates in.
1b Unsubstituted AmideVariableMay retain some activity by acting as a hydrogen bond donor/acceptor, but often less potent than the parent acid.
1c N-Aryl AmidePotentially increased activityAromatic substituents can engage in additional π-π stacking or hydrophobic interactions within the target's binding pocket, as seen in some anticancer benzothiazoles.[4]
1d N-Heterocyclic AmidePotentially increased activityIntroduction of heterocycles like piperazine or morpholine can improve solubility and provide additional hydrogen bonding opportunities.

Carboxylic acids can suffer from poor oral bioavailability and rapid metabolism.[5][6] Replacing this group with a bioisostere can mitigate these issues while retaining the desired acidic character or hydrogen bonding capabilities.[7][8][9]

Bioisostere Structure Example Predicted pKa Key Advantages
Tetrazole~4.5 - 5.0Metabolically more stable than carboxylic acid, resistant to glucuronidation.[7][8]
N-Acyl Sulfonamide~9.0 - 10.0Weaker acid, can improve membrane permeability.
Hydroxamic Acid~8.0 - 9.0Strong metal-chelating properties, can be a potent zinc-binding group.[5]
1,2,4-Oxadiazol-5(4H)-one~6.0 - 7.0Can mimic the hydrogen bonding pattern of a carboxylic acid.
Part B: Substitution on the Benzothiazole Ring

While the core topic focuses on the 7-bromo analog, the introduction of additional substituents on the benzothiazole ring can further fine-tune the biological activity.

  • Position 4, 5, and 6: SAR studies on other benzothiazoles indicate that small, lipophilic, or electron-withdrawing groups at these positions can influence activity. For instance, in a series of antimicrobial thiazoles, chloro-substitution was shown to increase activity against P. aeruginosa.[10] The presence of electron-donating groups has been associated with antifungal activity in some series.[10][11]

Visualization of Concepts

Diagram 1: General Structure of this compound Analogs

Caption: General scaffold of this compound analogs.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

Diagram 2: Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Design of Analogs B Synthesis of Intermediates A->B C Final Compound Synthesis B->C D In vitro Assays (e.g., Enzyme Inhibition) C->D Screening E Cell-based Assays (e.g., Cytotoxicity) D->E F In vivo Studies (Animal Models) E->F F->A SAR Feedback & Optimization

Caption: Iterative workflow for the development of novel analogs.

Diagram 3: Key SAR Trends

SAR_Trends cluster_activity Biological Activity cluster_modifications Structural Modifications Increased Increased Potency Decreased Decreased Potency CarboxylicAcid 2-Carboxylic Acid CarboxylicAcid->Increased Conversion to N-Aryl Amide CarboxylicAcid->Increased Bioisosteric Replacement (e.g., Tetrazole) CarboxylicAcid->Decreased Esterification Amide 2-N-Aryl Amide Ester 2-Ester Bioisostere 2-Tetrazole Bromo 7-Bromo Bromo->Increased Enhanced Lipophilicity/ Metabolic Stability

Caption: Predicted SAR trends for 7-Bromobenzothiazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related benzothiazole series, key SAR trends can be predicted. Modification of the 2-carboxylic acid to N-aryl amides or its replacement with bioisosteres like tetrazoles is likely to be a fruitful strategy for enhancing biological activity and improving pharmacokinetic properties. The 7-bromo substituent is anticipated to contribute favorably to the overall profile of the molecule. Further synthesis and biological evaluation of a focused library of analogs are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this class of compounds.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (2024). Ignited Minds Journals. Retrieved January 19, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). C&EN. Retrieved January 19, 2026, from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. Retrieved January 19, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of benzothiazole carboxylic acid analogs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Benzothiazole analogues and their biological aspects: A Review. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Tikrit Journal of Pure Science. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2015). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2021). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

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comparing the reactivity of 7-Bromobenzothiazole-2-carboxylic acid with other benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzothiazole derivatives stand out for their vast therapeutic applications and versatile chemical properties.[1][2] Among these, 7-Bromobenzothiazole-2-carboxylic acid is a key building block, offering multiple reaction sites for molecular elaboration. Understanding its reactivity in comparison to other benzothiazole analogues is paramount for efficient synthetic strategy design and the rational development of novel chemical entities.

This guide provides an in-depth technical comparison of the reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We will dissect the electronic and steric factors governing its reactivity and provide illustrative experimental protocols to guide your research.

The Electronic Landscape of Substituted Benzothiazoles

The reactivity of a substituted benzothiazole is fundamentally governed by the electronic nature of its substituents and their position on the bicyclic ring system. The benzothiazole nucleus itself possesses a unique electronic distribution, with the electron-withdrawing nature of the thiazole ring influencing the aromatic benzene portion.[3]

The introduction of substituents further modulates this electronic landscape. In our target molecule, this compound, we have two key functional groups to consider:

  • The 2-Carboxylic Acid Group (-COOH): This is a strongly electron-withdrawing group. Its presence at the C2 position significantly decreases the electron density of the entire benzothiazole ring system, rendering the aromatic carbons more electrophilic.[4] This electronic pull is crucial for facilitating nucleophilic attack. However, the carboxylic acid group can also undergo reactions itself, such as esterification or amidation, and is prone to decarboxylation under certain conditions, a factor that must be considered in reaction planning.[5]

  • The 7-Bromo Group (-Br): As a halogen, bromine exerts a dual electronic effect: it is inductively electron-withdrawing but has electron-donating capabilities through resonance. In the context of the benzene ring of the benzothiazole, its net effect is typically electron-withdrawing, further activating the ring towards nucleophilic attack. For palladium-catalyzed reactions, the C-Br bond is the reactive site for oxidative addition.

Comparative Reactivity in Key Synthetic Transformations

We will now compare the expected reactivity of this compound with other benzothiazole derivatives in two of the most important classes of reactions for the functionalization of aryl halides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6] The key step in the catalytic cycle for aryl bromides is the oxidative addition of the C-Br bond to a Pd(0) complex. The rate of this step is highly sensitive to the electronic and steric environment of the C-Br bond.[7]

Electronic Effects:

The electron-withdrawing carboxylic acid group at the C2 position of this compound is expected to enhance the rate of oxidative addition. By pulling electron density from the ring system, it makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.

Compared to other bromobenzothiazole isomers, the position of the bromine atom is critical. The reactivity generally follows the trend: para-like > meta-like > ortho-like substitution relative to an activating group. In the benzothiazole system, the activating influence of the thiazole ring needs to be considered. However, when comparing bromobenzothiazoles with an additional electron-withdrawing group like a carboxylic acid, the overall electron deficiency of the ring becomes a dominant factor.

Steric Effects:

The bromine atom at the C7 position is relatively unhindered. This is a significant advantage over isomers such as 4-bromobenzothiazole, where the bromine is in a more sterically congested environment, potentially impeding the approach of the bulky palladium catalyst.[5][8]

Predicted Reactivity Comparison for Suzuki-Miyaura Coupling:

CompoundKey FeaturesPredicted ReactivityRationale
This compound -Br at unhindered C7 position. Strong electron-withdrawing -COOH at C2.High The C-Br bond is electronically activated by the -COOH group, and the C7 position is sterically accessible.
4-Bromobenzothiazole -Br at sterically hindered C4 position.Moderate to Low Significant steric hindrance from the fused thiazole ring can impede catalyst approach.[5]
6-Bromobenzothiazole -Br at C6, electronically similar to C4 but less sterically hindered.Moderate Less steric hindrance than the 4-bromo isomer, leading to better accessibility for the catalyst.
2-Bromobenzothiazole -Br at the electron-deficient C2 position.High The C2 position is highly activated by the adjacent nitrogen and sulfur atoms, making the C-Br bond very susceptible to oxidative addition.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol is a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - this compound (1 equiv.) - Arylboronic acid (1.2-1.5 equiv.) - Base (e.g., K2CO3, 2-3 equiv.) - Solvent (e.g., Dioxane/H2O) degas Degas with N2 or Ar reagents->degas catalyst Add Pd catalyst and ligand (e.g., Pd(PPh3)4 or PdCl2(dppf)) degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous work-up and extraction cool->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[10] The rate of this reaction is highly dependent on the electrophilicity of the aromatic ring and the stability of the Meisenheimer complex.[11]

Electronic Effects:

The presence of the strongly electron-withdrawing carboxylic acid group at C2 makes the benzothiazole ring system highly electron-deficient and thus, an excellent substrate for SNAr reactions. This effect is synergistic with the inherent electron-withdrawing nature of the thiazole ring. The bromine at C7 further contributes to the overall electrophilicity of the benzene portion of the molecule.

The position of the leaving group relative to the electron-withdrawing groups is crucial for stabilizing the negative charge in the Meisenheimer intermediate. In this compound, the negative charge that develops upon nucleophilic attack at C7 can be delocalized onto the thiazole ring and the carboxylic acid group, although the delocalization to the C2 substituent is less direct than for ortho or para substituents in a simple benzene ring.

Steric Effects:

The C7 position is relatively unhindered, allowing for facile approach of the nucleophile. This is in contrast to the C4 position, which is more sterically shielded.

Predicted Reactivity Comparison for SNAr:

CompoundKey FeaturesPredicted ReactivityRationale
This compound Strong activation from the -COOH group. Relatively unhindered C7 position.High The ring is highly electron-deficient, and the C7 position is accessible to nucleophiles.
4-Bromobenzothiazole Sterically hindered C4 position.Low Steric hindrance impedes the formation of the Meisenheimer complex.
6-Bromobenzothiazole Less steric hindrance than C4.Moderate More accessible to nucleophilic attack than the 4-bromo isomer.
2-Chlorobenzothiazole Leaving group at the highly activated C2 position.Very High The C2 position is strongly activated by the adjacent nitrogen and sulfur, making it an excellent site for SNAr.[9]

Experimental Protocol: Nucleophilic Aromatic Substitution on this compound

This protocol provides a general method for the SNAr reaction of this compound with an amine nucleophile. The conditions can be adapted for other nucleophiles such as alkoxides or thiolates.

Diagram of the Nucleophilic Aromatic Substitution Workflow:

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine: - this compound (1 equiv.) - Nucleophile (e.g., Amine, 1.5-2 equiv.) - Base (e.g., K2CO3 or Et3N, 2-3 equiv.) - Solvent (e.g., DMF or DMSO) heat Heat to 100-150 °C reactants->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract purify Purify by crystallization or chromatography extract->purify product Substituted Product purify->product

Caption: Generalized workflow for nucleophilic aromatic substitution (SNAr).

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the nucleophile (e.g., a primary or secondary amine, 1.5-2.0 equiv.), and a base (e.g., K₂CO₃ or Et₃N, 2-3 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Reaction: Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully pour the reaction mixture into water.

  • Purification: If a precipitate forms, it can be collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound emerges as a highly reactive and versatile building block for organic synthesis. The synergistic electron-withdrawing effects of the 2-carboxylic acid group and the 7-bromo substituent render the benzothiazole ring susceptible to a range of transformations.

In Suzuki-Miyaura cross-coupling , the C7-Br bond is both electronically activated and sterically accessible, predicting high reactivity compared to more hindered isomers.

For nucleophilic aromatic substitution , the electron-deficient nature of the ring system, enhanced by the carboxylic acid, makes the C7 position a prime site for nucleophilic attack, again favored over sterically hindered positions.

While direct comparative kinetic data is sparse in the literature, the principles of physical organic chemistry provide a robust framework for predicting the reactivity of this important synthetic intermediate. The experimental protocols provided herein serve as a solid foundation for researchers to explore the rich chemistry of this compound in their quest for novel molecules with significant biological and material properties.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (Source: Google Search)
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analytical standards for 7-Bromobenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Establishing Analytical Standards for 7-Bromobenzothiazole-2-carboxylic acid

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the integrity of every component is paramount. For specialized reagents like this compound, a crucial intermediate in the synthesis of novel therapeutic and diagnostic agents, the establishment of robust analytical standards is not merely a quality control measure; it is the foundation of reproducible and reliable scientific outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to define, verify, and compare , ensuring its suitability for downstream applications.

The multifaceted nature of this compound necessitates a multi-pronged analytical approach. No single technique can fully elucidate its identity, purity, and stability. Therefore, a synergistic application of chromatographic and spectroscopic methods is essential. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific question being addressed. Is the primary concern the quantification of impurities, the confirmation of the molecular structure, or the identification of functional groups? The following table summarizes the primary applications and limitations of each technique in the context of analyzing this compound.

Technique Primary Application Strengths Limitations
HPLC Purity assessment and quantification of impuritiesHigh resolution for separating closely related compounds; excellent quantitative accuracy and precision.Does not provide structural information on its own; requires reference standards for peak identification.
MS Molecular weight confirmation and structural elucidationHigh sensitivity; provides exact mass information, which aids in elemental composition determination.Isomer differentiation can be challenging; ionization efficiency can vary between compounds.
NMR Unambiguous structural elucidationProvides detailed information about the chemical environment of each atom in the molecule, allowing for definitive structure confirmation.Relatively low sensitivity compared to MS; can be complex to interpret for molecules with many signals.
FTIR Functional group identificationRapid and non-destructive; provides a characteristic fingerprint of the molecule's functional groups.Does not provide information on the overall structure or purity; limited in distinguishing between molecules with similar functional groups.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, providing a clear and logical workflow for the comprehensive analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The objective of this protocol is to separate and quantify this compound from any potential impurities. A reverse-phase method is typically employed for this type of molecule.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) in water (Mobile Phase A)

  • Formic acid, 0.1% (v/v) in ACN (Mobile Phase B)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample (1 mg/mL) Inject Inject 10 µL Prep->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Structural Confirmation by Mass Spectrometry (MS)

This protocol aims to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap)

Procedure:

  • Sample Infusion: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Negative ESI (to deprotonate the carboxylic acid)

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

  • Data Analysis: Look for the [M-H]⁻ ion corresponding to the deprotonated molecule. The expected exact mass for C₈H₃BrNO₂S⁻ is 255.9125.

Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis:

    • ¹H NMR: Expect to see signals in the aromatic region corresponding to the three protons on the benzothiazole ring system. The chemical shifts and coupling patterns will be characteristic of their positions relative to the bromine and carboxylic acid groups.

    • ¹³C NMR: Expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Analytical_Decision_Tree Start 7-Bromobenzothiazole-2- carboxylic acid Sample HPLC HPLC Purity > 98%? Start->HPLC MS Correct [M-H]⁻ ion? HPLC->MS Yes Fail Standard Fails (Further Investigation Required) HPLC->Fail No NMR Expected ¹H & ¹³C Spectra? MS->NMR Yes MS->Fail No Pass Standard Meets Specifications NMR->Pass Yes NMR->Fail No

Caption: Decision tree for analytical standard validation.

Conclusion

The establishment of a comprehensive analytical standard for this compound is a critical, multi-step process. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and overall quality of this important chemical intermediate. The protocols and workflows outlined in this guide provide a robust framework for ensuring the reliability and reproducibility of scientific research that relies on this compound.

References

  • PubChem Compound Summary for CID 11627515, 7-Bromo-1,3-benzothiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • High-Performance Liquid Chromatography. Wikipedia. [Link]

  • Mass Spectrometry. Wikipedia. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Wikipedia. [Link]

  • Fourier-Transform Infrared Spectroscopy. Wikipedia. [Link]

Safety Operating Guide

Navigating the Disposal of 7-Bromobenzothiazole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Bromobenzothiazole-2-carboxylic acid, moving beyond mere procedural lists to explain the critical reasoning behind each recommendation. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic organic compound whose hazard profile necessitates careful handling. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315)[1]

  • Serious Eye Irritation (H319)[1]

  • May Cause Respiratory Irritation (H335)[1]

These classifications underscore the importance of avoiding direct contact and inhalation. The primary risk in a laboratory setting involves accidental exposure during handling and the potential for improper disposal to harm personnel and the environment.

Key Hazard Information:
Hazard StatementGHS ClassificationPrimary Risk
Causes skin irritationH315Direct contact can cause redness, itching, and inflammation.
Causes serious eye irritationH319Direct contact can result in significant eye damage.
May cause respiratory irritationH335Inhalation of dust or powder can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not merely a suggestion but a critical barrier to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[2][3]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is likely to be generated, a NIOSH-approved respirator is essential.[4]

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[5][6] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The original container, if in good condition, is an ideal choice for waste accumulation.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage Location: Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][7] The SAA should be a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, bases, and other incompatible chemicals to prevent dangerous reactions.[5][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[7][9]

Step 1: Waste Collection

  • Carefully transfer any residual solid this compound into the designated hazardous waste container using a chemically resistant spatula or scoop.

  • If dealing with a solution, pour it carefully into the designated liquid hazardous waste container.

  • Avoid generating dust during the transfer of solid waste.

Step 2: Rinsing of Empty Containers

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from each rinse must be collected and disposed of as hazardous waste in the appropriate liquid waste container.

  • After triple rinsing, the container can often be managed as non-hazardous waste, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.

Step 3: Secure and Store Waste Container

  • Securely cap the hazardous waste container.[5]

  • Store the container in the designated SAA, ensuring it is within the accumulation time and quantity limits set by the EPA and your institution.[7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal facility in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the "cradle-to-grave" management of hazardous materials.[10][11]

Disposal Decision Workflow:

A Start: Have this compound waste B Is it a solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste (including rinsate) B->D Liquid E Transfer to a labeled, compatible solid hazardous waste container C->E F Transfer to a labeled, compatible liquid hazardous waste container D->F G Store container in a designated Satellite Accumulation Area (SAA) E->G F->G H Is the container full or has the accumulation time limit been reached? G->H I Continue to collect waste in the SAA H->I No J Contact Environmental Health & Safety (EHS) for pickup H->J Yes I->H K Waste transported to a licensed hazardous waste disposal facility J->K

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Small Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill: Evacuate the area and contact your institution's EHS or emergency response team immediately.

Waste Minimization: A Proactive Approach

A key aspect of responsible chemical management is waste minimization.[6][11]

  • Purchase only the quantity of chemical needed for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • Ensure proper storage conditions to prevent degradation and the need to dispose of unused chemicals.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. The principles of proper chemical handling and disposal are not just about following rules but about fostering a culture of safety and environmental responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • OSHA Requirements for Hazardous Chemical Storage. (2024, June 18).
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • This compound Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 2-Bromobenzoic acid. (2025, December 19). Fisher Scientific.
  • 7-Bromobenzofuran-2-carboxylic acid Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxylic acid Safety Data Sheets. (n.d.). Echemi.
  • Safety Data Sheet for 2-Bromo-1,3-benzothiazole. (n.d.). Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromobenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-Bromobenzothiazole-2-carboxylic acid demands a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for the requisite Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety measure, grounding our recommendations in authoritative standards.

Hazard Assessment: Understanding the Compound

This compound is an irritant. The primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of its dust or aerosols.[1] The known hazard classifications for this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious and potentially damaging eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Given its nature as a halogenated aromatic carboxylic acid, we must also consider the general hazards associated with this class of chemicals, which can include potential for systemic effects with significant exposure.[2] Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential. The selection of specific equipment must be based on a thorough risk assessment of the procedures you will be performing.

Eye and Face Protection: The First Line of Defense

Direct contact with even minute quantities of this compound can cause serious eye irritation.[1]

  • Minimum Requirement: At all times, wear chemical safety goggles that conform to EU standard EN 166 or NIOSH standards in the US.[3] Standard safety glasses are insufficient as they do not protect against splashes.[4]

  • High-Risk Operations: When handling larger quantities, performing vigorous mixing, or any procedure with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[5] This provides a necessary secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

The compound is a known skin irritant.[1] Therefore, preventing all skin contact is mandatory.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[4][6] For prolonged handling or immersion, heavier nitrile or butyl rubber gloves are recommended.[5] Crucially, gloves must be inspected for any defects before each use. [3][7] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never wear contaminated gloves outside the immediate work area to avoid cross-contamination of surfaces like doorknobs or equipment.[8]

  • Laboratory Coat: A long-sleeved, properly fastened laboratory coat is required to protect skin and personal clothing.[7] For procedures with a higher risk of spillage, consider a chemically resistant apron or coveralls.[3]

Respiratory Protection: Ensuring Safe Breathing Air

Inhalation of the powdered compound can lead to respiratory tract irritation.[1] The primary method of control is through engineering controls.

  • Engineering Controls: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[2][9] This is the most effective way to minimize inhalation exposure.

  • Respiratory Masks: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[10] For significant dust generation, a full-face respirator may be necessary.[3] The use of respirators must be part of a formal respiratory protection program that includes fit testing.[5]

The following table summarizes the essential PPE for handling this compound.

Protection Type Minimum Requirement Recommended for High-Risk Operations
Eye/Face Chemical safety goggles (NIOSH/EN 166 approved)Full-face shield over safety goggles
Hand Nitrile glovesHeavy-duty nitrile or butyl rubber gloves
Body Long-sleeved laboratory coatChemically resistant apron or coveralls
Respiratory Work within a chemical fume hoodNIOSH/MSHA-approved respirator (if fume hood is unavailable or inadequate)

Operational Plan: From Benchtop to Disposal

A self-validating protocol ensures safety at every stage. The following workflow illustrates the integration of PPE and safety procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE: Lab Coat, Goggles, Gloves prep_setup 2. Prepare Work Area: Ensure fume hood is operational. Gather all necessary equipment. prep_ppe->prep_setup handle_weigh 3. Weigh Compound: Use anti-static measures. Avoid dust generation. prep_setup->handle_weigh handle_transfer 4. Transfer and Dissolve: Keep containers covered. Handle solutions with care. handle_weigh->handle_transfer cleanup_decon 5. Decontaminate: Wipe down work surfaces. Clean any contaminated equipment. handle_transfer->cleanup_decon cleanup_waste 6. Segregate Waste: Place compound and contaminated items in 'Halogenated Organic Waste' container. cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE: Remove gloves and dispose. Remove lab coat and goggles. cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.

Emergency Protocols: Immediate and Corrective Actions

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing at once.[3] Wash the affected skin area thoroughly with soap and plenty of water.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected individual to fresh air and keep them in a position comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]

  • Spill: Evacuate the immediate area.[3] Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material. Avoid generating dust.[7] Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[7] Prevent the spill from entering drains.[3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][7]

  • Waste Segregation: All waste, including excess reagent, contaminated gloves, and absorbent materials, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[9][11]

  • Institutional Protocols: Never dispose of this chemical down the drain.[3][9] Adhere strictly to your institution's hazardous waste management guidelines for collection and disposal.[7]

By integrating this expert-level PPE protocol and operational plan into your daily laboratory practices, you build a self-validating system of safety. This not only protects you and your colleagues but also upholds the rigorous standards of scientific integrity and responsibility.

References

  • What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.